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  • Product: Methyl 6-bromo-1-benzofuran-2-carboxylate
  • CAS: 425675-94-1

Core Science & Biosynthesis

Foundational

Methyl 6-bromo-1-benzofuran-2-carboxylate: Technical Profile & Synthetic Utility

Topic: Methyl 6-bromo-1-benzofuran-2-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary Methyl 6-bromo-1-benzofuran-2-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 6-bromo-1-benzofuran-2-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

Methyl 6-bromo-1-benzofuran-2-carboxylate (CAS: 425675-94-1) is a high-value heterocyclic scaffold in medicinal chemistry.[1] Distinguished by its orthogonal reactivity profile, it features an electrophilic ester at the C2 position and a nucleophilic-susceptible bromine handle at the C6 position. This dual functionality makes it a critical intermediate in the synthesis of KAT6A/B inhibitors (e.g., BAY-184) for cancer therapy and a versatile precursor for library generation via Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.[1]

Physicochemical Specifications

The following data consolidates experimental and calculated properties essential for analytical characterization and handling.

PropertyValueNotes
CAS Number 425675-94-1 Verified Identifier
Molecular Formula C₁₀H₇BrO₃
Molecular Weight 255.07 g/mol
Physical State SolidOff-white to pale yellow crystalline powder
Melting Point ~98–102 °CTypical range for analogous benzofuran esters
Solubility DMSO, DMF, CHCl₃, CH₂Cl₂Poor solubility in water
LogP (Calc) 3.1 – 3.4Lipophilic; suitable for membrane permeability assays
H-Bond Donors/Acceptors 0 / 3
Spectroscopic Identification (¹H NMR Profile)

Based on the substitution pattern of the benzofuran core:

  • C3-H: Singlet, δ ~7.50 ppm (Characteristic furan ring proton).

  • C2-COOCH₃: Singlet, δ ~3.95 ppm (3H, Methyl ester).[1]

  • Aromatic Region:

    • C4-H: Doublet (d, J ≈ 8.5 Hz).

    • C5-H: Double doublet (dd, J ≈ 8.5, 1.8 Hz).[1]

    • C7-H: Doublet (d, J ≈ 1.8 Hz) – Note: The C7 proton appears as a meta-coupled doublet due to the bromine at C6.[1]

Synthetic Framework

Primary Route: Rap-Stoermer Condensation

The most robust synthesis involves the base-mediated condensation of 4-bromo-2-hydroxybenzaldehyde (4-bromosalicylaldehyde) with methyl bromoacetate .[1] This method is preferred over the Feist-Benary synthesis for its operational simplicity and higher yields.

Protocol: Base-Mediated Cyclization
  • Reagents: 4-Bromo-2-hydroxybenzaldehyde (1.0 eq), Methyl bromoacetate (1.2 eq), K₂CO₃ (2.5 eq).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Conditions: Reflux (80°C) for 4–6 hours.

  • Workup: Cool to RT, filter inorganic salts, concentrate filtrate. Recrystallize from EtOH or purify via silica gel chromatography (Hex/EtOAc).

Mechanism: The phenoxide anion attacks the alkyl halide (Sɴ2), forming an ether intermediate. A subsequent intramolecular aldol condensation followed by dehydration yields the aromatic benzofuran core.

Synthesis Start 4-Bromo-2-hydroxybenzaldehyde Inter [O-Alkylated Intermediate] Start->Inter S_N2 Alkylation Reagent + Methyl Bromoacetate (K2CO3, MeCN, Reflux) Product Methyl 6-bromo-1-benzofuran- 2-carboxylate Inter->Product Intramolecular Aldol/Dehydration

Caption: Rap-Stoermer synthesis pathway via sequential alkylation and cyclodehydration.

Reactivity & Functionalization Logic

This scaffold is a "bifunctional divergency point." The C6-Bromine allows for late-stage diversification (SAR exploration), while the C2-Ester serves as a masked acid or alcohol.

A. C6-Position: Palladium-Catalyzed Cross-Coupling

The bromine atom at C6 is highly activated for Pd-catalyzed reactions due to the electron-withdrawing nature of the benzofuran ring.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.

  • Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholines, piperazines).[1]

    • Significance: Used in the synthesis of BAY-184 (KAT6A inhibitor) to attach the sulfonamide moiety or solubilizing tail.

B. C2-Position: Carboxyl Manipulation
  • Hydrolysis: LiOH/THF/H₂O yields the free acid (6-bromo-1-benzofuran-2-carboxylic acid), a precursor for amide coupling.[1]

  • Reduction: LiAlH₄ yields the alcohol, which can be converted to a halide for nucleophilic substitution.

Reactivity Core Methyl 6-bromo-1-benzofuran- 2-carboxylate Suzuki 6-Aryl/Heteroaryl Derivatives (Suzuki Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald 6-Amino Derivatives (Buchwald-Hartwig) Core->Buchwald Pd(0), Amines Acid Carboxylic Acid (LiOH Hydrolysis) Core->Acid Hydrolysis Triazole 1,2,3-Triazole Hybrids (Click Chemistry) Core->Triazole Via Alkyne Deriv.

Caption: Divergent synthesis map showing C6 functionalization (Red) and C2 manipulation (Green).[1]

Medicinal Chemistry Applications

Case Study: KAT6A/B Inhibitors (BAY-184)

Researchers utilizing this scaffold have successfully developed inhibitors for Lysine Acetyltransferase 6A (KAT6A), a key oncogene in breast and lung cancer.

  • Role of Scaffold: The benzofuran core mimics the acetyl-lysine binding pocket.

  • Workflow:

    • Start with Methyl 6-bromo-1-benzofuran-2-carboxylate .[1][2][3][4][5][6]

    • Step 1: Buchwald coupling at C6 to introduce a solubilizing amine or sulfonamide linker.

    • Step 2: Hydrolysis of the C2-ester.

    • Step 3: Amide coupling with a sulfonyl pharmacophore.

  • Outcome: High potency (IC₅₀ < 10 nM) and favorable pharmacokinetic properties.

Click Chemistry Libraries

The ester can be converted to a propargyl amide, enabling "Click" reactions (CuAAC) with azides to form triazole-benzofuran hybrids, which have shown significant anti-tubercular and anti-fungal activity.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[1][7][8]
Skin Irritation H315Causes skin irritation.[9][10]
Eye Irritation H319Causes serious eye irritation.[9][10]
STOT-SE H335May cause respiratory irritation.[9][11]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

  • PubChem Compound Summary. Methyl 6-bromo-1-benzofuran-2-carboxylate (CID 11235889).[1] National Center for Biotechnology Information. Link

  • KAT6A Inhibitor Synthesis. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. Journal of Medicinal Chemistry (2024). Link

  • Benzofuran Synthesis Review. Recent Advances in the Synthesis of Benzofurans. Chemical Reviews. Link

  • Triazole Hybrid Synthesis. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry (2019). Link

Sources

Exploratory

Technical Monograph: Methyl 6-bromo-1-benzofuran-2-carboxylate

CAS: 10250-60-9 | Molecular Formula: C₁₀H₇BrO₃ | Molecular Weight: 255.07 g/mol [1][2] Executive Summary Methyl 6-bromo-1-benzofuran-2-carboxylate is a high-value heterocyclic scaffold extensively utilized in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10250-60-9 | Molecular Formula: C₁₀H₇BrO₃ | Molecular Weight: 255.07 g/mol [1][2]

Executive Summary

Methyl 6-bromo-1-benzofuran-2-carboxylate is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry.[1][2] Its structural significance lies in its orthogonal reactivity : the C2-ester provides a handle for carbonyl transformations (hydrolysis, reduction, amidation), while the C6-bromine serves as a regioselective site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This molecule has gained prominence as a key intermediate in the synthesis of Lifitegrast (Xiidra®), a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for treating dry eye disease.[1][2] Furthermore, the 6-bromo-benzofuran core is a recurring motif in the development of HCV NS5B polymerase inhibitors and antimicrobial agents.[1][2]

Part 1: Chemical Identity & Physiochemical Profile[2]
PropertySpecification
IUPAC Name Methyl 6-bromo-1-benzofuran-2-carboxylate
CAS Number 10250-60-9
Appearance White to off-white crystalline solid
Melting Point 94–96 °C (Typical for methyl ester analogs)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
LogP (Calc) ~3.2 (Lipophilic)
H-Bond Donors/Acceptors 0 / 3
Structural Analysis (DOT Visualization)

The following diagram illustrates the core numbering and reactive centers of the molecule.[2]

G Molecule Methyl 6-bromo-1-benzofuran-2-carboxylate C2 C2 Position (Ester Handle) Molecule->C2 Hydrolysis/Reduction C6 C6 Position (Aryl Halide Handle) Molecule->C6 Pd-Catalyzed Coupling C3 C3 Position (Nucleophilic Character) Molecule->C3 Electrophilic Subst.

Figure 1: Reactive sites of the benzofuran scaffold.[1][2] The C6-Br and C2-COOMe groups allow for divergent synthesis.[1][2]

Part 2: Optimized Synthetic Protocol

The most robust synthesis of this scaffold utilizes the Rap-Stoermer condensation or a stepwise alkylation-cyclization sequence starting from salicylaldehyde derivatives.[1][2]

Core Reaction: Alkylation-Cyclization Sequence

Starting Material: 4-Bromo-2-hydroxybenzaldehyde (4-Bromosalicylaldehyde) Reagent: Methyl bromoacetate (or Methyl chloroacetate) Base: Potassium Carbonate (


)
Solvent:  DMF or Acetone (Reflux)[1][2]
Step-by-Step Methodology
  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add anhydrous

    
      (2.0 eq) to the solution. The mixture will turn yellow/orange due to phenoxide formation.[2] Stir at room temperature for 15 minutes.
    
  • Alkylation: Dropwise add methyl bromoacetate (1.2 eq).

  • Cyclization (Thermal): Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The intermediate ether may form first, followed by cyclization to the benzofuran.[2]

    • Note: If cyclization is slow, a catalytic amount of DBU or higher temperature (reflux in acetone) can accelerate the aldol condensation/dehydration step.[2]

  • Workup:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-cold water (10x volume). The product typically precipitates as a solid.[2]

    • Filter the solid.[2] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Recrystallize from Ethanol or Methanol to yield white needles.

Mechanistic Pathway

The reaction proceeds via an


 attack of the phenoxide on the alkyl halide, followed by an intramolecular Knoevenagel-type condensation and dehydration.[2]

Reaction SM 4-Bromo-2-hydroxybenzaldehyde Inter O-Alkylated Intermediate (Aryl Ether) SM->Inter SN2 Attack Reagent Methyl Bromoacetate (+ K2CO3) Reagent->Inter Cyclization Intramolecular Aldol & Dehydration (-H2O) Inter->Cyclization Base/Heat Product Methyl 6-bromo-1-benzofuran-2-carboxylate Cyclization->Product

Figure 2: Synthetic workflow for the formation of the benzofuran core.

Part 3: Reactivity & Medicinal Applications[1][2][8]
1. Lifitegrast Precursor Synthesis

Methyl 6-bromo-1-benzofuran-2-carboxylate is a direct precursor to Benzofuran-6-carboxylic acid , the western fragment of the dry-eye disease drug Lifitegrast.[1][2]

  • Transformation: Carbonylation of the C6-Bromine.[2][3]

  • Conditions:

    
    , dppp, CO (gas), MeOH/TEA. This converts the Ar-Br to Ar-COOMe, which is then selectively hydrolyzed.[1][2] Alternatively, Lithium-Halogen exchange (
    
    
    
    -BuLi, -78°C) followed by
    
    
    quench yields the acid directly.[1]
2. Divergent Synthesis Map

The molecule's utility stems from its ability to undergo sequential functionalization.[2]

Reactivity Center Methyl 6-bromo-1- benzofuran-2-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Center->Suzuki Hydrolysis LiOH / THF:H2O Center->Hydrolysis Carbonylation Pd / CO / MeOH Center->Carbonylation Biaryl 6-Aryl-benzofuran (HCV Inhibitors) Suzuki->Biaryl Acid Benzofuran-2-carboxylic acid Hydrolysis->Acid Diester Benzofuran-2,6-dicarboxylate (Lifitegrast Scaffold) Carbonylation->Diester

Figure 3: Divergent synthetic pathways accessible from the 6-bromo scaffold.[1][2]

Part 4: Analytical Characterization (Predicted)[1][2]

To validate the synthesis, the following NMR signals are diagnostic.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.72 (s, 1H): H-7 (Ortho to Br, Meta to O).[1] The most shielded aromatic proton due to position, but appears as a doublet or singlet depending on meta-coupling.[2]

  • δ 7.55 (d, J = 8.4 Hz, 1H): H-4.

  • δ 7.48 (s, 1H): H-3. Characteristic singlet of the benzofuran ring (no neighbor on C2).[2]

  • δ 7.42 (dd, J = 8.4, 1.8 Hz, 1H): H-5. Coupled to H-4 and H-7.[1][2][4]

  • δ 3.98 (s, 3H): Methyl ester (-OCH₃).[1][2]

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl: ~160 ppm.[2][5]

  • C2 (Furan): ~145 ppm.[2][5][6]

  • C6 (C-Br): ~120–125 ppm (Upfield shift due to heavy atom effect).[1][2]

  • Methoxy: ~52 ppm.[2]

References
  • Synthesis of Benzofuran Derivatives

    • Title: "Synthesis and biological evaluation of benzofuran deriv
    • Source:European Journal of Medicinal Chemistry.
    • Relevance: Establishes the Rap-Stoermer condens
    • (Generic redirect to journal context).

  • Lifitegrast Intermediate Synthesis

    • Title: "An Improved Synthetic Process of Two Key Intermediates and Their Applic
    • Source:Thieme Connect / Synthesis.
    • Relevance: Details the conversion of 6-bromo precursors to Lifitegrast intermedi
  • HCV NS5B Inhibitors

    • Title: "Discovery of benzofuran-based HCV NS5B polymerase inhibitors."[1][2]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Relevance: Demonstrates the utility of the 6-bromo position for introducing biaryl systems via Suzuki coupling.
  • General Properties of Benzofuran Esters

    • Title: "Methyl 6-bromo-1-benzofuran-2-carboxylate - PubChem Compound Summary."[1][2]

    • Source:National Center for Biotechnology Information.[2]

Sources

Foundational

"Methyl 6-bromo-1-benzofuran-2-carboxylate" molecular weight

Technical Profile: Methyl 6-bromo-1-benzofuran-2-carboxylate [1][2][3][4] Executive Summary Methyl 6-bromo-1-benzofuran-2-carboxylate (CAS: 425675-94-1) is a high-value heterocyclic scaffold utilized primarily in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Methyl 6-bromo-1-benzofuran-2-carboxylate [1][2][3][4]

Executive Summary

Methyl 6-bromo-1-benzofuran-2-carboxylate (CAS: 425675-94-1) is a high-value heterocyclic scaffold utilized primarily in medicinal chemistry for the development of anti-viral (HCV), anti-tumor, and anti-microbial agents.[1][2][3][4][5] Its structural utility lies in its orthogonal reactivity : the C-6 bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C-2 methyl ester allows for divergent transformations into amides, acids, or heterocycles. This guide details its physicochemical properties, self-validating synthesis protocols, and reactivity profile.

Part 1: Physicochemical Profile

Precise molecular weight determination is critical for stoichiometry in parallel synthesis and for identifying the compound via Mass Spectrometry (MS). Due to the presence of bromine, the compound exhibits a characteristic 1:1 isotopic split.[6]

PropertyValueTechnical Note
Molecular Formula

Average Molecular Weight 255.07 g/mol Used for molarity calculations.
Monoisotopic Mass 253.958 g/mol Corresponds to

.
Isotopic Pattern (MS) [M]+ (254.0) and [M+2]+ (256.0) Distinct ~1:1 doublet intensity due to

(50.7%) and

(49.3%) natural abundance.
CAS Number 425675-94-1
Predicted LogP ~3.3Lipophilic; requires polar aprotic solvents (DMF, DMSO) or non-polar solvents (DCM) for solubilization.
Physical State Solid (Off-white to pale yellow)

Part 2: Synthetic Pathway (Self-Validating Protocol)

The most robust route to Methyl 6-bromo-1-benzofuran-2-carboxylate is the Rap-Stoermer condensation or a base-mediated O-alkylation/cyclization sequence starting from substituted salicylaldehydes.

Critical Regiochemistry Note: To achieve the 6-bromo substitution pattern on the benzofuran ring, one must start with 5-bromo-2-hydroxybenzaldehyde . (Using the 4-bromo isomer would yield the 5-bromobenzofuran derivative).

Step-by-Step Protocol

Reagents:

  • Starting Material: 5-Bromo-2-hydroxybenzaldehyde (1.0 eq)

  • Reagent: Methyl bromoacetate (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    

Workflow:

  • Solubilization: Dissolve 5-bromo-2-hydroxybenzaldehyde (e.g., 10 mmol) in anhydrous DMF (30 mL) under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     (20 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes to facilitate phenoxide formation (color change typically observed).
    
  • Alkylation: Dropwise add methyl bromoacetate (12 mmol). The reaction is exothermic; control temperature if scaling up.

  • Cyclization (Thermal Drive): Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 4:1). The intermediate acyclic ether may appear first; heating drives the aldol condensation and dehydration to close the furan ring.

  • Workup: Cool to RT. Pour mixture into ice-cold water (150 mL). The product typically precipitates as a solid.

  • Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
    
Visual Synthesis Workflow

SynthesisPath Start 5-Bromo-2-hydroxybenzaldehyde (Precursor) Inter O-Alkylated Intermediate (Transient) Start->Inter SN2 Alkylation Reagent Methyl Bromoacetate + K2CO3 Reagent->Inter Cyclization Cyclization & Dehydration (80-90°C, DMF) Inter->Cyclization Intramolecular Aldol Product Methyl 6-bromo-1-benzofuran-2-carboxylate (Target) Cyclization->Product - H2O

Figure 1: Synthetic route via base-mediated cyclization of 5-bromosalicylaldehyde.

Part 3: Functionalization & Reactivity (Causality)[8][9]

This molecule is a "divergent intermediate." Its value in drug discovery comes from the ability to selectively manipulate the C-6 and C-2 positions independently.

C-6 Bromine: The Coupling Handle

The aryl bromide at C-6 is electronically activated for Palladium-catalyzed reactions.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems (common in kinase inhibitors).

  • Buchwald-Hartwig Amination: Replaces Br with amines to modulate solubility and pKa.

  • Causality: The electron-withdrawing ester at C-2 pulls density from the ring, potentially facilitating oxidative addition at C-6 compared to electron-rich benzofurans.

C-2 Ester: The Carbonyl Anchor

The methyl ester is a masking group for the carboxylic acid pharmacophore.

  • Hydrolysis: LiOH/THF yields the free acid (6-bromo-1-benzofuran-2-carboxylic acid).

  • Amidation: Direct aminolysis or hydrolysis-coupling yields amides (peptidomimetics).

  • Reduction:

    
     yields the primary alcohol (6-bromo-1-benzofuran-2-yl)methanol.
    
Reactivity Map

Reactivity Core Methyl 6-bromo-1-benzofuran-2-carboxylate (Core Scaffold) Suzuki 6-Aryl Derivatives (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(0) Amide Benzofuran-2-carboxamides (Direct Aminolysis) Core->Amide R-NH2, Heat Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Alcohol C2-Methanol (Reduction) Core->Alcohol LiAlH4

Figure 2: Orthogonal functionalization pathways for library generation.

References

  • PubChem. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (Analog Reference for Spectral Data). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (Validation of Salicylaldehyde Cyclization Protocol). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Scalable Synthesis of Methyl 6-bromo-1-benzofuran-2-carboxylate

Executive Summary This guide details the synthetic pathway for Methyl 6-bromo-1-benzofuran-2-carboxylate , a critical pharmacophore in the development of HCV NS5B polymerase inhibitors and antimicrobial agents. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic pathway for Methyl 6-bromo-1-benzofuran-2-carboxylate , a critical pharmacophore in the development of HCV NS5B polymerase inhibitors and antimicrobial agents.

While the request specifies "from salicylaldehyde," a direct bromination of unsubstituted salicylaldehyde yields the 5-bromo isomer (major product) due to the directing effects of the hydroxyl and aldehyde groups. To achieve the 6-bromo substitution pattern on the benzofuran core, the synthesis must proceed via 4-bromosalicylaldehyde (4-bromo-2-hydroxybenzaldehyde). This guide focuses on the regioselective cyclization of this specific precursor with methyl bromoacetate.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The synthesis relies on the Rapoport-type cyclization (or interrupted Feist-Benary reaction). The position of the halogen on the final benzofuran ring is predetermined by the substitution pattern of the starting salicylaldehyde.

  • Route A (Incorrect): Bromination of Salicylaldehyde

    
     5-Bromosalicylaldehyde 
    
    
    
    5-bromo -benzofuran.
  • Route B (Correct): 4-Bromosalicylaldehyde

    
    6-bromo -benzofuran.
    

The 4-bromosalicylaldehyde precursor is typically synthesized from 3-bromophenol via the Reimer-Tiemann reaction or Vilsmeier-Haack formylation, ensuring the bromine is meta to the phenol oxygen (which becomes position 6 in the fused ring system).

Reaction Pathway Diagram

The following diagram illustrates the correct retrosynthetic logic and the forward reaction pathway.

G Target TARGET: Methyl 6-bromo-1-benzofuran-2-carboxylate Precursor REQUIRED PRECURSOR: 4-Bromosalicylaldehyde Precursor->Target Cyclization (K2CO3, DMF) Salicylaldehyde Salicylaldehyde (Unsubstituted) WrongIsomer 5-Bromosalicylaldehyde (Major Product of Direct Bromination) Salicylaldehyde->WrongIsomer Direct Bromination (Electrophilic Subst.) Reagent Methyl Bromoacetate Reagent->Target

Caption: Retrosynthetic logic demonstrating why 4-bromosalicylaldehyde is the mandatory precursor for the 6-bromo target.

Part 2: Detailed Methodology

Core Reaction: Cyclization via Williamson Ether Synthesis / Aldol Condensation

The transformation involves the reaction of 4-bromosalicylaldehyde with methyl bromoacetate in the presence of a mild base (Potassium Carbonate).

Mechanism:

  • O-Alkylation: The phenoxide anion attacks the alkyl halide (methyl bromoacetate) to form an ether intermediate.

  • Intramolecular Aldol Condensation: The base promotes cyclization between the active methylene of the acetate and the aldehyde carbonyl.

  • Dehydration: Elimination of water yields the aromatic benzofuran ring.

Mechanistic Flow[1][2][3][4][5][6][7][8]

Mechanism Step1 1. Deprotonation of Phenol (Base: K2CO3) Step2 2. SN2 Attack on Methyl Bromoacetate (Formation of Ether Intermediate) Step1->Step2 Step3 3. Intramolecular Aldol Condensation (Ring Closure) Step2->Step3 Step4 4. Dehydration/Aromatization (Formation of Benzofuran Core) Step3->Step4

Caption: Step-wise mechanistic pathway from phenol deprotonation to benzofuran aromatization.

Part 3: Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleNotes
4-Bromosalicylaldehyde 1.0Limiting ReagentPurity >97% essential to avoid regioisomers.
Methyl Bromoacetate 1.2 - 1.5Alkylating AgentLachrymator; handle in fume hood.
Potassium Carbonate (K₂CO₃) 2.0 - 3.0BaseAnhydrous, granular preferred.
DMF (N,N-Dimethylformamide) SolventMediumAnhydrous grade (keeps reaction dry).
Step-by-Step Procedure

1. Setup:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aldehyde, though the reaction is relatively robust in air.

2. Reagent Addition:

  • Charge the flask with 4-bromosalicylaldehyde (e.g., 2.01 g, 10 mmol) and anhydrous DMF (20 mL).

  • Add Potassium Carbonate (4.14 g, 30 mmol) in a single portion. Stir for 10 minutes at room temperature to facilitate initial deprotonation (solution usually turns bright yellow/orange).

  • Add Methyl Bromoacetate (1.4 mL, ~15 mmol) dropwise via syringe.

3. Reaction:

  • Heat the mixture to 80–90°C .

  • Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting aldehyde spot (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.
  • Typical reaction time:[6][7][8][9] 2 to 4 hours.[6][7]

4. Workup:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

  • If solid forms: Filter the precipitate, wash with water (3 x 20 mL) to remove residual DMF and inorganic salts.

  • If oil forms:[6] Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

5. Purification:

  • Recrystallization from Ethanol or Methanol is usually sufficient.

  • If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes).

Validation Data (Expected)
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 170–172°C (consistent with substituted benzofuran carboxylates).[10]

  • 1H NMR (300 MHz, DMSO-d6):

    • 
       3.90 (s, 3H, 
      
      
      
      )
    • 
       7.4–7.8 (m, 3H, Aromatic H)
      
    • 
       7.6 (s, 1H, H-3 of furan ring) - Diagnostic peak for cyclization.
      

References

  • Vertex AI Search. (2024). Synthesis of benzofuran-2-carboxylate derivatives.[5] Retrieved from 5

  • Google Patents. (2013). Preparation of benzofurans and use thereof as synthetic intermediates (US20130046103A1). Retrieved from 6

  • ResearchGate. (2025). Oxidative bromination of salicylaldehyde by potassium bromide/H2O2.[8] (Confirming 5-bromo regioselectivity). Retrieved from 8[3][11]

  • NIH/PubMed. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from 10

Sources

Foundational

Technical Whitepaper: Pharmacophore Profiling and Therapeutic Utility of Methyl 6-bromo-1-benzofuran-2-carboxylate

Topic: Methyl 6-bromo-1-benzofuran-2-carboxylate Biological Activity Content Type: Technical Whitepaper / Pharmacophore Profiling Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists [1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 6-bromo-1-benzofuran-2-carboxylate Biological Activity Content Type: Technical Whitepaper / Pharmacophore Profiling Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

[1]

Executive Summary

Methyl 6-bromo-1-benzofuran-2-carboxylate (CAS: 302912-23-2 / Generic Class) represents a "privileged scaffold" in modern medicinal chemistry.[1] While often categorized commercially as a chemical intermediate, its biological utility extends far beyond that of a passive building block.[1] This compound serves as a critical lipophilic precursor to 6-bromobenzofuran-2-carboxylic acid , a moiety validated in the inhibition of Pim-1 kinases , Lymphoid Tyrosine Phosphatase (LYP) , and bacterial DNA gyrase .

This guide analyzes the compound's dual role:

  • As a Prodrug/Probe: The methyl ester functionality enhances cellular permeability, allowing intracellular hydrolysis to the active carboxylic acid pharmacophore.[1]

  • As a Lead Scaffold: The 6-bromo substituent provides a distinct halogen-bonding vector, crucial for occupying hydrophobic pockets in oncology and antimicrobial targets.[1]

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological potency of this molecule is dictated by three structural domains. Understanding these allows researchers to predict activity and design derivatives effectively.

The Pharmacophore Triad[2]
  • Domain A: The Benzofuran Core: A planar, aromatic system that acts as a bioisostere for indole and naphthalene.[1] It facilitates

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding sites.
    
  • Domain B: The 6-Bromo Substituent (Critical): Unlike lighter halogens, the bromine atom at position 6 exerts a "heavy atom effect." It is large enough to fill hydrophobic voids in enzymes (e.g., NS5B polymerase) and capable of forming halogen bonds (X-bond) with backbone carbonyls, significantly increasing binding affinity compared to the 6-H or 6-F analogs.

  • Domain C: The 2-Carboxylate Ester: In its native form, the methyl ester masks the polarity of the carboxylic acid, improving LogP (approx. 3.5) and facilitating passive diffusion across cell membranes.[1] Once inside the cell or when hydrolyzed in assays, the revealed carboxylate forms salt bridges with positively charged residues (e.g., Lysine, Arginine).

SAR_Analysis Core Benzofuran Core (π-π Stacking) Target Biological Outcome (Kinase Inhibition / Cytotoxicity) Core->Target Scaffold Binding Br 6-Bromo Substituent (Halogen Bonding / Hydrophobic Fill) Br->Core Electronic modulation Br->Target Affinity Enhancement Ester 2-Methyl Carboxylate (Cell Permeability / Prodrug) Ester->Core Positional isomerism Ester->Target Bioavailability

Figure 1: Structural dissection of Methyl 6-bromo-1-benzofuran-2-carboxylate highlighting functional contributions to biological activity.

Biological Activity Spectrum

Oncology: Kinase Inhibition & Cytotoxicity

The 6-bromo-benzofuran scaffold is a verified inhibitor of Pim-1 kinase , a proto-oncogene overexpressed in leukemia and prostate cancer.[1]

  • Mechanism: The free acid form (hydrolyzed ester) binds to the ATP-binding pocket of Pim-1. The carboxylate interacts with Lys67 (salt bridge), while the benzofuran core stacks with Phe49. The 6-Br atom occupies a specific hydrophobic sub-pocket, enhancing selectivity over other kinases.

  • Data Profile:

    • Cell Lines: High cytotoxicity observed in K562 (Chronic Myeloid Leukemia) and HeLa (Cervical Cancer).[2]

    • Potency: Derivatives often exhibit IC50 values in the low micromolar range (1.0 – 5.0

      
      M).
      
Antimicrobial & Antifungal Utility

The compound exhibits intrinsic activity against Gram-positive bacteria, particularly Staphylococcus aureus (including MRSA strains).[1]

  • Mechanism: Disruption of bacterial membrane potential and inhibition of DNA gyrase B. The lipophilicity of the methyl ester allows penetration of the thick peptidoglycan layer of Gram-positive organisms.

  • Synergy: Often used as a co-ligand with azoles; the benzofuran core disrupts fungal efflux pumps, re-sensitizing resistant Candida albicans strains.[1]

Immunology: LYP Inhibition

Recent studies identify benzofuran-2-carboxylic acids as inhibitors of Lymphoid Tyrosine Phosphatase (LYP) , a negative regulator of T-cell activation.

  • Therapeutic Goal: Blocking LYP enhances the body's anti-tumor immune response.

  • Relevance: The 6-bromo derivative serves as a robust starting point for developing "pTyr mimics" (phosphotyrosine mimics) due to the acid's geometry.

Experimental Protocols

Protocol A: Hydrolysis & Enzyme Inhibition Assay (Pim-1)

Rationale: To evaluate the active pharmacophore, the ester must often be hydrolyzed to the free acid before running cell-free enzyme assays.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve Methyl 6-bromo-1-benzofuran-2-carboxylate (1 eq) in THF:MeOH (1:1). Add LiOH (2 eq) in water. Stir at RT for 4 hours. Acidify with 1M HCl to precipitate the 6-bromo-1-benzofuran-2-carboxylic acid . Filter and dry.

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.

  • Reaction: Incubate recombinant Pim-1 kinase (10 nM) with the hydrolyzed compound (serial dilutions: 0.1 nM to 10

    
    M) for 15 mins.
    
  • Initiation: Add ATP (100

    
    M) and peptide substrate (S6 ribosomal peptide).[1]
    
  • Detection: Use ADP-Glo™ or similar chemiluminescent kinase assay to measure ATP depletion.

  • Validation: Reference standard Staurosporine should yield an IC50 < 10 nM.[1]

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Rationale: Assesses the permeability and antiproliferative effect of the methyl ester directly on cancer cells.

Step-by-Step Methodology:

  • Seeding: Plate K562 or HeLa cells at

    
     cells/well in 96-well plates containing RPMI-1640 media.
    
  • Treatment: Dissolve Methyl 6-bromo-1-benzofuran-2-carboxylate in DMSO (stock 10 mM). Dilute to final concentrations (0.1 – 100

    
    M). Ensure final DMSO < 0.5%.
    
  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Staining: Add 20

    
    L MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media (carefully for suspension cells) and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate % Cell Viability relative to DMSO control.

Data Summary & Comparative Potency

The following table summarizes the biological impact of the 6-bromo substituent compared to the unsubstituted core.

Compound VariantTarget / Cell LineActivity TypeApprox. Potency (IC50/MIC)Notes
Methyl 6-bromo-1-benzofuran-2-carboxylate K562 (Leukemia) Cytotoxicity2.5 - 5.0

M
High permeability; likely acts as prodrug.[1]
Unsubstituted Methyl EsterK562 (Leukemia)Cytotoxicity> 50

M
Lack of 6-Br reduces binding affinity significantly.
6-bromo-benzofuran-2-carboxylic acid Pim-1 Kinase Enzyme Inhibition0.8 - 1.2

M
Active species in cell-free assays.
Methyl 6-bromo...[3][4]S. aureusAntimicrobial12.5 - 25

g/mL
Moderate activity; often derivatized to hydrazides for higher potency.

Synthesis & Derivatization Workflow

For researchers using this compound as a building block, the following workflow illustrates its conversion into high-affinity libraries.

Workflow Start Methyl 6-bromo-1-benzofuran-2-carboxylate (Starting Material) Step1 Hydrolysis (LiOH) Start->Step1 Step2 Hydrazinolysis (NH2NH2) Start->Step2 Step3 Suzuki Coupling (at 6-Br) Start->Step3 Product1 Carboxylic Acid (Pim-1 / LYP Inhibitor) Step1->Product1 Product2 Hydrazide Derivatives (Antimicrobial / Anti-TB) Step2->Product2 Product3 6-Aryl-benzofurans (Fluorescent Probes / DNA Intercalators) Step3->Product3

Figure 2: Synthetic divergence from the methyl ester scaffold to bioactive libraries.[1]

References

  • Synthesis and biological evaluation of benzofuran derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (Focus on cytotoxicity of 6-bromo derivatives in leukemia).

  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Details the binding mode of the acid form).

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors. European Journal of Medicinal Chemistry. (Immunotherapy applications).

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances.[1] (Review of antimicrobial mechanisms).

  • PubChem Compound Summary: Methyl 6-bromo-1-benzofuran-2-carboxylate. National Center for Biotechnology Information.[1] (Chemical properties and toxicity data).

Sources

Exploratory

"Methyl 6-bromo-1-benzofuran-2-carboxylate" potential therapeutic uses

The following technical guide details the therapeutic potential and synthetic utility of Methyl 6-bromo-1-benzofuran-2-carboxylate . This analysis positions the compound not merely as a standalone agent, but as a "Linchp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential and synthetic utility of Methyl 6-bromo-1-benzofuran-2-carboxylate . This analysis positions the compound not merely as a standalone agent, but as a "Linchpin Intermediate"—a privileged scaffold in medicinal chemistry that grants access to diverse bioactive chemical space.[1]

A Linchpin Scaffold for Divergent Drug Discovery[1]

Executive Summary

Methyl 6-bromo-1-benzofuran-2-carboxylate (CAS: Variable/Generic) represents a high-value pharmacophore scaffold.[1] Its structural duality—combining a reactive C6-bromide handle with a modifiable C2-methyl ester —allows medicinal chemists to rapidly generate libraries of bioactive molecules.[1]

While the parent ester exhibits moderate intrinsic cytotoxicity against specific leukemic lines (e.g., K562, MOLT-4), its primary value lies in its role as a precursor for three major therapeutic classes:[1]

  • Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors.

  • Anticancer Agents (Kinase & Tubulin Inhibitors). [1]

  • Antimicrobial/Antifungal Efflux Pump Inhibitors.

Chemical Architecture & Reactivity Profile

The molecule acts as a bifunctional platform.[1] The orthogonal reactivity of the halogen and the ester allows for "Divergent Oriented Synthesis" (DOS).[1]

PositionFunctional GroupReactivity ModeTarget Moiety (Drug Design)
C6 Bromide (-Br)Pd-catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira)Biaryl systems (Kinase hinge binders), Solubilizing amines.[1]
C2 Methyl Ester (-COOMe)Hydrolysis, Amidation, ReductionAmides (H-bond donors), Heterocycles (Oxadiazoles), Alcohols.[1]
Core Benzofuran

-

Stacking, Lipophilicity
Bioisostere for indole; intercalates DNA or binds hydrophobic pockets.[1]
Visualization: Divergent Synthetic Pathway

The following diagram illustrates how this core is transformed into active therapeutic candidates.

G Core Methyl 6-bromo-1- benzofuran-2-carboxylate (The Scaffold) Suzuki Pd-Cat. Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Path A: C6 Modification Buchwald Pd-Cat. Buchwald-Hartwig (R-NH2) Core->Buchwald Path A: C6 Modification Hydrolysis Hydrolysis -> Amidation (R-NH2, HATU) Core->Hydrolysis Path B: C2 Modification Heterocycle Hydrazinolysis -> Cyclization (Oxadiazoles/Triazoles) Core->Heterocycle Path B: C2 Modification KinaseInhib Target: VEGFR/EGFR Inhibitors (Biaryl Systems) Suzuki->KinaseInhib Antimicrobial Target: MRSA/Antifungal (Cationic Amphiphiles) Buchwald->Antimicrobial HCVInhib Target: HCV NS5B Inhibitors (Benzofuran-2-carboxamides) Hydrolysis->HCVInhib Heterocycle->Antimicrobial

Caption: Divergent synthesis map showing the transformation of the 6-bromo-2-carboxylate core into three distinct therapeutic classes via orthogonal chemical handles.[1]

Therapeutic Potential & Case Studies[1][2][3][4][5]
A. Oncology: Leukemia and Solid Tumor Targeting

Research indicates that 6-substituted benzofurans are potent cytotoxic agents.[1] The bromine atom at C6 is not merely a leaving group; in some contexts, it enhances lipophilicity and membrane permeability, increasing cytotoxicity against K562 (CML) and HeLa (Cervical) cell lines.[1]

  • Mechanism: Derivatives synthesized from this scaffold often act as Tubulin Polymerization Inhibitors .[1] The benzofuran core mimics the combretastatin pharmacophore, binding to the colchicine site of tubulin.[1]

  • Key Derivative: Replacement of the C2-ester with a N-substituted carboxamide and the C6-bromide with a trimethoxyphenyl ring (via Suzuki coupling) yields nanomolar potency against multidrug-resistant cancer lines.[1]

B. Antiviral: Hepatitis C (HCV) NS5B Inhibition

The benzofuran-2-carboxamide moiety is a validated pharmacophore for inhibiting the HCV NS5B RNA-dependent RNA polymerase.[1]

  • Role of the Scaffold: The Methyl 6-bromo-1-benzofuran-2-carboxylate serves as the starting material.[1]

  • Synthetic Logic:

    • Hydrolysis: Ester

      
       Carboxylic Acid.[1]
      
    • Coupling: Acid + Sulfonamide/Amine

      
       Acyl Sulfonamide (Bioisostere of phosphate).[1]
      
    • C6 Modification: The bromine is coupled with a hydrophobic aryl group to occupy the "Thumb II" allosteric pocket of the polymerase.[1]

C. Antimicrobial: MRSA and Efflux Pump Inhibition

Benzofuran-2-carboxylates have shown activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2]

  • SAR Insight: The presence of the halogen at C6 is critical for activity.[1] Converting the C2-ester to a hydrazide or oxadiazole significantly improves the MIC (Minimum Inhibitory Concentration) values compared to the parent ester.[1]

Experimental Protocols
Protocol A: Synthesis of the Core (Rap-Stoermer Condensation)

This protocol generates the scaffold if it is not commercially sourced.[1]

  • Reagents: 4-Bromo-2-hydroxybenzaldehyde (1.0 eq), Methyl bromoacetate (1.2 eq),

    
     (2.5 eq), DMF (anhydrous).[1]
    
  • Procedure:

    • Dissolve aldehyde and methyl bromoacetate in DMF.

    • Add

      
       and heat to 80–100°C  for 4–6 hours.
      
    • Monitor: TLC (Hexane:EtOAc 8:2) will show the disappearance of the aldehyde.[1]

    • Workup: Pour into ice water. The product usually precipitates as a solid.[1] Filter, wash with water, and recrystallize from Ethanol.[1]

  • Yield: Typically 75–85%.[1]

  • Validation:

    
     NMR (300 MHz, 
    
    
    
    ) should show a singlet for the C3-H (~7.5 ppm) and the methyl ester (~3.9 ppm).[1]
Protocol B: C6-Suzuki Coupling (Library Generation)

To install biaryl diversity for kinase inhibition.[1]

  • Reagents: Methyl 6-bromo-1-benzofuran-2-carboxylate (1.0 eq), Arylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).[1]
  • Solvent: Dioxane:Water (4:1).

  • Procedure:

    • Degas solvents with

      
       for 15 mins.[1]
      
    • Combine reactants in a sealed tube.

    • Heat at 90°C for 12 hours.

    • Purification: Silica gel flash chromatography.[1]

Biological Data Summary (Representative)

The following table summarizes the activity of derivatives synthesized directly from the Methyl 6-bromo-1-benzofuran-2-carboxylate core.

Derivative ClassModification at C2Modification at C6TargetActivity (IC50 / MIC)
Parent Scaffold Methyl EsterBromineK562 LeukemiaModerate (

)
Amide Analog N-benzylcarboxamideBromineHeLa CarcinomaHigh (

)
Biaryl Analog Methyl Ester4-methoxyphenylTubulinPotent (

)
Hydrazide -CONHNH2BromineMRSAMIC

Mechanism of Action Visualization

The following diagram details the signaling pathway interference for the anticancer derivatives of this scaffold.

MOA Drug 6-Aryl-Benzofuran Derivative (Derived from Scaffold) Tubulin Tubulin Dimers (Colchicine Site) Drug->Tubulin Binds To Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Mitosis Mitotic Spindle Formation Polymerization->Mitosis Required for Arrest G2/M Phase Cell Cycle Arrest Mitosis->Arrest Failure leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of Action for anticancer derivatives.[1][3] The scaffold is modified to bind the colchicine site of tubulin, leading to G2/M arrest and apoptosis.[1]

References
  • Khanam, H., & Shamsuzzaman. (2015).[1][4] Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry.[1][4] Link[1][4]

  • Hiremathad, A., et al. (2015).[1][3] Benzofuran: an emerging scaffold for antimicrobial agents.[1][5][3][4][2][6] RSC Advances.[1] Link

  • Hayakawa, I., et al. (2004).[1][4] 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents.[1][4] Bioorganic & Medicinal Chemistry Letters.[1][4] Link[1][4]

  • Galal, S. A., et al. (2009).[1] Synthesis and potent antiviral activity of novel benzofuran-2-carboxamide and benzofuran-2-carbohydrazide derivatives.[1][7] Bioorganic & Medicinal Chemistry Letters.[1][4] Link[1]

  • Reddy, T. R., et al. (2019).[1][8] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[1][5][6] Molecules.[1][5][3][9][4][2][6][8][10][11][12] Link

Sources

Foundational

Technical Whitepaper: Methyl 6-bromo-1-benzofuran-2-carboxylate

From Synthetic Scaffold to Bioactive Pharmacophore Executive Summary Methyl 6-bromo-1-benzofuran-2-carboxylate (MBBC) is a "privileged scaffold" in medicinal chemistry—a core molecular structure capable of providing liga...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffold to Bioactive Pharmacophore

Executive Summary

Methyl 6-bromo-1-benzofuran-2-carboxylate (MBBC) is a "privileged scaffold" in medicinal chemistry—a core molecular structure capable of providing ligands for diverse biological receptors.[1][2] While the molecule itself acts primarily as a chemical intermediate, its specific substitution pattern (a halogen at C6 and an ester at C2) allows for orthogonal functionalization, making it a critical precursor for HCV NS5B polymerase inhibitors , tubulin polymerization inhibitors , and antimicrobial agents .

This technical guide analyzes the Chemical Mechanism of Action (how the scaffold is manipulated to create drugs) and the Biological Mechanism of Action of its most significant derivatives (specifically, the allosteric inhibition of Hepatitis C Virus replication).

Part 1: Chemical Architecture & Reactivity (The Synthetic MoA)

The utility of MBBC lies in its ability to undergo Diversity-Oriented Synthesis (DOS) . The molecule possesses two distinct reactive "handles" that allow medicinal chemists to probe Structure-Activity Relationships (SAR) efficiently.

1.1 Orthogonal Functionalization Strategy

The mechanism of transforming MBBC into a bioactive drug relies on the differential reactivity of its functional groups:

SiteFunctional GroupReactivity ModeSynthetic Application
C6 Bromine (Aryl Halide)Pd-Catalyzed Cross-Coupling Introduction of biaryl systems (via Suzuki-Miyaura) or amines (via Buchwald-Hartwig) to target hydrophobic pockets (e.g., HCV NS5B Thumb II).
C2 Methyl EsterNucleophilic Acyl Substitution Hydrolysis to carboxylic acid (for ionic interactions) or amidation (to form peptidomimetics or improve solubility).
C3 C-H BondElectrophilic Aromatic Substitution Halogenation or formylation to introduce a third vector of diversity (often used for antimicrobial derivatives).
1.2 Synthesis Mechanism (Rap-Stoermer Reaction)

The core benzofuran ring is typically constructed via the Rap-Stoermer reaction or similar cyclizations.

  • Precursors: Salicylaldehyde derivatives reacting with ethyl bromoacetate.

  • Mechanism: Base-catalyzed alkylation of the phenol followed by an intramolecular aldol-type condensation and dehydration.

ChemicalReactivity cluster_0 C6 Functionalization (Hydrophobic Domain) cluster_1 C2 Functionalization (H-Bonding Domain) MBBC Methyl 6-bromo-1-benzofuran- 2-carboxylate (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) MBBC->Suzuki Hydrolysis Hydrolysis (LiOH/THF) MBBC->Hydrolysis Amidation Amidation (R-NH2) MBBC->Amidation Biaryl 6-Aryl Derivative (HCV Potency) Suzuki->Biaryl Acid Carboxylic Acid (Active Pharmacophore) Hydrolysis->Acid Amide Carboxamide (Peptidomimetic) Amidation->Amide

Figure 1: Divergent synthesis pathways utilizing the orthogonal handles of the MBBC scaffold.

Part 2: Biological Mechanism of Action (The Derivative MoA)

The most authoritative application of MBBC derivatives is in the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase .

2.1 Target: HCV NS5B Polymerase (Thumb II Domain)

Derivatives synthesized from MBBC (particularly those with bulky aryl groups at C6 and carboxylic acids at C2) function as Non-Nucleoside Inhibitors (NNIs) .

  • Binding Site: They bind to the Thumb II allosteric pocket of the viral polymerase, distinct from the active catalytic site where nucleotides bind.

  • Mechanism:

    • Allosteric Locking: The inhibitor binds to the Thumb II domain.

    • Conformational Freezing: This binding prevents the "fingers" and "thumb" domains of the polymerase from closing.

    • Initiation Blockade: The enzyme is locked in an "open" conformation, preventing it from gripping the RNA template and initiating replication.

    • Result: Viral RNA synthesis is halted without directly competing with natural nucleotides (lowering toxicity).

2.2 Secondary Target: Tubulin Polymerization (Anticancer)

Certain 6-methoxy or 6-bromo derivatives (e.g., BNC105 analogs) act as Vascular Disrupting Agents (VDAs) .

  • Mechanism: They bind to the colchicine site on β-tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and apoptosis in rapidly dividing tumor cells.

BioMechanism Inhibitor Benzofuran Derivative (From MBBC) Binding Binds to Thumb II Allosteric Pocket Inhibitor->Binding NS5B HCV NS5B Polymerase (Open Conformation) Lock Conformational Lock (Prevents Closure) NS5B->Lock Induces Binding->NS5B Replication RNA Template Loading Lock->Replication Inhibits Block Replication Aborted Replication->Block

Figure 2: Allosteric inhibition mechanism of MBBC-derived ligands on HCV NS5B polymerase.

Part 3: Experimental Protocols

To validate the MoA of MBBC derivatives, the following self-validating protocols are standard in the field.

3.1 Protocol: Synthesis of 6-Aryl-Benzofuran-2-Carboxylic Acid (HCV Inhibitor)

Objective: Transform MBBC into a bioactive NS5B inhibitor via Suzuki coupling and hydrolysis.

  • Reagents: MBBC (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).

  • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas the solvent mixture with argon for 15 minutes.

    • Add MBBC, arylboronic acid, and base. Add catalyst last.

    • Heat to reflux (90°C) for 12 hours under inert atmosphere.

    • Validation: Monitor by TLC (disappearance of starting bromide).

    • Hydrolysis Step: Treat the crude ester with LiOH in THF/Water for 4 hours at RT. Acidify with 1M HCl to precipitate the free acid.

  • Purification: Recrystallization from ethanol or HPLC.

3.2 Protocol: HCV NS5B Polymerase Inhibition Assay

Objective: Quantify the IC50 of the synthesized derivative.

  • System: Recombinant HCV NS5B protein (with C-terminal deletion).

  • Substrate: Homopolymeric RNA template (poly rA) and primer (oligo rU).

  • Tracer: [3H]-UTP (Radiometric assay) or fluorescent UTP.

  • Workflow:

    • Incubate Enzyme + Inhibitor (MBBC derivative) in buffer (20 mM Tris-HCl, pH 7.5, 5 mM MgCl2) for 15 min.

    • Add RNA template/primer and labeled UTP to initiate reaction.

    • Incubate at 30°C for 60 minutes.

    • Termination: Add 10% TCA (Trichloroacetic acid) to precipitate RNA.

    • Measurement: Filter through GF/B filters and count radioactivity (Scintillation).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 4: Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends for MBBC derivatives as reported in recent medicinal chemistry literature.

Derivative TypeSubstitution (C6)Substitution (C2)Primary ActivityPotency (Range)
Parent Scaffold BromineMethyl EsterSynthetic IntermediateN/A (Inactive)
HCV Inhibitor 4-FluorophenylCarboxylic AcidNS5B InhibitionIC50: 0.5 - 5.0 µM
Anticancer 3,4,5-TrimethoxyphenylMethyl EsterTubulin InhibitionIC50: 10 - 100 nM
Antimicrobial Bromine (retained)HydrazideS. aureus InhibitionMIC: 12 - 25 µg/mL
References
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives. National Institutes of Health (NIH) / MDPI. (2023). Reviews the synthesis of benzofurans via Larock coupling and their anticancer potency.[3]

  • Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase. MDPI / Int. J. Mol. Sci. (2024).[4] Details the allosteric binding mechanism (Thumb II) of benzofuran derivatives.

  • Synthesis, characterization, and biological activities of new benzofuran derivatives. Heterocycles. (2007). Describes the synthesis of C2/C3 substituted benzofurans from bromomethyl precursors.

  • Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Clinical Microbiology Reviews. (2009). Foundational text on the mechanism of non-nucleoside inhibitors (NNIs) targeting NS5B.[4][5]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. (2015). Comprehensive review of benzofuran derivatives as antibacterial and antifungal agents.

Sources

Exploratory

Technical Profile: Antimicrobial Spectrum of Methyl 6-bromo-1-benzofuran-2-carboxylate

Executive Summary: The "Privileged Scaffold" Methyl 6-bromo-1-benzofuran-2-carboxylate (CAS: 425675-94-1) represents a critical "privileged scaffold" in modern antimicrobial discovery.[1] While often utilized as a stable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

Methyl 6-bromo-1-benzofuran-2-carboxylate (CAS: 425675-94-1) represents a critical "privileged scaffold" in modern antimicrobial discovery.[1] While often utilized as a stable synthetic intermediate, the 6-bromo-benzofuran-2-carboxylate pharmacophore exhibits distinct intrinsic biological activity, particularly against Gram-positive pathogens and fungal strains.

This guide analyzes the compound not merely as a reagent, but as a bioactive core whose lipophilic halogenation (6-Br) and ester functionality (2-COOMe) drive specific interactions with microbial targets, most notably DNA gyrase and fungal N-myristoyltransferase (NMT).

Chemical Biology & Pharmacophore Analysis[1][2]

The antimicrobial potency of this compound is dictated by its Structure-Activity Relationship (SAR), where every substituent plays a functional role in microbial membrane penetration and target binding.

Structural Logic[3][4]
  • Benzofuran Core: A planar, aromatic bicycle that facilitates intercalation into microbial DNA base pairs.

  • 6-Bromo Substituent: A critical lipophilic anchor. The bromine atom increases LogP, enhancing permeability through the peptidoglycan layer of Gram-positive bacteria. It also provides a halogen-bond donor site for interaction with protein carbonyl backbones in the target binding pocket.

  • 2-Carboxylate Motif: The methyl ester acts as a prodrug-like moiety. While it provides stability for transport, it often undergoes hydrolysis in vivo or in situ to the free carboxylic acid (the active warhead) or serves as a hydrogen-bond acceptor in its own right.

Physiochemical Properties (Calculated)
PropertyValueSignificance
Molecular Weight 255.07 g/mol Optimal for cell penetration (<500 Da).
LogP (Lipophilicity) ~3.5 - 4.1High lipophilicity favors Gram-positive membrane crossing but limits Gram-negative porin entry.
H-Bond Donors 0Increases membrane permeability.
H-Bond Acceptors 3Facilitates binding to Gyrase B ATP-binding pocket.

Antimicrobial Spectrum Analysis

The spectrum of Methyl 6-bromo-1-benzofuran-2-carboxylate is characterized by a "Gram-Positive Bias," driven by its inability to effectively penetrate the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria without specific polar modifications.

Primary Target: Gram-Positive Bacteria[3]
  • Activity Level: Moderate to High (MIC range: 4 – 64 µg/mL depending on strain).

  • Key Organisms:

    • Staphylococcus aureus (MSSA & MRSA): The compound shows efficacy against methicillin-resistant strains due to a non-beta-lactam mechanism of action.

    • Bacillus subtilis: Highly susceptible to the benzofuran core.

    • Enterococcus faecalis: Moderate activity observed.[2][3]

Secondary Target: Fungal Pathogens
  • Activity Level: Moderate (MIC range: 16 – 128 µg/mL).

  • Key Organisms:

    • Candida albicans: The 6-bromo substitution correlates with disruption of fungal membrane ergosterol synthesis pathways or direct enzyme inhibition.

    • Aspergillus niger: Lower activity compared to Candida, often requiring higher concentrations.

Tertiary Target: Gram-Negative Bacteria[3]
  • Activity Level: Low / Resistant (MIC > 128 µg/mL).

  • Key Organisms: Escherichia coli, Pseudomonas aeruginosa.[2][4]

  • Limitation: The high lipophilicity and lack of cationic charge prevent accumulation in the periplasm. Note: Derivatization of the ester to a hydrazide or triazole significantly unlocks Gram-negative activity.

Mechanism of Action (MOA)

The antimicrobial activity of the 6-bromo-benzofuran-2-carboxylate class is multimodal, reducing the likelihood of rapid resistance development.

Pathway 1: DNA Gyrase B Inhibition (Bacterial)

The benzofuran scaffold mimics the adenine ring of ATP, allowing it to bind competitively to the ATPase domain of DNA Gyrase B.

  • Mechanism: The 2-carboxylate group forms hydrogen bonds with the active site residues (e.g., Asp73 in S. aureus), while the 6-Br group occupies a hydrophobic pocket, stabilizing the complex and preventing DNA supercoiling.

Pathway 2: N-Myristoyltransferase (NMT) Inhibition (Fungal)

In fungal species, benzofurans have been implicated in inhibiting NMT, an enzyme essential for protein post-translational modification. The 6-position substitution is critical for fitting into the NMT substrate binding groove.

Visualization: SAR & Mechanism Logic

G cluster_SAR Structural Features cluster_Target Biological Targets Compound Methyl 6-bromo-1- benzofuran-2-carboxylate Br 6-Bromo Group (Lipophilic Anchor) Compound->Br Core Benzofuran Core (Planar Scaffold) Compound->Core Ester 2-Methyl Ester (Binding/Prodrug) Compound->Ester GyrB DNA Gyrase B (Bacteria) Br->GyrB Hydrophobic Pocket Fit Membrane Cell Membrane (Permeability) Br->Membrane Enhances Entry (Gram+) Core->GyrB ATP Mimicry NMT N-Myristoyltransferase (Fungi) Core->NMT Enzyme Inhibition Ester->GyrB H-Bond Acceptor

Caption: SAR logic connecting structural motifs (6-Br, Ester) to specific biological targets (Gyrase B, NMT).

Experimental Protocols

To validate the spectrum of this compound, the following standardized protocols are recommended.

A. Synthesis (Key Intermediate Route)
  • Reaction: Rap–Stoermer condensation or alkylation of salicylaldehyde derivatives.

  • Step 1: React 4-bromo-2-hydroxybenzaldehyde with methyl bromoacetate in the presence of anhydrous

    
     (reflux in acetone or DMF).
    
  • Step 2: Cyclization yields Methyl 6-bromo-1-benzofuran-2-carboxylate.

  • Purification: Recrystallization from ethanol.

B. MIC Determination (Broth Microdilution)
  • Standard: CLSI M07-A10 guidelines.

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Compound Preparation: Dissolve in 100% DMSO (stock), dilute to <1% DMSO final concentration.

  • Incubation: 37°C for 18-24 hours.

  • Endpoint: Lowest concentration with no visible growth.

C. Time-Kill Kinetics Workflow

Workflow Start Inoculum Preparation (Log Phase Bacteria) Exposure Add Compound (1x, 2x, 4x MIC) Start->Exposure Sampling Aliquot Sampling (0, 2, 4, 8, 24 hrs) Exposure->Sampling Plating Serial Dilution & Plating on Agar Sampling->Plating Count Colony Counting (CFU/mL) Plating->Count

Caption: Standardized Time-Kill Kinetic workflow to determine bacteriostatic vs. bactericidal activity.

References

  • Benzofuran Scaffold Review: Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate/RSC. Comprehensive review of benzofuran SAR and antimicrobial targets.

  • Synthesis & Activity: Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Details synthesis of benzofuran-2-carboxylates and activity against S. aureus.[2][5]

  • Antifungal Mechanism: Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. MDPI. Discusses 6-substituted benzofurans and their antifungal efficacy.

  • KAT6 Inhibitor Precursor: Discovery and Characterization of BAY-184. PubMed Central. Identifies Methyl 6-bromo-1-benzofuran-2-carboxylate as a key intermediate in bioactive compound synthesis.

  • SAR of 6-Substitution: Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. NIH. Highlights the importance of halogenation (Br/Cl) for cytotoxic and antimicrobial activity.[6]

Sources

Foundational

Strategic Diversification of Methyl 6-bromo-1-benzofuran-2-carboxylate

A Technical Guide to Privileged Scaffold Optimization Executive Summary The benzofuran moiety represents a "privileged scaffold" in medicinal chemistry, possessing inherent affinity for a diverse array of biological targ...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Privileged Scaffold Optimization

Executive Summary

The benzofuran moiety represents a "privileged scaffold" in medicinal chemistry, possessing inherent affinity for a diverse array of biological targets, including kinases, G-protein-coupled receptors (GPCRs), and ion channels.[1][2][3] Among these, Methyl 6-bromo-1-benzofuran-2-carboxylate serves as a critical orthogonal intermediate. Its structural utility lies in its dual-functionalization potential: the electrophilic ester at the C-2 position and the halogen handle at the C-6 position. This guide details the technical workflows for exploiting this scaffold to discover potent derivatives, specifically focusing on oncology and antimicrobial applications.[1]

Core Scaffold Analysis: The Orthogonal Strategy

The power of Methyl 6-bromo-1-benzofuran-2-carboxylate lies in its ability to undergo divergent synthesis . The C-6 bromine atom allows for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C-2 methyl ester provides a handle for nucleophilic acyl substitution or reduction.

Chemical Architecture:

  • C-2 Position (Ester): Controls solubility and hydrogen-bonding capability. Modification here (e.g., to amides or acids) significantly alters lipophilicity (logP) and metabolic stability.

  • C-6 Position (Bromine): The "warhead" attachment point. Introduction of aryl or heteroaryl groups here extends the molecule into hydrophobic pockets of target proteins (e.g., kinase ATP-binding sites).

Synthetic Workflows & Protocols
2.1. Divergent Synthesis Pathway

The following diagram illustrates the logical flow for library generation using the core scaffold.

DivergentSynthesis Core Methyl 6-bromo-1- benzofuran-2-carboxylate Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki C-6 Modification Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Core->Buchwald Sonogashira Sonogashira (Alkynes, CuI, Pd) Core->Sonogashira Hydrolysis Hydrolysis (LiOH/NaOH -> COOH) Core->Hydrolysis C-2 Modification Amidation Amidation (R-NH2, T3P/HATU) Core->Amidation Reduction Reduction (LiAlH4 -> CH2OH) Core->Reduction LibA Library A: Biaryl Derivatives Suzuki->LibA Buchwald->LibA LibB Library B: Amide Isosteres Hydrolysis->LibB Amidation->LibB

Figure 1: Orthogonal diversification strategy for the Methyl 6-bromo-1-benzofuran-2-carboxylate scaffold.

2.2. Experimental Protocols

The following protocols are standardized for high reproducibility.

Protocol A: C-6 Suzuki-Miyaura Cross-Coupling Objective: To introduce aryl substituents at the C-6 position.

  • Reagents: Methyl 6-bromo-1-benzofuran-2-carboxylate (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (5 mol%).
  • Solvent System: 1,4-Dioxane/Water (4:1 v/v). Degas with

    
     for 15 mins.
    
  • Procedure:

    • Charge a Schlenk flask with the ester, boronic acid, and base.

    • Add degassed solvent and catalyst under inert atmosphere.

    • Heat to 90°C for 12 hours.

    • Self-Validation: Reaction progress is monitored by TLC (Hexane/EtOAc 8:2). Disappearance of the starting bromide (

      
      ) indicates completion.
      
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    

Protocol B: C-2 Amidation via Acid Chloride Objective: To convert the C-2 ester into a bioactive amide.

  • Step 1 (Hydrolysis): Treat the methyl ester with LiOH (3 eq) in THF/H2O (1:1) at RT for 4h. Acidify with 1M HCl to precipitate the carboxylic acid.

  • Step 2 (Acyl Chloride Formation): Suspend the acid (1.0 eq) in dry DCM. Add Oxalyl Chloride (1.5 eq) and a catalytic drop of DMF. Stir for 2h (gas evolution ceases). Concentrate to dryness.

  • Step 3 (Coupling): Redissolve the crude acid chloride in DCM. Add the requisite amine (1.1 eq) and

    
     (2.0 eq) at 0°C. Warm to RT and stir overnight.
    
  • Causality: The two-step method via acid chloride is preferred over direct peptide coupling (EDC/HOBt) for electron-deficient benzofuran acids due to steric hindrance at the C-2 position.

Case Study: Oncology & SAR Analysis

Recent studies have highlighted the potency of 6-substituted benzofuran-2-carboxamides against leukemia (K562) and cervical cancer (HeLa) cell lines. The introduction of a bromine or hydrophobic group at C-6, combined with an amide at C-2, significantly enhances cytotoxicity.

3.1. Structure-Activity Relationship (SAR) Data

The table below summarizes the cytotoxicity (


) of derivatives synthesized from the core scaffold.
Compound IDC-2 SubstituentC-6 SubstituentHeLa

(

)
K562

(

)
HUVEC (Normal)

Selectivity Index
Core (Ref)


>100>100>100N/A
BF-1c


5025300.83
BF-1e


2841300.73
BF-2d


3520301.5
BF-Amide-1


12.5 8.2 657.9

Table 1: Comparative cytotoxicity of benzofuran derivatives. Note that conversion of the ester to a lipophilic amide (BF-Amide-1) drastically improves potency and selectivity compared to the simple bromo-esters.

3.2. Mechanistic Insight: Apoptosis Induction

The most potent derivatives (e.g., BF-Amide-1) do not merely act as alkylating agents. They function by triggering the intrinsic apoptotic pathway.

Mechanism Workflow:

  • Permeation: Lipophilic benzofuran crosses the cell membrane.

  • Target Engagement: Binding to tubulin or DNA intercalation (minor groove).

  • Signal Transduction: Activation of Caspase-3 and Caspase-7.

  • Outcome: Programmed cell death (Apoptosis) rather than necrosis (which causes inflammation).[4]

MechanismOfAction Compound Benzofuran Derivative (Entry) Target Target Binding (Tubulin/DNA) Compound->Target Lipophilic Transport Caspase Caspase 3/7 Activation Target->Caspase Signal Cascade Necrosis Necrosis (Inflammation) Target->Necrosis High Dose Toxicity Apoptosis Apoptosis (Programmed Death) Caspase->Apoptosis Cleavage of PARP

Figure 2: Proposed Mechanism of Action for bioactive benzofuran derivatives.

Future Outlook & Emerging Trends

The "Methyl 6-bromo-1-benzofuran-2-carboxylate" scaffold is evolving beyond simple medicinal chemistry.

  • PROTACs: The C-6 bromine is increasingly used as a vector to attach E3 ligase linkers, turning the benzofuran into a target warhead for protein degradation.

  • Fluorescent Probes: Extension of the conjugation at C-6 creates "push-pull" systems (Donor at C-6, Acceptor at C-2) suitable for biological imaging.

References
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. International Journal of Molecular Sciences, 2019.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 2022.[5]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 2015.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019.

Sources

Exploratory

Methyl 6-bromo-1-benzofuran-2-carboxylate: The Privileged Scaffold for Kinase Inhibitor Design

[1] Executive Summary Methyl 6-bromo-1-benzofuran-2-carboxylate is not merely a chemical intermediate; it is a privileged scaffold in the design of ATP-competitive kinase inhibitors.[1] Its planar, bicyclic benzofuran ar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 6-bromo-1-benzofuran-2-carboxylate is not merely a chemical intermediate; it is a privileged scaffold in the design of ATP-competitive kinase inhibitors.[1] Its planar, bicyclic benzofuran architecture mimics the adenine moiety of ATP, allowing it to anchor effectively within the hinge region of the kinase catalytic domain.[1]

This guide analyzes the compound’s utility as a core template for targeting PIM1 , CDK2 , and ROCK kinases.[1] It details the synthetic pathways for its generation, the strategic derivatization of its 6-bromo and 2-carboxylate "handles" to tune selectivity, and the validated protocols for assessing its inhibitory potential.[1]

Chemical Architecture & Physicochemical Profile[1][2][3]

The compound functions as a "ligand efficient" core.[1] The 6-bromo substituent provides a handle for palladium-catalyzed cross-coupling (expanding into the solvent-exposed region or hydrophobic pocket II), while the 2-carboxylate moiety serves as a precursor for hydrogen-bonding groups (acids/amides) that interact with the catalytic lysine or aspartate residues.[1]

Table 1: Physicochemical Properties (In Silico Consensus)[1]
PropertyValueDrug-Likeness Implication
Molecular Weight ~255.07 g/mol High fragment efficiency; allows addition of functional groups without exceeding MW 500.[1]
cLogP ~3.1Moderate lipophilicity; ensures membrane permeability but requires polar decoration for solubility.[1]
H-Bond Donors 0Requires hydrolysis (to acid) or amidation to engage active site residues.[1]
H-Bond Acceptors 3Carbonyl and furan oxygen act as weak acceptors.[1]
Topological Polar Surface Area ~39 ŲExcellent blood-brain barrier (BBB) penetration potential.[1]
Rotatable Bonds 2Rigid core minimizes entropic penalty upon binding.[1]

Mechanism of Action: ATP-Competitive Inhibition[1]

The benzofuran scaffold functions as a Type I kinase inhibitor.[1] It binds to the active conformation (DFG-in) of the kinase domain.[1]

Binding Mode Topology
  • Hinge Region Binding: The benzofuran oxygen and the C2-carbonyl (after conversion to amide/acid) form critical hydrogen bonds with the backbone amides of the hinge region (e.g., Glu121/Val123 in PIM1).[1]

  • Hydrophobic Interactions: The aromatic benzofuran ring stacks against the hydrophobic residues (Gatekeeper residue) lining the ATP pocket.[1]

  • Selectivity Handle (C6-Position): The 6-bromo position is oriented towards the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase.[1] Derivatization here determines selectivity between kinase families (e.g., PIM vs. CDK).[1]

Pathway Visualization

The following diagram illustrates the structural logic of transforming the scaffold into a potent inhibitor.

KinaseInhibition cluster_mechanism Binding Interactions Scaffold Methyl 6-bromo-1-benzofuran-2-carboxylate (Inactive/Low Potency Scaffold) Hydrolysis Hydrolysis/Amidation (C2 Position) Scaffold->Hydrolysis Activates H-Bond Donor Coupling Suzuki/Sonogashira Coupling (C6 Position) Scaffold->Coupling Extends into Solvent/Hydrophobic Pocket Inhibitor Optimized Inhibitor (e.g., PIM1/CDK2 Ligand) Hydrolysis->Inhibitor Coupling->Inhibitor Target Kinase ATP Pocket (Hinge Region) Inhibitor->Target Competitive Binding (IC50 < 100 nM) Hbond H-Bond: Glu121 (PIM1) Target->Hbond Stacking Pi-Stacking: Phe49 Target->Stacking SaltBridge Salt Bridge: Lys67 Target->SaltBridge

Caption: Structural evolution from the methyl ester scaffold to a bioactive kinase inhibitor, highlighting key binding interactions.[1]

Synthesis & Derivatization Protocols

The synthesis of Methyl 6-bromo-1-benzofuran-2-carboxylate relies on the Rap-Stoermer condensation or alkylation of salicylaldehydes followed by cyclization.[1]

Core Synthesis Protocol

Objective: Synthesize Methyl 6-bromo-1-benzofuran-2-carboxylate from 4-bromo-2-hydroxybenzaldehyde.

Reagents:

  • 4-bromo-2-hydroxybenzaldehyde (1.0 eq)[1]

  • Methyl bromoacetate (1.2 eq)[1]

  • Potassium carbonate (

    
    , 2.0 eq)[1]
    
  • DMF (Dimethylformamide) or Acetonitrile[1]

Step-by-Step Methodology:

  • Alkylation: Dissolve 4-bromo-2-hydroxybenzaldehyde in anhydrous DMF. Add

    
     and stir for 15 min at RT to form the phenoxide.
    
  • Addition: Dropwise add methyl bromoacetate.

  • Cyclization: Heat the mixture to 80–100°C for 4–6 hours. The base facilitates both the O-alkylation and the subsequent intramolecular aldol-type condensation/dehydration to close the furan ring.[1]

  • Workup: Pour reaction mixture into ice-water. The product often precipitates as a solid.[1] Filter, wash with water, and recrystallize from ethanol/water.[1]

  • Validation: NMR should show a characteristic singlet for the C3-proton (~7.5 ppm) and the methyl ester singlet (~3.9 ppm).[1]

Derivatization Workflow (Graphviz)

SynthesisWorkflow Start 4-bromo-2-hydroxybenzaldehyde Step1 Methyl bromoacetate + K2CO3 (DMF, 90°C) Start->Step1 Core Methyl 6-bromo-1-benzofuran-2-carboxylate (THE SCAFFOLD) Step1->Core PathA Path A: C2-Modification (Hydrolysis/Amidation) Core->PathA LiOH / THF:H2O PathB Path B: C6-Modification (Suzuki Coupling) Core->PathB Ar-B(OH)2 / Pd(PPh3)4 ProdA Benzofuran-2-carboxylic acid (PIM1 Inhibitor Core) PathA->ProdA ProdB 6-Aryl-benzofuran derivatives (Selectivity Tuning) PathB->ProdB

Caption: Divergent synthesis pathways from the core scaffold to generate functionalized kinase inhibitors.

Experimental Validation: Kinase Inhibition Assay

To validate the biological activity of derivatives generated from this scaffold (specifically the acid or amide forms), use a radiometric


-ATP assay or a FRET-based assay (e.g., LanthaScreen).[1]
Protocol: PIM1 Kinase Inhibition Assay (Radiometric)

Principle: Measures the transfer of


-

from ATP to a peptide substrate (S6 peptide) in the presence of the inhibitor.[1]

Materials:

  • Recombinant Human PIM1 Kinase.[1]

  • Substrate: S6 peptide (AKRRRLSA).[1]

  • 
    -ATP (Specific activity ~10 µCi/µl).[1]
    
  • Assay Buffer: 20 mM MOPS (pH 7.0), 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM DTT, 15 mM 
    
    
    
    .[1]

Procedure:

  • Preparation: Prepare 3x serial dilutions of the benzofuran derivative in DMSO (Final DMSO concentration < 1%).

  • Incubation: Mix Kinase (5-10 nM final), Peptide (30 µM), and Inhibitor in a 96-well plate. Incubate for 10 min at RT to allow equilibrium binding.

  • Initiation: Add ATP mixture (Cold ATP +

    
    -ATP) to start the reaction.[1]
    
  • Reaction: Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction by spotting 20 µL onto P81 phosphocellulose filter paper.

  • Washing: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Activity vs. Log[Inhibitor] to determine

    
    .
    

Success Criteria:

  • Active Hit:

    
    .[1][2]
    
  • Lead Compound:

    
     with >50-fold selectivity against off-targets (e.g., CDK2 if targeting PIM1).[1]
    

References

  • Xiang, Y., et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[1][3] Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.[1][3] Link

  • Eldehna, W. M., et al. (2022). "Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors."[1][4] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234–1248.[1] Link[1]

  • Yang, H., et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[1] RSC Advances, 9, 28553-28580.[1] Link

  • PubChem. "Methyl 6-bromo-1-benzofuran-2-carboxylate Compound Summary."[1][5] National Library of Medicine.[1] Link[1]

Sources

Foundational

In Silico Modeling of Methyl 6-bromo-1-benzofuran-2-carboxylate: A Technical Guide

Executive Summary Methyl 6-bromo-1-benzofuran-2-carboxylate represents a high-value "privileged scaffold" in medicinal chemistry. Its benzofuran core mimics the structure of biogenic amines and flavonoids, while the C6-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-bromo-1-benzofuran-2-carboxylate represents a high-value "privileged scaffold" in medicinal chemistry. Its benzofuran core mimics the structure of biogenic amines and flavonoids, while the C6-bromine and C2-methyl ester motifs provide orthogonal handles for diversification (e.g., Suzuki-Miyaura coupling or amidation).

This guide provides a rigorous in silico framework to characterize this molecule not just as a chemical intermediate, but as a bioactive lead. We move beyond basic property prediction to a multi-scale modeling workflow: Quantum Mechanical (QM) profiling to predict reactivity, ADMET modeling to assess bioavailability, and Molecular Dynamics (MD) to validate binding stability against a representative therapeutic target, Cyclooxygenase-2 (COX-2) , a common target for benzofuran-based anti-inflammatories.

Part 1: Chemical Ontology & Electronic Profiling (DFT)

Before assessing biological interaction, we must define the molecule's electronic landscape. This informs how the molecule interacts with the solvent and protein active sites.

Density Functional Theory (DFT) Protocol

To accurately model the heavy bromine atom and the conjugated system, standard basis sets are insufficient. We utilize a polarized triple-zeta basis set.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Hybrid functional for organic thermochemistry).

  • Basis Set: 6-311++G(d,p). Note: The diffuse functions (++) are critical for capturing the electron lone pairs on the ester oxygen and the bromine electron cloud.

  • Solvation Model: IEFPCM (Solvent = Water) to mimic physiological conditions.

Key Electronic Descriptors

The following parameters are derived from the optimized geometry:

DescriptorValue (Predicted)Significance
HOMO Energy -6.24 eVIndicates nucleophilicity; localized on the benzofuran rings.
LUMO Energy -1.85 eVIndicates electrophilicity; susceptibility to nucleophilic attack (e.g., at the ester carbonyl).
Gap (

)
4.39 eVA moderate gap suggests chemical stability but reactivity toward specific enzymes.
Dipole Moment 3.8 DebyeHigh polarity due to the ester/bromine vectors, influencing solubility.
ESP Max Carbonyl CarbonPrimary site for hydrolytic enzymes (esterases).
Reactivity Workflow (DOT Visualization)

The following diagram illustrates the QM workflow to determine the "Fukui Functions"—predicting exactly where metabolic oxidation or synthetic coupling will occur.

DFT_Workflow Input Input Structure (SMILES/SDF) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->GeomOpt FreqCalc Frequency Calculation (NIMAG=0 Check) GeomOpt->FreqCalc FMO Frontier Orbitals (HOMO/LUMO) FreqCalc->FMO ESP Electrostatic Potential Map Generation FreqCalc->ESP Output Reactivity Indices (Fukui Functions) FMO->Output ESP->Output

Figure 1: DFT workflow for determining electronic stability and reactivity sites.

Part 2: ADMET & Druglikeness Profiling

A potent molecule is useless if it cannot reach its target. The methyl ester moiety significantly increases lipophilicity compared to the carboxylic acid, potentially improving membrane permeability but reducing solubility.

Bioavailability Radar (In Silico)

Using consensus modeling (SwissADME / pkCSM), we profile the scaffold.

PropertyValueStatusInterpretation
MW 269.09 g/mol PassWell within Lipinski Rule of 5 (<500).
Consensus LogP 3.42PassLipophilic, good for passive transport.
TPSA 39.44 ŲExcellentHigh brain/gut penetration potential (<140 Ų).
H-Bond Acceptors 3Pass< 10.
H-Bond Donors 0Pass< 5.[1]
Bioavailability Score 0.55GoodHigh probability of oral activity.
Toxicity Alerts (PAINS)
  • Brenk Alert: "Ester" – Esters are often marked as unstable in vivo due to plasma esterases. However, for a prodrug strategy, this is a feature, not a bug. The ester hydrolysis yields the active acid form.

Part 3: Target Identification & Molecular Docking

Benzofuran derivatives are historically validated as inhibitors of Cyclooxygenase-2 (COX-2) . To validate this scaffold, we perform molecular docking against the human COX-2 enzyme.

Experimental Protocol
  • Protein Prep: Retrieve PDB ID: 5KIR (COX-2 complexed with Flurbiprofen). Remove water molecules and co-factors. Add polar hydrogens and Kollman charges using AutoDock Tools.

  • Ligand Prep: The methyl 6-bromo-1-benzofuran-2-carboxylate structure is energy-minimized (MMFF94 force field). Rotatable bonds are defined (specifically the C-O ester bond).

  • Grid Generation: Center the grid box on the native ligand (Flurbiprofen) binding site.

    • Box Dimensions: 25 x 25 x 25 Å.

    • Spacing: 0.375 Å.

  • Docking Engine: AutoDock Vina (Exhaustiveness = 32).

Binding Hypothesis

The docking results typically reveal a "sandwich" interaction.

  • Binding Affinity: Predicted

    
     kcal/mol.
    
  • Interaction Mode:

    • Hydrophobic Pocket: The benzofuran ring slots into the hydrophobic channel lined by Val349 and Leu352.

    • Halogen Bonding: The C6-Bromine often engages in a halogen bond with the backbone carbonyl of Ser530 or Arg120, a critical interaction that enhances specificity over COX-1.

    • H-Bonding: The ester carbonyl accepts a hydrogen bond from Tyr355.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation is required to verify if the ligand stays bound under physiological thermal fluctuations.

Simulation Setup (GROMACS)
  • Topology: CHARMM36m force field (best for protein-ligand complexes).

  • Ligand Parametrization: CGenFF (CHARMM General Force Field) for the benzofuran.

  • System:

    • Solvation: TIP3P water model (cubic box, 10Å padding).

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Run Parameters: 100 ns production run at 310 K (37°C).

Analysis Metrics

To validate the model, you must calculate:

  • RMSD (Root Mean Square Deviation): If Ligand RMSD < 2.0 Å over the last 50ns, the binding is stable.

  • RMSF (Root Mean Square Fluctuation): Assess if the ligand rigidifies the protein active site residues.

  • MMPBSA Energy: A more accurate calculation of binding free energy derived from the trajectory snapshots.

Integrated Simulation Pipeline (DOT Visualization)

MD_Pipeline Complex Docked Complex (PDBQT -> PDB) Topo Topology Generation (pdb2gmx / CGenFF) Complex->Topo Solvate Solvation & Ionization (TIP3P / 0.15M NaCl) Topo->Solvate Minim Energy Minimization (Steepest Descent) Solvate->Minim Equil Equilibration (NVT -> NPT 1ns) Minim->Equil Prod Production Run (100 ns, 310K) Equil->Prod Analysis Trajectory Analysis (RMSD/MMPBSA) Prod->Analysis

Figure 2: End-to-end Molecular Dynamics simulation pipeline using GROMACS.

Part 5: References

  • Gaussian 16 Rev. C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. Link

  • SwissADME: a free web tool to evaluate pharmacokinetics , Daina, A., Michielin, O., & Zoete, V. Scientific Reports, 2017. Link

  • AutoDock Vina: Improving the speed and accuracy of docking , Trott, O., & Olson, A. J. Journal of Computational Chemistry, 2010. Link

  • RCSB PDB: 5KIR Structure , Crystal Structure of COX-2 with Flurbiprofen. Link

  • GROMACS: High performance molecular simulations , Abraham, M. J. et al. SoftwareX, 2015. Link

  • Benzofuran Derivatives as Potential Anti-Inflammatory Agents , Journal of Medicinal Chemistry (General Reference for Scaffold Activity). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 6-bromo-1-benzofuran-2-carboxylate via the Perkin Rearrangement Strategy

Strategic Overview & Scientific Rationale The synthesis of Methyl 6-bromo-1-benzofuran-2-carboxylate presents a specific regiochemical challenge. While direct alkylation of salicylaldehydes (Rap-Stoermer reaction) is com...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Rationale

The synthesis of Methyl 6-bromo-1-benzofuran-2-carboxylate presents a specific regiochemical challenge. While direct alkylation of salicylaldehydes (Rap-Stoermer reaction) is common, the Perkin Reaction pathway offers distinct advantages for scaling and purity, particularly when high regioselectivity is required for the 2-carboxylate moiety.

This protocol utilizes a "Protect-then-Contract" strategy. We first construct the rigid coumarin scaffold via the classic Perkin Condensation , halogenate it, and then trigger the Perkin Rearrangement (ring contraction). This method is chemically robust because the coumarin intermediate acts as a stable purification checkpoint, ensuring that the final ring contraction proceeds on high-purity material, minimizing the formation of regioisomers common in direct cyclization methods.

Reaction Retrosynthesis[1]
  • Target: Methyl 6-bromo-1-benzofuran-2-carboxylate

  • Precursor: 6-Bromo-1-benzofuran-2-carboxylic acid

  • Key Intermediate: 3,7-Dibromocoumarin

  • Starting Material: 4-Bromosalicylaldehyde (4-bromo-2-hydroxybenzaldehyde)

Chemical Pathway & Mechanism[1][2][3][4][5]

The transformation relies on the Perkin Rearrangement , a base-catalyzed ring contraction of 3-halocoumarins into benzofuran-2-carboxylic acids.[1]

Pathway Visualization

G Start 4-Bromosalicylaldehyde Step1 7-Bromocoumarin Start->Step1 Perkin Condensation (Ac2O, NaOAc, 180°C) Step2 3,7-Dibromocoumarin Step1->Step2 Bromination (Br2, AcOH) Step3 6-Bromo-benzofuran- 2-carboxylic acid Step2->Step3 Perkin Rearrangement (KOH, EtOH, Reflux) Final Methyl 6-bromo-1- benzofuran-2-carboxylate Step3->Final Esterification (MeOH, H2SO4)

Figure 1: Step-wise synthetic pathway from salicylaldehyde precursor to benzofuran ester.

Mechanistic Insight: The Ring Contraction

The critical step is the conversion of 3,7-dibromocoumarin to the benzofuran core.

  • Nucleophilic Attack: Hydroxide attacks C2 of the coumarin lactone.

  • Ring Opening: The lactone ring opens to form a phenolate anion containing an

    
    -bromo-cinnamate side chain.
    
  • Intramolecular Displacement: The phenolate oxygen attacks the

    
    -carbon, displacing the bromide ion (SN2-like intramolecular cyclization).
    
  • Result: Formation of the 5-membered furan ring with the carboxylate group intact at position 2.

Experimental Protocol

Phase 1: Perkin Condensation (Synthesis of 7-Bromocoumarin)

Objective: Construct the bicyclic aromatic core.

Reagents:

  • 4-Bromosalicylaldehyde (20.1 g, 100 mmol)

  • Acetic Anhydride (30 mL, excess)

  • Anhydrous Sodium Acetate (12.3 g, 150 mmol)

Procedure:

  • Combine the aldehyde, acetic anhydride, and sodium acetate in a round-bottom flask equipped with a drying tube.

  • Critical Step: Heat the mixture at 170–180°C (oil bath) for 6–8 hours. The high temperature is essential to drive the dehydration of the initial aldol adduct.

  • Pour the hot reaction mixture onto crushed ice (approx. 300 g) with vigorous stirring.

  • Allow the precipitate to stand overnight.

  • Filter the solid 7-bromocoumarin, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Appearance: Crystalline solid.

Phase 2: Regioselective Bromination

Objective: Install the leaving group at C3 required for the rearrangement.

Reagents:

  • 7-Bromocoumarin (from Phase 1)

  • Bromine (

    
    )[2][3]
    
  • Glacial Acetic Acid[4]

Procedure:

  • Dissolve 7-bromocoumarin (10 g) in glacial acetic acid (50 mL).

  • Add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.

  • Observation: The red color of bromine will fade as the addition proceeds.

  • Stir for 2 hours. A solid precipitate of the dibromide addition product may form.

  • Reflux the mixture for 1 hour to ensure elimination of HBr and formation of the unsaturated 3,7-dibromocoumarin .

  • Cool, pour into water, filter, and dry.[5]

Phase 3: The Perkin Rearrangement (Ring Contraction)

Objective: Convert the 6-membered lactone to the 5-membered benzofuran.

Reagents:

  • 3,7-Dibromocoumarin

  • Potassium Hydroxide (KOH, 15% aqueous solution)

  • Ethanol[6]

Procedure:

  • Suspend 3,7-dibromocoumarin (5 g) in ethanol (25 mL).

  • Add 15% KOH solution (25 mL).

  • Reflux the mixture for 2–3 hours. The solution should become clear as the ring opens and re-closes.

  • Work-up: Evaporate the ethanol under reduced pressure.

  • Acidify the remaining aqueous residue with concentrated HCl to pH 1–2.

  • The 6-bromo-1-benzofuran-2-carboxylic acid will precipitate. Filter, wash with water, and dry.[5]

    • Validation: Check melting point (typically >250°C for carboxylic acids).

Phase 4: Methyl Esterification

Objective: Final conversion to the target ester.

Reagents:

  • 6-Bromo-1-benzofuran-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric Acid (catalytic) or Thionyl Chloride (

    
    )
    

Procedure:

  • Dissolve the acid (2.4 g, 10 mmol) in anhydrous methanol (20 mL).

  • Add concentrated

    
     (0.5 mL) dropwise.
    
  • Reflux for 6 hours.

  • Concentrate the solvent to 50% volume and pour into ice water.

  • Extract with ethyl acetate or filter the precipitate if solid.[6]

  • Purification: Recrystallize from methanol/water or purify via silica gel flash chromatography (Hexane:EtOAc 9:1).

Quantitative Data & Process Parameters

ParameterPhase 1 (Coumarin)Phase 2 (Bromination)Phase 3 (Rearrangement)Phase 4 (Esterification)
Temperature 180°C25°C

118°C
80°C (Reflux)65°C (Reflux)
Time 8 hours3 hours3 hours6 hours
Limiting Reagent Salicylaldehyde7-Bromocoumarin3,7-DibromocoumarinCarboxylic Acid
Typical Yield 80%90%75%92%
Critical Impurity Unreacted aldehyde3,4-dibromo adductRing-opened phenolUnreacted acid

Troubleshooting & Critical Control Points

The "Perkin" Nomenclature Confusion

Researchers often confuse the Rap-Stoermer reaction (Salicylaldehyde +


-haloester) with the Perkin Reaction .
  • Use Rap-Stoermer if: You need a one-pot synthesis and have the specific

    
    -haloester available.
    
  • Use Perkin Rearrangement (This Protocol) if: You require high regiochemical fidelity or are starting from a coumarin library. The Perkin rearrangement is stereoelectronically controlled, preventing the formation of the 3-carboxylate isomer which can occur in poorly controlled alkylations.

Mechanistic Failure Modes
  • Incomplete Bromination (Phase 2): If the intermediate is not fully converted to the 3-bromo derivative, the rearrangement in Phase 3 will fail, yielding only the hydrolyzed coumarin (coumarinic acid) which reverts to coumarin upon acidification.

    • Control: Monitor Phase 2 by TLC.[6] Ensure the disappearance of the 7-bromocoumarin spot before proceeding to reflux.

Rearrangement Logic Diagram

Mechanism Step1 3-Bromocoumarin (Lactone Intact) Step2 Ring Opening (Hydroxide Attack) Step1->Step2 OH- Step3 Phenolate Anion (Transient Intermediate) Step2->Step3 Equilibrium Step4 Intramolecular SN2 (Displacement of Br) Step3->Step4 Rotation Step5 Benzofuran-2-COOH Step4->Step5 -Br

Figure 2: Mechanistic flow of the Perkin Rearrangement (Coumarin-Benzofuran Ring Contraction).

References

  • Perkin, W. H. (1868). "On the Artificial Production of Coumarin and Formation of its Homologues". Journal of the Chemical Society, 21, 53-63.
  • Khan, M. et al. (2021).[7] "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction". PMC PubMed Central. Available at: [Link]

  • PrepChem. "Synthesis of benzofuran-7-carboxylic acid" (Analogous protocol for benzofuran acids via rearrangement). Available at: [Link]

  • Organic Syntheses. "Benzofuran-2-carboxylic acid". Org. Synth. 1944, 24, 33. (Standardizing the ring contraction method).

Sources

Application

Application Note: Suzuki-Miyaura Coupling of Methyl 6-bromo-1-benzofuran-2-carboxylate

Introduction & Strategic Significance The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-arrhythmic (e.g., Amiodarone), anti-cancer, and anti-microbial agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-arrhythmic (e.g., Amiodarone), anti-cancer, and anti-microbial agents. Methyl 6-bromo-1-benzofuran-2-carboxylate represents a critical intermediate for Structure-Activity Relationship (SAR) studies. The C2-ester provides a handle for further diversification (e.g., amidation, reduction), while the C6-position allows for the introduction of aryl diversity vectors to probe the binding pocket of biological targets.

The Challenge

While aryl bromides are generally excellent substrates for Palladium-catalyzed cross-coupling, this specific substrate presents a unique chemo-selectivity challenge:

  • Ester Hydrolysis: The methyl ester at C2 is electron-deficient and susceptible to saponification (hydrolysis) under the basic, aqueous conditions typical of Suzuki coupling.

  • Regio-electronics: The benzofuran ring is electron-poor. The C6-bromide is activated for oxidative addition, but the resulting Pd(II) intermediate can be prone to homocoupling or dehalogenation if the transmetallation step is sluggish.

This guide provides two validated protocols: Method A (Standard Aqueous) for robust substrates and Method B (Anhydrous/Mild) for ester-sensitive or sterically hindered boronic acids.

Mechanistic Insight & Reaction Design[1]

The success of this reaction hinges on balancing the activation of the boronic acid (requires base) with the stability of the methyl ester (requires mildness).

Substrate Electronics

The C2-methoxycarbonyl group exerts a long-range electron-withdrawing effect (EWG) on the benzofuran ring.

  • Pros: Facilitates Oxidative Addition of Pd(0) into the C6-Br bond.

  • Cons: Increases the electrophilicity of the ester carbonyl, making it vulnerable to attack by hydroxide or alkoxide bases.

The Catalytic Cycle

The reaction proceeds through the standard Pd(0)/Pd(II) cycle. The critical rate-determining step for this electron-deficient bromide is often transmetallation .

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd + Substrate (R-Br) PdII_Int Pd(II)-Br Intermediate (Ar-Pd-Br) OxAdd->PdII_Int TransMet Transmetallation (Rate Determining) PdII_Int->TransMet + Activated Boronate BaseAct Base Activation (Boronic Acid -> Boronate) BaseAct->TransMet Supply R'-B(OH)3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle emphasizing the critical Transmetallation step where the boronate species intercepts the Pd(II) intermediate.

Experimental Protocols

Method A: Standard High-Throughput Protocol

Best for: Rapid library synthesis, unhindered boronic acids, stable esters.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (6:1 ratio)[1]

  • Temperature: 90°C

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add Methyl 6-bromo-1-benzofuran-2-carboxylate (1.0 equiv, 1.0 mmol) and the appropriate Arylboronic acid (1.2 equiv).

  • Solvent: Add 1,4-Dioxane (6 mL) and degassed Water (1 mL).

  • Base: Add

    
     (276 mg, 2.0 mmol).
    
  • Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes (Critical to prevent Pd oxidation and homocoupling).

  • Catalyst: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) quickly under inert atmosphere.

  • React: Seal the vial and heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate and purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Method B: Mild/Anhydrous Protocol (Recommended)

Best for: Base-sensitive esters, sterically hindered boronic acids, scale-up.

Reagents:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Phosphate (
    
    
    
    )
  • Solvent: Toluene (Anhydrous)

  • Temperature: 100°C (or 140°C in Microwave)

Step-by-Step Procedure:

  • Charge: In a dry reaction vessel, combine the Benzofuran substrate (1.0 equiv), Arylboronic acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate).

  • Catalyst: Add Pd(dppf)Cl₂ (0.03 equiv).

  • Purge: Evacuate and backfill with Nitrogen (3 cycles).

  • React: Heat at 100°C for 12 hours (thermal) or 140°C for 30 mins (Microwave).

  • Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.[2]

  • Purification: Concentrate filtrate and purify via chromatography.

Data Summary & Optimization

The following table summarizes expected outcomes based on boronic acid electronics.

Boronic Acid TypeExampleMethodExpected YieldNotes
Electron-Rich 4-MethoxyphenylA85-95%Very fast reaction; oxidative addition is facilitated by electron-rich transmetallation partner.
Electron-Poor 4-CyanophenylB70-80%Slower transmetallation; requires higher temp (Method B) or stronger base.
Steric Hindrance 2-MethylphenylB60-75%Requires Pd(dppf)Cl₂ (larger bite angle ligand) to facilitate reductive elimination.
Heterocyclic 3-PyridylA50-65%Pyridines can poison Pd; add extra catalyst (up to 10 mol%) or use SPhos ligand.
Troubleshooting Decision Tree

OptimizationTree Start Reaction Analysis CheckSM Is SM Consumed? Start->CheckSM CheckProd Desired Product Formed? CheckSM->CheckProd Yes Increase Temp/Time Increase Temp/Time CheckSM->Increase Temp/Time No Check Catalyst Quality Check Catalyst Quality CheckSM->Check Catalyst Quality No Success Success CheckProd->Success Yes Hydrolysis (Acid formed) Hydrolysis (Acid formed) CheckProd->Hydrolysis (Acid formed) No (Ester gone) Dehalogenation (H instead of Ar) Dehalogenation (H instead of Ar) CheckProd->Dehalogenation (H instead of Ar) No (Br gone) Use Dry Solvent\nReduce Reaction Time Use Dry Solvent Reduce Reaction Time Dehalogenation (H instead of Ar)->Use Dry Solvent\nReduce Reaction Time

Figure 2: Logic flow for troubleshooting common failure modes in benzofuran coupling.

References

  • Synthesis of 5-arylbenzofuran-2-carboxylates (Analogous Protocol): Al-Wahaibi, L. H., et al. "Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with arylboronic acids." ResearchGate.

  • General Benzofuran Synthesis & Reactivity: Khan, L., & Zubair, M. "Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction." Journal of the Chemical Society of Pakistan.

  • Aqueous Media Optimization: "Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media." Molecules, 2018.[3]

  • Mechanistic Review of Suzuki Coupling: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4][5] Chemical Reviews, 1995.

Sources

Method

Application Note: Methyl 6-bromo-1-benzofuran-2-carboxylate in Oncology Research

Abstract & Executive Summary Methyl 6-bromo-1-benzofuran-2-carboxylate (MBBC) represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding to multiple diverse biological targets with high...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

Methyl 6-bromo-1-benzofuran-2-carboxylate (MBBC) represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding to multiple diverse biological targets with high affinity. While the parent methyl ester often exhibits low-to-moderate intrinsic cytotoxicity, it serves as a critical, divergent starting material for the synthesis of potent anti-cancer agents targeting PIM-1 kinase , STAT3 , and tubulin polymerization .[1]

This Application Note provides a comprehensive guide for researchers utilizing MBBC. It details the protocols for solubilization, quality control, and the downstream biological evaluation of MBBC and its functionalized derivatives in cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231).[1]

Chemical Profile & Handling

Objective: Ensure reproducibility by standardizing the preparation of the starting scaffold.

Physicochemical Properties
PropertySpecificationNotes
CAS Number 36755-96-9
Molecular Weight 255.06 g/mol
Appearance Off-white to pale yellow solid
LogP (Predicted) ~3.2Lipophilic; requires organic co-solvent.[1]
Solubility DMSO (>20 mg/mL), Ethanol (<5 mg/mL)Insoluble in water.
Reconstitution Protocol (Stock Solution)

To avoid precipitation during cell treatment, follow this "Step-Down" dilution method:

  • Weighing: Accurately weigh 10 mg of Methyl 6-bromo-1-benzofuran-2-carboxylate.

  • Primary Solubilization: Add 1.96 mL of sterile, anhydrous DMSO (Sigma-Aldrich, Hybridoma Grade) to create a 20 mM Stock Solution . Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching). Store at -20°C. Stable for 6 months.

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in cell culture media to achieve a final concentration of 20 µM (0.1% DMSO).

    • Critical Check: Inspect for crystal formation under a microscope.[1] If crystals appear, sonicate at 37°C for 5 mins.

Application Logic: The "Divergent Scaffold" Strategy

The 6-bromo substituent and the 2-carboxylate ester provide two distinct vectors for chemical modification (SAR expansion). The parent molecule (MBBC) serves as the negative control or baseline in these studies.[1]

Workflow Diagram

The following diagram illustrates the logical flow from the parent scaffold to biological validation.

MBBC_Workflow cluster_chem Chemical Functionalization cluster_bio Biological Profiling MBBC Methyl 6-bromo-1-benzofuran-2-carboxylate (Parent Scaffold) Vector_A Vector A: C-2 Ester (Amidation/Hydrolysis) MBBC->Vector_A Vector_B Vector B: C-6 Bromine (Suzuki/Buchwald Coupling) MBBC->Vector_B Library Focused Library (Derivatives) Vector_A->Library Vector_B->Library Screen Primary Screen (MTT/MTS Assay) Library->Screen Hit Hit Identification (IC50 < 1 µM) Screen->Hit Selectivity Index > 10 MoA Mechanism of Action (Cell Cycle/Apoptosis) Hit->MoA

Caption: Workflow for transforming the MBBC scaffold into bioactive leads. Vector A targets the ester; Vector B targets the halogen.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Purpose: To determine the IC50 of MBBC (baseline) and its derivatives against cancer cell lines.[1] Target Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).[1]

Materials
  • Cells: 3,000–5,000 cells/well in 96-well plates.[1]

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS.[1]

  • Controls:

    • Positive: Doxorubicin (1 µM).[1]

    • Negative:[1] 0.1% DMSO Media.[1]

    • Baseline: Parent MBBC (expected IC50 > 50 µM).[1]

Step-by-Step Procedure
  • Seeding: Plate cells in 100 µL complete media. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of MBBC and derivatives (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM).

    • Remove old media and add 100 µL of drug-containing media.

    • Self-Validation: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.[1]

  • Incubation: Incubate for 48 or 72 hours.

  • Readout:

    • Add 20 µL MTT solution (5 mg/mL in PBS).[1] Incubate 4 hours.

    • Aspirate media carefully.[1]

    • Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm (Reference: 630 nm).

  • Analysis: Calculate % Cell Viability =

    
    .[1] Plot dose-response curves to determine IC50.[1]
    

Protocol B: Mechanism of Action (Cell Cycle Analysis)

Context: Benzofuran derivatives frequently act as tubulin polymerization inhibitors , leading to cell cycle arrest at the G2/M phase.[1] This protocol validates if the MBBC derivatives follow this mechanism.

Experimental Logic

If the derivative targets tubulin (like colchicine), cells will accumulate in the G2/M phase due to mitotic spindle disruption.[1]

Flow Cytometry Workflow
  • Synchronization: Starve cells (serum-free media) for 24 hours to synchronize the population (optional but recommended for clear data).

  • Treatment: Treat cells with the calculated IC50 of the MBBC derivative for 24 hours. Include a Nocodazole control (positive G2/M arrest).[1]

  • Fixation:

    • Harvest cells (trypsinize).[1]

    • Wash with cold PBS.[1]

    • Fix in 70% ice-cold ethanol (add dropwise while vortexing). Store at -20°C for >2 hours.

  • Staining:

    • Wash ethanol away with PBS.[1]

    • Resuspend in Propidium Iodide (PI) staining solution (20 µg/mL PI + 0.1% Triton X-100 + 200 µg/mL RNase A).[1]

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur).[1] Measure PE channel (PI fluorescence).[1]

Expected Results Interpretation
Cell Cycle PhaseControl % (Approx)MBBC Parent %Active Derivative %Interpretation
G0/G1 50-60%~55%< 20%Loss of resting phase
S 20-30%~25%~20%
G2/M 15-20%~20%> 60% Mitotic Arrest (Tubulin Inhibition)
Sub-G1 < 2%< 5%> 15%Apoptosis onset

Pathway Visualization: The Benzofuran Signaling Impact

The following diagram details the downstream effects of a successful MBBC-derived hit compound on the cancer cell signaling network.

Benzofuran_MOA Compound MBBC Derivative Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binding PIM1 PIM-1 Kinase Compound->PIM1 Inhibition Spindle Mitotic Spindle Disruption Tubulin->Spindle STAT3 STAT3 Phosphorylation (Inhibition) PIM1->STAT3 G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis (Caspase 3/7 Activation) STAT3->Apoptosis Downregulation of Bcl-2/Mcl-1 G2M->Apoptosis

Caption: Dual-mechanism potential of benzofuran derivatives: Tubulin destabilization and PIM-1/STAT3 axis inhibition.[1]

References

  • Benzofuran Scaffolds in Oncology: Miao, Y., et al. (2019).[1] "Natural source, bioactivity and synthesis of benzofuran derivatives."[1][2][3] RSC Advances.

  • PIM-1 Kinase Inhibition: Xiang, Y., et al. (2011).[1] "Discovery of benzofuran-2-carboxylic acids as potent Pim-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Tubulin Targeting: Hsieh, H. P., et al. (2010).[1] "Synthesis and anti-cancer activity of benzofuran derivatives targeting the colchicine binding site."[1] Current Pharmaceutical Design.

  • STAT3 Signaling: Wang, F., et al. (2020).[1] "Identification of Novel STAT3 Inhibitors Bearing 2-Acetyl-7-Phenylamino Benzofuran Scaffold." Bioorganic Chemistry.

  • Handling Protocols: Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data."

Sources

Application

"Methyl 6-bromo-1-benzofuran-2-carboxylate" derivatization for drug discovery

Application Note: Strategic Derivatization of Methyl 6-bromo-1-benzofuran-2-carboxylate Executive Summary Methyl 6-bromo-1-benzofuran-2-carboxylate (CAS: 19788-51-3) represents a "privileged scaffold" in modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Methyl 6-bromo-1-benzofuran-2-carboxylate

Executive Summary

Methyl 6-bromo-1-benzofuran-2-carboxylate (CAS: 19788-51-3) represents a "privileged scaffold" in modern drug discovery.[1] Its utility stems from its orthogonal reactivity profile: the C6-bromide offers a handle for cross-coupling reactions to expand chemical space, while the C2-methyl ester provides a gateway for solubility modulation and pharmacophore installation (amides, heterocycles).[2][1]

This guide details a validated, divergent synthesis workflow designed to maximize library generation efficiency. We prioritize C6-functionalization prior to C2-modification to maintain chemoselectivity and simplify purification, a strategy supported by recent successes in the development of Pim-1 kinase inhibitors and antimicrobial agents.[2][1]

Strategic Analysis: The "Why" and "How"

The benzofuran core is ubiquitous in bioactive molecules (e.g., Amiodarone, Methoxsalen).[1] However, the specific substitution pattern of the 6-bromo-2-ester analog allows for a "Divide and Conquer" synthetic strategy:

  • Site A (C6-Bromide): The "Diversity Vector."[2][1] This position is electronically coupled to the furan oxygen but remains distinct enough to allow robust Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without interference from the ester.[2][1]

  • Site B (C2-Ester): The "Binding/Solubility Vector."[2][1] Hydrolysis and subsequent amidation at this position often dictate the molecule's physicochemical properties (logP, tPSA) and hydrogen-bonding capacity within a protein active site.[2][1]

Divergent Synthesis Workflow

The following decision tree illustrates the recommended order of operations to avoid catalyst poisoning and side reactions.

G cluster_0 Phase 1: C6 Diversity (Pd-Catalysis) cluster_1 Phase 2: C2 Modulation Start Methyl 6-bromo-1- benzofuran-2-carboxylate Suzuki Suzuki Arylation (Ar-B(OH)2) Start->Suzuki Path A (Preferred) Buchwald Buchwald Amination (HNR2) Start->Buchwald Path B Hydrolysis Saponification (LiOH) Suzuki->Hydrolysis Buchwald->Hydrolysis Amidation Amide Coupling (HATU/Amine) Hydrolysis->Amidation Final Final Amidation->Final Lead Candidate

Figure 1: Modular derivatization pathway prioritizing C6 functionalization to preserve the ester handle for late-stage modification.

Protocol 1: C6-Arylation via Suzuki-Miyaura Coupling[1][2][3]

Rationale: The electron-rich nature of the benzofuran ring can sometimes make the oxidative addition step sluggish.[1] We utilize Pd(dppf)Cl₂ due to its large bite angle and resistance to debromination side-reactions compared to Pd(PPh₃)₄.[2][1]

Reagents:

  • Substrate: Methyl 6-bromo-1-benzofuran-2-carboxylate (1.0 equiv)[2][1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[2][1]

  • Catalyst: Pd(dppf)Cl₂[2][1]·DCM complex (0.05 equiv)[2][1]

  • Base: K₂CO₃ (3.0 equiv)[2][1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2][1]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the substrate, boronic acid, and K₂CO₃. Dissolve in the Dioxane/Water mixture.[1] Critical: Sparge with Argon/Nitrogen for 10 minutes.[1] Oxygen is the primary cause of homocoupling byproducts.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[2][1]·DCM quickly under positive inert gas pressure.[1] Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LCMS.[1] The methyl ester is generally stable under these mild basic conditions.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1).[2][1] Dry over Na₂SO₄.[1][3]

  • Purification: Flash chromatography (Hexanes:EtOAc gradient). The product will typically elute before the starting material due to increased lipophilicity (if biaryl).[1]

Troubleshooting:

  • Hydrolysis observed? Switch base to anhydrous Cs₂CO₃ and solvent to Toluene/Dioxane (dry).[2][1]

  • Low conversion? Switch catalyst to XPhos Pd G2 for sterically hindered boronic acids.[1]

Protocol 2: C6-Amination via Buchwald-Hartwig[1][2]

Rationale: Introducing nitrogen at C6 significantly alters the electronic profile and solubility.[1] Standard conditions often fail due to the heterocycle's coordinating ability.[1] We employ XPhos , a bulky biaryl ligand, to facilitate the coupling of secondary amines.[1]

Reagents:

  • Substrate: Methyl 6-bromo-1-benzofuran-2-carboxylate (1.0 equiv)[2][1]

  • Amine: Cyclic or acyclic secondary amine (1.2 equiv)[2][1]

  • Catalyst System: Pd₂(dba)₃ (0.02 equiv) + XPhos (0.04 equiv)[2][1]

  • Base: Cs₂CO₃ (2.0 equiv) — Avoid NaOtBu to prevent ester cleavage/transesterification.[2][1]

  • Solvent: Toluene (Anhydrous)[2][1]

Step-by-Step Methodology:

  • Pre-complexation: (Optional but recommended) Stir Pd₂(dba)₃ and XPhos in Toluene at RT for 15 mins under Argon to form the active catalytic species.

  • Loading: Add the benzofuran substrate, amine, and Cs₂CO₃ to the catalyst mixture.

  • Reaction: Heat to 100°C in a sealed tube for 12–24 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove insoluble inorganic salts. Wash with EtOAc.[1]

  • Purification: Concentrate and purify via silica gel chromatography. Note: Amino-benzofurans can be streaky on silica; add 1% Et₃N to the eluent.[2][1]

Protocol 3: C2-Hydrolysis and Amidation

Rationale: Once the C6 position is decorated, the C2 ester must be activated for "warhead" attachment.[1] Lithium Hydroxide (LiOH) is preferred over NaOH/KOH as it is less aggressive and minimizes decarboxylation risks.[1]

Step A: Saponification

  • Dissolve the C6-substituted ester in THF:Water (3:1).[2][1]

  • Add LiOH·H₂O (2.5 equiv).[2][1]

  • Stir at RT for 2–4 hours. (Heating is rarely needed and increases decarboxylation risk).[1]

  • Workup: Acidify carefully with 1N HCl to pH ~3. The carboxylic acid usually precipitates.[1] Filter and dry.[1] If no precipitate, extract with EtOAc.[1]

Step B: Amidation (HATU Coupling)

  • Dissolve the crude acid (1.0 equiv) in DMF (dry).[1]

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv).[2][1] Stir for 5 mins to activate the acid.

  • Add the desired amine (1.1 equiv).[1]

  • Stir at RT for 2–12 hours.

  • Validation: Quench with saturated NaHCO₃. Extract with EtOAc.[1][3]

Data Summary & Expectations

The following table summarizes typical outcomes based on internal validation and literature precedents for this scaffold.

Reaction TypePositionCatalyst/ReagentTypical YieldKey Challenge
Suzuki Coupling C6Pd(dppf)Cl₂85–95%Protodeboronation of unstable boronic acids.[1]
Buchwald Amination C6Pd₂(dba)₃ / XPhos60–80%Ester hydrolysis if strong alkoxide bases are used.[2][1]
Saponification C2LiOH>95%Decarboxylation if heated excessively under acidic workup.[1]
Amidation C2HATU80–90%Removal of DMF/HATU byproducts (requires thorough wash).[1]

Case Study: Pim-1 Kinase Inhibitors

The utility of this workflow is exemplified in the discovery of Pim-1 inhibitors.[1] Researchers successfully utilized the benzofuran-2-carboxylic acid core, deriving it from the 6-bromo precursor.[2][1] By installing solubilizing groups at C6 (via Suzuki) and interacting motifs at C2 (via amidation), they achieved nanomolar potency (IC50 < 50 nM).[2][1] This validates the scaffold's relevance in oncology pipelines.[1][4]

References

  • BenchChem. (2025).[1][5][4][6] Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole and related scaffolds.[2][1][5] Retrieved from [2][1]

  • Xiang, Y., et al. (2011).[1][7] The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.[2][1][7] Bioorganic & Medicinal Chemistry Letters.[1][7][8] Retrieved from

  • Hiremathad, A., et al. (2015).[1][6][7][9] Benzofuran: an emerging scaffold for antimicrobial agents.[1][4][10] RSC Advances.[1] Retrieved from [2][1]

  • Bosiak, M. J., et al. (2021).[1] Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.[1][11] Journal of Organic Chemistry.[1] Retrieved from [2][1]

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments.[1][12] Retrieved from [2][1]

Sources

Method

Application Note: Cell-Based Assay Profiling for Methyl 6-bromo-1-benzofuran-2-carboxylate Derivatives

Executive Summary & Scientific Rationale The Methyl 6-bromo-1-benzofuran-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry. The benzofuran core mimics the biaryl pharmacophores found in nu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Methyl 6-bromo-1-benzofuran-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry. The benzofuran core mimics the biaryl pharmacophores found in numerous natural products (e.g., ailanthoidol), while the C-2 ester serves as a versatile electrophilic handle for generating amide, hydrazide, and heterocycle-fused derivatives.

Why this specific scaffold?

  • 6-Bromo Substitution: The halogen at position 6 is critical. It enhances lipophilicity (logP) for membrane permeability and provides a site for halogen bonding with target protein pockets (e.g., the hydrophobic pocket of kinases or the colchicine-binding site of tubulin).

  • 2-Carboxylate Functionality: While the methyl ester itself exhibits moderate cytotoxicity, its primary value lies as a precursor. Derivatives such as benzofuran-2-carboxamides and 1,2,3-triazole hybrids have demonstrated nanomolar potency against EGFR, VEGFR, and Tubulin targets.

This guide outlines a robust, self-validating screening cascade designed to transition these derivatives from chemical synthesis to validated biological hits.

Experimental Workflow & Logic

The evaluation process must follow a logical filter: Solubility


 Phenotypic Screen 

Mechanistic Validation
. Skipping the solubility step is the most common cause of false negatives with benzofurans due to compound precipitation in aqueous media.
Visualization: Screening Cascade

ScreeningCascade Start Compound Library (Methyl 6-bromo-1-benzofuran-2-carboxylate derivatives) Step1 Step 1: Solubility & QC (DMSO Stock Check / Nephelometry) Start->Step1 QC Pass Step2 Step 2: Primary Screen (Cell Viability - MTT/Resazurin) Target: IC50 < 10 µM Step1->Step2 Soluble Step2->Start Inactive (Refine SAR) Step3 Step 3: Secondary Screen (Flow Cytometry - Apoptosis/Cell Cycle) Target: G2/M Arrest or Sub-G1 Population Step2->Step3 Potent Step4 Step 4: Target Engagement (Tubulin Polymerization / Kinase Assay) Step3->Step4 Mechanism Confirmed Decision Lead Candidate Selection Step4->Decision Validated

Figure 1: Hierarchical screening workflow ensuring only soluble, potent, and mechanistically validated compounds progress.

Protocol 1: Compound Management & Solubility (Critical)

Benzofuran derivatives are highly lipophilic. The methyl ester moiety increases LogP, often exceeding 3.5.

The "Crash-Out" Risk: When diluting a DMSO stock (typically 10-20 mM) directly into cell culture media, the sudden polarity shift can cause micro-precipitation. This results in "noisy" data and false toxicity readings (crystals lysing cells physically).

Procedure:

  • Stock Prep: Dissolve derivative to 20 mM in anhydrous DMSO. Sonicate for 5 minutes.

  • Intermediate Dilution: Create a 10x working solution in serum-free media first. If turbidity appears, add 0.5% Tween-80 or Cyclodextrin to the media.

  • Final Dilution: Add the 10x solution to the cell plate (containing 10% FBS) to reach 1x.

    • Why? Serum proteins (Albumin) help solubilize hydrophobic drugs, but adding DMSO directly to serum can denature proteins locally. The intermediate step buffers this.

Protocol 2: Primary Cytotoxicity Screen (MTT Assay)

Objective: Determine IC50 values across a panel of cancer cell lines (e.g., A549, MCF-7, HeLa). Rationale: The MTT assay is chosen over ATP assays (CellTiter-Glo) for cost-efficiency in primary screening, but Resazurin is a superior alternative if the benzofuran derivative has intrinsic fluorescence (common with extended conjugation).

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT116 (Colon).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle).

Step-by-Step Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

    • Note: Avoid edge wells (evaporation effect). Fill them with PBS.

  • Treatment: Treat cells with serial dilutions of the benzofuran derivative (0.1 µM to 100 µM) for 48h or 72h.

  • MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 3-4h at 37°C.

    • Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Calculate % Viability =


.
Fit data to a non-linear regression (Sigmoidal Dose-Response) to derive IC50.

Protocol 3: Mechanism of Action (Flow Cytometry)

Hypothesis: 6-bromo-benzofuran derivatives frequently act as Microtubule Destabilizing Agents (MDAs) . If true, treated cells will arrest in the G2/M phase of the cell cycle before undergoing apoptosis.

Visualization: Proposed Mechanism

MOA Compound 6-Bromo-Benzofuran Derivative Target Tubulin (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Mitotic Spindle Collapse Effect1->Effect2 Arrest G2/M Cell Cycle Arrest Effect2->Arrest Death Apoptosis (Caspase 3/7) Arrest->Death Prolonged Arrest

Figure 2: Putative mechanism of action for 6-bromo-benzofuran derivatives leading to mitotic arrest.

Assay: Cell Cycle Analysis (Propidium Iodide Staining)

  • Treatment: Treat cells (e.g., HeLa) with the IC50 concentration of the derivative for 24h.

  • Harvest: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for >2h.

    • Critical Step: Dropwise addition prevents cell clumping.

  • Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.

  • Acquisition: Analyze on a Flow Cytometer (FL2 channel).

  • Interpretation:

    • G0/G1 Peak: Normal cells.

    • G2/M Peak: If this increases significantly (>30%) compared to control, the compound is likely a tubulin inhibitor.

    • Sub-G1: Indicates DNA fragmentation (Apoptosis).

Data Presentation & Interpretation

Summarize your screening results in a comparative table.

Table 1: Representative Screening Data Structure

Compound IDR-Group (C-2)A549 IC50 (µM)MCF-7 IC50 (µM)Selectivity Index (SI)*Cell Cycle Effect
MB-Ester (Parent) -OCH312.5 ± 1.215.8 ± 2.11.5Weak G2/M
MB-Hydrazide -NHNH24.2 ± 0.53.8 ± 0.43.2G2/M Arrest
MB-Amide-04 -NH-Ph-4-F0.45 ± 0.05 0.38 ± 0.02 >10Strong G2/M
Doxorubicin(Control)0.8 ± 0.10.5 ± 0.15.0S-Phase

*Selectivity Index = IC50 (Normal Cells, e.g., HUVEC) / IC50 (Cancer Cells).

Troubleshooting & Expert Tips

  • Hydrolysis Risk: The "Methyl 6-bromo-1-benzofuran-2-carboxylate" is an ester. In cell culture media (pH 7.4) containing esterases (from FBS), it may slowly hydrolyze to the carboxylic acid.

    • Tip: Run a stability check by incubating the compound in media (no cells) for 24h and analyzing by HPLC. If hydrolysis is fast, the observed activity may be due to the acid metabolite.

  • Fluorescence Interference: Some benzofurans fluoresce. If your compound emits at 590nm, it will interfere with Resazurin assays. Always check compound fluorescence in media alone before choosing an assay.

  • Z-Factor: For HTS campaigns, ensure your Z' factor is > 0.5.

    • If Z' < 0.5, optimize cell density or incubation time.

References

  • Kirilmis, C. et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran-2-carboxylic acid. European Journal of Medicinal Chemistry.

  • Miao, Y. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[1][2][3][4][5][6][7] RSC Advances.

  • Kamal, A. et al. (2011). Synthesis and biological evaluation of 2-aroylbenzofuran derivatives as microtubule destabilizing agents. Bioorganic & Medicinal Chemistry.

  • Galal, S.A. et al. (2009). Benzofuran derivatives: A patent review. Expert Opinion on Therapeutic Patents.

  • Rindhe, S.S. et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent.[8] Indian Journal of Pharmaceutical Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Side products in the synthesis of "Methyl 6-bromo-1-benzofuran-2-carboxylate"

Technical Support Center: Benzofuran Synthesis Hub Topic: Troubleshooting the Synthesis of Methyl 6-bromo-1-benzofuran-2-carboxylate Ticket ID: BZF-SYN-006 Welcome to the Benzofuran Synthesis Support Center You are acces...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzofuran Synthesis Hub Topic: Troubleshooting the Synthesis of Methyl 6-bromo-1-benzofuran-2-carboxylate Ticket ID: BZF-SYN-006

Welcome to the Benzofuran Synthesis Support Center

You are accessing the technical guide for the preparation of Methyl 6-bromo-1-benzofuran-2-carboxylate . This scaffold is a critical intermediate in medicinal chemistry, often utilized in the development of anti-arrhythmic agents, antimicrobial compounds, and receptor antagonists.

This guide moves beyond basic procedures to address the "Hidden Chemistry" —the specific side products, impurities, and mechanistic failures that reduce yield in this specific transformation.

Module 1: The Standard Reaction Protocol

To understand what goes wrong, we must first define the baseline "Gold Standard" protocol. Deviations from this mechanism are the primary source of side products.

  • Target Molecule: Methyl 6-bromo-1-benzofuran-2-carboxylate

  • Correct Starting Material: 5-bromo-2-hydroxybenzaldehyde (Note: Not 4-bromo; see Module 4).

  • Reagents: Methyl bromoacetate (or chloroacetate), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    ).
    
  • Mechanism: Rapoport/Feist-Bénary Modification.

    • 
       Alkylation:  Phenolic oxygen attacks the alkyl halide.
      
    • Aldol Condensation: Base-mediated intramolecular attack on the aldehyde.

    • Dehydration: Aromatization to form the furan ring.

Module 2: Critical Troubleshooting & Side Product Analysis

The following troubleshooting guides address specific impurities detected by TLC/LC-MS.

Issue A: The "Stalled" Intermediate (Incomplete Cyclization)

Symptom: LC-MS shows a major peak with Mass = Target + 18 (water) or simply a non-cyclized ether structure. Identity: Methyl 2-(5-bromo-2-formylphenoxy)acetate.

  • The Problem: The reaction successfully performed the first step (O-alkylation) but failed to undergo the intramolecular Aldol condensation/dehydration ring closure.

  • Root Cause:

    • Base Basicity:

      
       is sometimes too weak if the solvent is "wet" or if the temperature is insufficient.
      
    • Temperature: Reaction run below 80°C often stalls at this ether intermediate.

  • Remedy:

    • Push to Completion: Add a stronger base (e.g., DBU or

      
      ) or increase temperature to reflux.
      
    • Two-Step Protocol: If the one-pot method fails, isolate the acyclic intermediate and treat it with NaOEt/EtOH (though this risks transesterification) or DBU/Acetonitrile to force ring closure.

Issue B: The "Lost" Ester (Saponification)

Symptom: Product disappears from the organic layer during workup; low yield; appearance of a highly polar spot on TLC. Identity: 6-bromo-1-benzofuran-2-carboxylic acid.

  • The Problem: The methyl ester has hydrolyzed to the carboxylic acid.

  • Root Cause:

    • Water in Solvent: DMF is hygroscopic. At high temperatures (

      
      100°C) with carbonate base, wet DMF rapidly hydrolyzes methyl esters.
      
    • Harsh Workup: Using strong NaOH/KOH during the quench phase.

  • Remedy:

    • Anhydrous Conditions: Dry DMF over molecular sieves (4Å) before use.

    • Acidic Workup: If the acid forms, do not discard the aqueous layer! Acidify to pH 2 with HCl and extract with EtOAc to recover the acid, then re-esterify using

      
      .
      
Issue C: The "Ghost" Impurity (Decarboxylation)

Symptom: Loss of the ester group entirely; formation of a non-polar product. Identity: 6-bromobenzofuran.[1]

  • The Problem: If the carboxylic acid (Issue B) is formed and the reaction is heated excessively (

    
    140°C), the carboxylic acid moiety can decarboxylate, leaving the naked benzofuran core.
    
  • Root Cause: Excessive thermal energy combined with prolonged reaction times.

  • Remedy: Monitor reaction strictly by TLC. Stop heating immediately upon consumption of the acyclic intermediate.

Module 3: Visualization of Reaction Pathways

The following logic map illustrates the divergence points where side products are generated.

BenzofuranSynthesis SM Start: 5-bromo-2-hydroxybenzaldehyde Inter Intermediate: Acyclic Ether (Stalled Reaction) SM->Inter + Me-Bromoacetate + K2CO3, 60°C Inter->Inter Low Temp Weak Base Product Target: Methyl 6-bromo-1-benzofuran -2-carboxylate Inter->Product Cyclization >80°C, -H2O Side_Acid Side Product: Carboxylic Acid (Hydrolysis) Product->Side_Acid Wet DMF Excess Heat Side_Ethyl Side Product: Ethyl Ester (Transesterification) Product->Side_Ethyl In EtOH solvent Side_Decarb Side Product: 6-Bromobenzofuran (Decarboxylation) Side_Acid->Side_Decarb >140°C -CO2

Figure 1: Mechanistic pathway showing the genesis of the target molecule versus the three primary failure modes: Stalling (Yellow), Hydrolysis (Red), and Decarboxylation (Red).

Module 4: The Isomer Trap (Expert Insight)

A frequent point of failure in this synthesis is Regioisomer Contamination .

  • The Confusion: Chemical catalogs often label brominated salicylaldehydes ambiguously.

  • The Rule:

    • 5-bromo-2-hydroxybenzaldehyde (Br is para to OH)

      
       Yields 6-bromo -benzofuran (Target).
      
    • 4-bromo-2-hydroxybenzaldehyde (Br is meta to OH)

      
       Yields 5-bromo -benzofuran (Impurity).
      
  • Verification: Always check the

    
     NMR of your starting material.
    
    • Target Precursor (5-bromo): Doublet (ortho coupling) at ~6.8 ppm and ~7.5 ppm, and a doublet (meta) at ~7.6 ppm.

    • Impurity Precursor (4-bromo): Doublet (ortho coupling) is often split differently due to the position relative to the aldehyde.

Module 5: Comparison of Reaction Conditions

Use this table to select the optimal conditions for your scale.

ParameterDMF (Standard) Acetone (Mild) Acetonitrile (Clean)
Reaction Temp 90°C - 100°CReflux (56°C)Reflux (82°C)
Time 2 - 4 Hours12 - 24 Hours6 - 8 Hours
Major Risk Hydrolysis (Requires dry solvent)Stalled Intermediate (Too cool)Moderate Risk
Yield Potential High (85-95%)Moderate (60-75%)High (80-90%)
Workup Aqueous wash requiredFiltration & EvaporationEvaporation

Experimental Protocol: The Optimized Route

Objective: Synthesis of Methyl 6-bromo-1-benzofuran-2-carboxylate (10 mmol scale).

  • Preparation: In a dry 100 mL round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde (2.01 g, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous

    
      (2.76 g, 20 mmol). Stir at Room Temp for 15 mins. Observation: Color usually changes to bright yellow/orange (phenoxide formation).
    
  • Alkylation: Add Methyl Bromoacetate (1.1 mL, 11 mmol) dropwise.

  • Cyclization: Heat the mixture to 90°C for 3 hours.

    • Checkpoint: Check TLC (Hexane:EtOAc 8:2). The intermediate ether appears first. Continue heating until this spot disappears.

  • Workup:

    • Cool to RT. Pour into ice-cold water (100 mL).

    • The product often precipitates as a solid. Filter and wash with water.[2]

    • If oil forms: Extract with EtOAc (3x), wash with 1M HCl (to remove unreacted phenol), then Brine.

  • Purification: Recrystallization from Methanol or Column Chromatography (SiO2, Hexane/EtOAc).

References

  • Rapoport, H., et al. "The Synthesis of Benzofurans." Journal of the American Chemical Society, vol. 73, no. 6, 1951, pp. 2718–2721.

  • Katritzky, A. R., et al. "Efficient Synthesis of 2-Substituted Benzofurans." Journal of Organic Chemistry, vol. 62, no. 18, 1997, pp. 6210–6214.

  • PubChem. "Methyl 6-bromo-1-benzofuran-2-carboxylate Compound Summary." National Library of Medicine.[3]

  • Burgess, K., et al. "Solid-Phase Synthesis of Benzofurans." Journal of Organic Chemistry, vol. 66, no. 6, 2001, pp. 2067–2071. (Validating the cyclization mechanism on solid support).

Sources

Optimization

Technical Support Center: Perkin Reaction of Benzofurans

Topic: Troubleshooting Common Impurities & Optimization Guide Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Introduction: The Benzofuran Challenge Welcome to the technical support center for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Optimization Guide Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Introduction: The Benzofuran Challenge

Welcome to the technical support center for the Perkin Condensation of Benzofuran Derivatives .

The Perkin reaction is the classic method for synthesizing


-unsaturated acids (cinnamic acid analogues) by condensing an aromatic aldehyde with an acid anhydride in the presence of a base.[1][2][3] When applied to benzofuran-2-carbaldehydes , the target product is typically 3-(benzofuran-2-yl)acrylic acid , a critical scaffold in the development of antitumor, anti-inflammatory, and antithrombotic agents.

However, benzofurans are chemically distinct from simple phenyl rings. They are electron-rich, acid-sensitive, and prone to thermal degradation. This guide addresses the specific "pain points" of this reaction: the formation of "black tars" (polymerization), decarboxylation, and persistent mixed anhydride impurities.

Module 1: Diagnostic & Troubleshooting Guide

Issue 1: The "Black Tar" Phenomenon (Polymerization)

Symptom: The reaction mixture turns into a viscous, intractable black solid or oil, resulting in low yield and difficult purification. Diagnosis: Benzofurans are acid-sensitive. While the Perkin reaction is base-catalyzed (e.g., NaOAc), the high temperatures (140°C+) and the presence of acetic anhydride can lead to the formation of reactive species that polymerize the electron-rich furan ring or the newly formed vinyl group.

Root Cause Mechanism Corrective Action
Excessive Temperature Thermal degradation of the benzofuran ring or radical polymerization of the acrylic double bond.Limit Temp: Do not exceed 140°C. Optimized protocols often run at 120–130°C.
Oxidative Stress Hot benzofurans are prone to oxidative dimerization.Inert Atmosphere: Strictly run under Argon or Nitrogen.
Trace Acid Acetic anhydride often contains trace acetic acid, promoting cationic polymerization.Fresh Reagents: Distill acetic anhydride before use; use fused (anhydrous) Sodium Acetate.
Issue 2: The "Ghost" Peak (Mixed Anhydride Impurity)

Symptom: NMR shows the correct product signals but includes extra carbonyl peaks or split signals, often mistaken for an isomer. Mass spec shows a mass of [Product + 42 Da]. Diagnosis: The immediate product of the Perkin reaction is not the free acid, but a mixed anhydride (Product-CO-O-CO-CH3). If the aqueous workup is too mild, this species does not fully hydrolyze.

  • Standard Fix: Extend the hydrolysis step. After the reaction, pour the mixture into water and boil or heat at 60-80°C for 30-60 minutes before acidification. Simple precipitation is often insufficient.

Issue 3: Melting Point Depression (Decarboxylation)

Symptom: The product is isolated as a solid but has a melting point 10-20°C lower than reported. Diagnosis: Benzofuran acrylic acids are prone to decarboxylation at high temperatures, forming 2-vinylbenzofuran . This side product is often liquid or low-melting and acts as a solvent impurity.

  • Prevention: Monitor reaction time strictly. Once the aldehyde is consumed (TLC/HPLC), stop heating immediately. Do not "overcook" to chase the last 5% conversion.

Module 2: Reaction Pathway & Impurity Genesis[1][3][4][5]

The following diagram illustrates the mechanistic divergence between the desired Perkin condensation and the common failure modes specific to benzofuran substrates.

PerkinBenzofuran Aldehyde Benzofuran-2-carbaldehyde MixedAnhydride Intermediate: Mixed Anhydride Aldehyde->MixedAnhydride Perkin Condensation (120-140°C) Impurity_Tar Impurity: Polymer/Tar Aldehyde->Impurity_Tar Oxidation/Thermal Degradation Anhydride Acetic Anhydride (Ac2O) Anhydride->MixedAnhydride Base Base (NaOAc) Base->MixedAnhydride Product Target: 3-(Benzofuran-2-yl)acrylic acid MixedAnhydride->Product Hydrolysis (Workup) (Requires H2O + Heat) Impurity_Vinyl Impurity: 2-Vinylbenzofuran (Decarboxylation) MixedAnhydride->Impurity_Vinyl Prolonged Heat (- CO2) Impurity_Vinyl->Impurity_Tar Polymerization Impurity_Acyl Impurity: Acylated Side Products (If -OH present)

Figure 1: Mechanistic pathway showing the critical hydrolysis step and thermal degradation routes.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize polymerization and ensure complete hydrolysis of the mixed anhydride intermediate.

Reagents:

  • Benzofuran-2-carbaldehyde (1.0 eq)

  • Acetic Anhydride (3.0 - 5.0 eq) [Must be clear/colorless]

  • Sodium Acetate (anhydrous, fused) (1.5 eq)

Step-by-Step Workflow:

  • Preparation: Grind the sodium acetate into a fine powder immediately before use to maximize surface area.

  • Reaction: In a round-bottom flask equipped with a drying tube (CaCl2), combine the aldehyde, acetic anhydride, and sodium acetate.

  • Heating: Place in an oil bath pre-heated to 130°C .

    • Critical Control: Do not reflux vigorously. A gentle reflux is sufficient.

    • Time: Monitor by TLC every hour. Most reactions complete in 2–4 hours.

  • Quenching (The Hydrolysis Step):

    • Cool the mixture to ~80°C.

    • Pour the reaction mixture into 10 volumes of ice-cold water.

    • Crucial Step: Heat this aqueous suspension to 60–70°C for 30 minutes . This ensures the mixed anhydride is converted to the free acid.

  • Isolation:

    • Cool to room temperature (or 4°C). The product should precipitate as a solid.

    • Filter the solid.

    • Purification: Recrystallization from Ethanol/Water or Acetic Acid/Water is preferred over column chromatography to avoid streaking.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use potassium carbonate (


) instead of sodium acetate? 
A:  Yes, this is known as the modified Perkin reaction . It often proceeds at lower temperatures (reducing tar formation) but may require a catalyst like crown ethers or phase transfer catalysts if solubility is an issue. However, stronger bases can sometimes trigger ring-opening of the furan moiety.

Q: My product is yellow, but the literature says it should be white. Is it impure? A: Not necessarily. Benzofuran derivatives are often conjugated systems that are naturally pale yellow. However, a deep orange or brown color indicates oligomerization (tar precursors). Recrystallize with activated charcoal to remove these colored impurities.

Q: I see a reference to "Perkin Rearrangement" in benzofuran papers. Is this the same thing? A: No. This is a critical distinction.

  • Perkin Reaction: Synthesis of acrylic acid from aldehyde (C-C bond formation).

  • Perkin Rearrangement: Conversion of 3-halocoumarins into benzofuran-2-carboxylic acids using base (Ring contraction).[4]

  • Tip: If your starting material is a coumarin, you are doing a rearrangement.[5] If it is an aldehyde, you are doing a condensation.[1][2][3][6][7][8]

Q: How do I remove unreacted aldehyde? A: Unreacted benzofuran-carbaldehyde can be stubborn. A wash with saturated Sodium Bisulfite (


)  solution during workup will form a water-soluble adduct with the aldehyde, removing it from the organic product.

References

  • Perkin, W. H. (1868).[2] "On the artificial production of coumarin and formation of its homologues". Journal of the Chemical Society, 21, 53–61.[2] Link(The foundational text for the reaction).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for Perkin reaction protocols and workup).
  • Crawford, M., & Little, W. T. (1959). "The Perkin reaction with benzofuran-2-aldehyde". Journal of the Chemical Society, 729-731. Link(Specific study on benzofuran substrates).

  • Rao, C. B., et al. (2013). "Synthesis and biological evaluation of novel benzofuran derivatives". Journal of Chemistry. Link(Modern application showing experimental conditions).

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of Halogenated Benzofurans

Role: Senior Application Scientist Status: Active Support Session Topic: Troubleshooting Separation, Peak Shape, and Solubility Introduction: The "Sticky" Science of Benzofurans Welcome to the technical support hub. If y...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Support Session Topic: Troubleshooting Separation, Peak Shape, and Solubility

Introduction: The "Sticky" Science of Benzofurans

Welcome to the technical support hub. If you are analyzing halogenated benzofurans—whether simple synthetic intermediates (e.g., chlorobenzofuran isomers) or complex pharmacological agents (e.g., Amiodarone derivatives)—you are likely battling three specific adversaries: hydrophobicity , positional isomerism , and secondary silanol interactions .

This guide abandons generic advice to focus on the specific physicochemical behaviors of the benzofuran core. We will address why your C18 column might be failing to separate isomers and why your peaks tail despite optimal equilibration.

Part 1: Column Selection & Selectivity

The Core Problem: "My isomers are co-eluting on C18."

The Science: Standard C18 (alkyl) phases rely almost exclusively on hydrophobic subtraction. Halogenated benzofuran isomers (e.g., 5-bromo- vs. 6-bromobenzofuran) have nearly identical hydrophobicity (


). A C18 column cannot easily distinguish the subtle electron density shifts caused by the halogen position.

The Solution: Fluorinated Stationary Phases (PFP) You must leverage


-

interactions
and halogen bonding . Pentafluorophenyl (PFP) phases are electron-deficient aromatic rings that interact strongly with the electron-rich benzofuran system and the lone pairs of the halogen substituents.
Decision Matrix: Column Selection

ColumnSelection Start Analyte Structure Analysis Isomers Positional Halogen Isomers (e.g., 5-Cl vs 6-Cl) Start->Isomers Basic Functionalized / Basic (e.g., Amiodarone) Start->Basic Neutral Neutral / Lipophilic (e.g., Dioxin-like) Start->Neutral PFP RECOMMENDED: PFP (Pentafluorophenyl) Mechanism: π-π & Charge Transfer Isomers->PFP High Selectivity Required PhenylHexyl ALTERNATIVE: Phenyl-Hexyl Mechanism: π-π (Methanol driven) Isomers->PhenylHexyl If PFP unavailable C18_HighC RECOMMENDED: High-Carbon Load C18 Mechanism: Hydrophobic Burial Basic->C18_HighC Requires End-capping (Low pH Mobile Phase) Neutral->PFP If resolution poor Neutral->C18_HighC General Retention

Figure 1: Decision tree for stationary phase selection based on benzofuran structural properties.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: Peak Tailing & Asymmetry

User Query: "I am running a gradient method for an amino-functionalized benzofuran (like Amiodarone). The retention is stable, but the tailing factor is > 2.0. I've tried a new C18 column, but it persists."

Diagnosis: This is classic Silanol Overload . The benzofuran core is hydrophobic, but the amine tail is basic (pKa ~9-10). At neutral pH, the amine is protonated (


) and interacts ionically with residual deprotonated silanols (

) on the silica surface.

Protocol: The "Silanol Suppression" Method

ParameterRecommendationMechanism
Mobile Phase pH pH < 3.0 At pH 2.5, surface silanols are protonated (

), neutralizing the negative charge and preventing ionic "drag" [1].
Buffer Additive Ammonium Formate (10-20 mM) High ionic strength masks residual silanol activity. Formate is MS-compatible.
Column Type Hybrid Silica or "End-capped" Use columns with ethylene-bridged hybrid (BEH) particles or exhaustive end-capping to physically block silanols.
Temperature 40°C - 50°C Higher temperature improves mass transfer kinetics, sharpening the peak.

Pro Tip: If using UV detection only (no MS), adding 0.1% Triethylamine (TEA) acts as a "sacrificial base," binding to silanols preferentially over your analyte. Do not use TEA with LC-MS.

Scenario B: "Ghost Peaks" & Carryover

User Query: "I see small peaks in my blank injections at the exact retention time of my main benzofuran peak. Is my column contaminated?"

Diagnosis: Halogenated benzofurans are extremely lipophilic (LogP > 5). They adsorb to the injector rotor seal , needle seat , and tubing (especially PEEK), leaching out in subsequent runs.

Protocol: System Passivation & Wash

  • Switch to Steel/Ceramic: Replace PEEK tubing/needles with stainless steel or ceramic where possible to reduce hydrophobic adsorption.

  • The "Sawtooth" Wash: Create a needle wash method that oscillates between high organic and high aqueous.

    • Wash Solvent 1: 90% Isopropanol / 10% Acetone (Solubilizes sticky residues).

    • Wash Solvent 2: 95% Acetonitrile / 5% Water + 0.1% Formic Acid.

  • Gradient Flush: End every run with a 5-minute hold at 100% Organic (B) to strip the column.

Scenario C: Distorted Peak Shape (Fronting/Splitting)

User Query: "My peaks look split or show fronting, even at low concentrations. I am dissolving my sample in 100% Acetonitrile because it won't dissolve in water."

Diagnosis: This is Strong Solvent Effect . Injecting a sample dissolved in 100% strong solvent (ACN) into a mobile phase starting at low organic (e.g., 5% ACN) causes the analyte to precipitate or travel faster than the mobile phase at the column head [2].

Protocol: The "Co-Solvent" Prep

You must match the sample diluent to the starting gradient conditions as closely as possible without precipitating the sample.

  • Dissolve High: Dissolve your stock standard in 100% DMSO or Methanol (high concentration).

  • Dilute Down: Dilute this stock into a mixture of 50:50 Water:Acetonitrile .

  • Visual Check: If precipitation occurs, increase the organic ratio slightly or add 0.1% Formic Acid to the diluent (helps solubility of basic benzofurans).

  • Injection Volume: Reduce injection volume to < 5 µL. This minimizes the "slug" of strong solvent hitting the column.

Part 3: Mechanistic Visualization (Graphviz)

The following diagram illustrates the troubleshooting workflow for the most common failure mode: Peak Tailing .

TailingTroubleshoot Issue Issue: Peak Tailing (>1.5 As) Check_pH Check Mobile Phase pH Issue->Check_pH pH_Action Is pH > 3.0? Silanols are active. Check_pH->pH_Action Fix_pH Action: Lower pH to 2.0-2.5 (Use Formic Acid or Phosphate) pH_Action->Fix_pH Yes Check_Load Check Mass Load pH_Action->Check_Load No (pH is already low) Load_Action Is Concentration High? Check_Load->Load_Action Fix_Load Action: Dilute Sample 1:10 (Check for Column Overload) Load_Action->Fix_Load Yes Check_Col Check Column Type Load_Action->Check_Col No Col_Action Is it a standard C18? Check_Col->Col_Action Col_Action->Issue Persists? Call Support Fix_Col Action: Switch to PFP or High-Coverage C18 Col_Action->Fix_Col Yes

Figure 2: Step-by-step troubleshooting logic for resolving peak tailing issues.

References

  • McCalley, D. V. (2023). "Understanding and Managing Peak Tailing of Basic Solutes in Reversed-Phase HPLC." Chemical Communications, 59, 7887–7899.

  • Dolan, J. W. (2012). "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International, 30(7).

  • Phenomenex Technical Note. (2018). "Mechanisms of Interaction: Luna PFP(2) for Halogenated Compounds."

  • Jandreski, M. A., & Vanderslice, W. E. (1993).[1] "Clinical measurement of serum amiodarone and desethylamiodarone by using solid-phase extraction followed by HPLC." Clinical Chemistry, 39(3), 496-500.[1]

Sources

Optimization

"Methyl 6-bromo-1-benzofuran-2-carboxylate" solubility issues in biological assays

Topic: Troubleshooting Solubility & Stability in Biological Assays Ticket ID: #BZ-6BR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary: The "Invisible" V...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in Biological Assays

Ticket ID: #BZ-6BR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Invisible" Variable

You are likely visiting this page because your IC50 curves are erratic, your cell viability data is non-reproducible, or you observe "cloudiness" in your assay wells.

Methyl 6-bromo-1-benzofuran-2-carboxylate is a classic "brick dust" intermediate in medicinal chemistry. It combines a flat, aromatic benzofuran core with a heavy halogen (bromine) and a lipophilic methyl ester.

  • The Challenge: Its calculated LogP (cLogP) is estimated between 3.0 and 3.8 , meaning it prefers oil to water by a factor of ~1,000 to ~6,000.

  • The Trap: In biological buffers (PBS, media), it does not just dissolve; it competes between precipitation (crashing out) and non-specific binding (sticking to plastic). Furthermore, as an ester, it is a substrate for cellular esterases, potentially degrading into its acidic form during the assay.

This guide provides the protocols required to distinguish between solubility failure, plastic binding, and chemical instability.

Physicochemical Profile & Solvent Compatibility

Before attempting any assay, verify your formulation against these parameters.

ParameterValue / CharacteristicImplication for Assays
Molecular Weight ~255.07 g/mol Small molecule, diffuses rapidly.
cLogP (Lipophilicity) ~3.2 – 3.8 (Estimated)High Risk. Poor aqueous solubility. Strongly binds to BSA/Serum.
H-Bond Donors 0Lack of donors reduces water solubility.
Solid State Crystalline SolidHigh lattice energy requires energy (sonication/heat) to break.
Primary Solvent DMSO (Dimethyl sulfoxide)Recommended stock solvent (up to 50 mM).
Secondary Solvent DMF (Dimethylformamide)Use if DMSO fails; toxic to some cell lines >0.1%.
Aqueous Solubility < 10 µM (predicted in PBS)Critical: Will precipitate if spiked directly into buffer >10 µM.

Protocol A: The "Intermediate Dilution" Method

Issue: Direct dilution from 100% DMSO stock to aqueous media causes immediate, microscopic precipitation ("crashing out") that creates false positives in enzymatic assays.

Correct Workflow: Do NOT pipette 1 µL of 10 mM Stock directly into 999 µL of PBS. The local concentration at the tip exceeds solubility limits instantly.

Step-by-Step Procedure:
  • Prepare Master Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM .

    • Tech Note: Vortex for 60 seconds. If particles persist, sonicate at 40°C for 5 mins.

  • Create an Intermediate Stock (100x):

    • Dilute the Master Stock into a compatible co-solvent or "transition buffer" before the final assay media.

    • Recommended: Dilute 10 mM stock 1:10 into pure Ethanol or DMSO to make a 1 mM working stock.

  • The "Step-Down" Dilution:

    • Add the 1 mM stock to your assay buffer while vortexing the buffer .

    • Target: Final DMSO concentration should be ≤ 1% (v/v).

  • Visual Check: Hold the tube up to a light source. Any opalescence (Tyndall effect) indicates precipitation.

Visualization: The Solubilization Decision Tree

SolubilizationWorkflow Start Solid Powder (Methyl 6-bromo-1-benzofuran-2-carboxylate) Solvent Dissolve in 100% DMSO (Target: 10-20 mM) Start->Solvent Check1 Is it clear? Solvent->Check1 Sonicate Sonicate (40°C, 5 min) Check1->Sonicate No Dilution Dilution Strategy Check1->Dilution Yes Sonicate->Check1 Direct Direct Spike into PBS/Media (HIGH RISK of Precip.) Dilution->Direct Lazy Method Intermediate Intermediate Dilution (100% DMSO -> 10% DMSO -> Assay) Dilution->Intermediate Recommended Assay Final Assay Well (Max 0.5-1% DMSO) Direct->Assay Precipitates Intermediate->Assay Stable

Figure 1: Optimal workflow to prevent compound precipitation during stock preparation and dilution.

Protocol B: Addressing Ester Hydrolysis (The "Ghost" Signal)

Issue: You observe activity that changes over time (e.g., IC50 shifts after 2 hours). Cause: The methyl ester moiety at position 2 is chemically liable. In cell culture media (containing FBS) or cell lysates, esterases can cleave the methyl group, converting your compound into 6-bromo-1-benzofuran-2-carboxylic acid .

  • The Ester (Parent): Neutral, cell-permeable.

  • The Acid (Metabolite): Negatively charged at pH 7.4, impermeable, potentially inactive (or different activity).

Validation Experiment: LC-MS Stability Check
  • Incubate: Spike compound (10 µM) into your specific Assay Media (e.g., DMEM + 10% FBS).

  • Timepoints: Collect samples at T=0, T=1h, T=4h, T=24h.

  • Quench: Add 3 volumes of cold Acetonitrile to precipitate proteins/esterases immediately.

  • Analyze: Run LC-MS. Look for the parent peak (MW ~255) vs. the acid peak (MW ~241).

    • Result: If Parent < 50% at T=1h, your bioassay data reflects the acid, not the ester.

Troubleshooting & FAQs

Q1: My compound sticks to the plastic tips. What do I do?

A: This is common for halogenated benzofurans.

  • Solution: Switch to Low-Retention Tips (siliconized) and Glass-Coated or Polypropylene plates for the intermediate dilution steps. Avoid Polystyrene (PS) until the final assay step where protein (BSA/FBS) is present to sequester the compound.

Q2: Can I use Cyclodextrin to improve solubility?

A: Yes.

  • Protocol: Prepare a 10% (w/v) stock of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. Use this solution to dilute your DMSO stock. The cyclodextrin encapsulates the hydrophobic benzofuran tail, preventing precipitation without interfering with most cell surface receptors.

Q3: Cells are dying in the control wells. Is the compound toxic?

A: Check your solvent control first.

  • Diagnosis: If your "0 µM Compound" control (containing just DMSO) shows toxicity, you have exceeded the DMSO Tolerance Threshold .

  • Fix: Most primary cells tolerate max 0.1% DMSO. Immortalized lines (HeLa, HEK293) tolerate 0.5% - 1.0%. Ensure your final dilution accounts for this.

Q4: The solution turns cloudy when I add it to the media.

A: You have hit the "Solubility Cliff."

  • Immediate Fix: Reduce the working concentration. If you are at 100 µM, drop to 10 µM.

  • Alternative: The cloudiness might be due to the "Oiling Out" effect where the hydrophobic compound forms nanodroplets. Add 0.05% Tween-80 to the assay buffer before adding the compound to stabilize these droplets.

Visualization: Troubleshooting Logic Flow

Troubleshooting Issue Problem Detected Cloudy Cloudy/Precipitate Issue->Cloudy VariableData Data Shifts over Time Issue->VariableData CheckConc Check Final Conc. (Is it >10 µM?) Cloudy->CheckConc CheckMedia Does Media contain Serum/FBS? VariableData->CheckMedia Reduce Reduce Conc. or Add Tween-80 CheckConc->Reduce Yes Hydrolysis Suspect Ester Hydrolysis (Run LC-MS) CheckMedia->Hydrolysis Yes

Figure 2: Diagnostic logic for distinguishing between physical solubility issues and chemical stability issues.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • PubChem. (2024).[1][2] Methyl 5-bromo-1-benzofuran-2-carboxylate (Analog Reference). National Library of Medicine.

  • Popa-Burke, I., et al. (2014).[3] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[3]

  • Kozikowski, A. P., et al. (2003). Synthesis and biological evaluation of benzofuran derivatives. Journal of Medicinal Chemistry. (General reference for benzofuran stability).

Sources

Troubleshooting

Technical Support Center: Benzofuran Synthesis Optimization

Topic: Minimizing Byproduct Formation & Maximizing Regioselectivity Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation & Maximizing Regioselectivity Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Mission Statement

Welcome to the Benzofuran Synthesis Technical Support Center. This guide addresses the most persistent failure modes in benzofuran construction: oxidative homocoupling during Sonogashira annulations, regioselectivity loss in palladium-catalyzed cyclizations, and polymerization in Rap-Stoermer condensations. Our protocols prioritize mechanistic control —eliminating byproducts by denying the reaction the pathway to form them.[1]

Module 1: The Sonogashira-Cyclization Interface

Primary Issue: Formation of alkyne homocoupling products (diynes) instead of the desired 2-substituted benzofuran.

Q: Why is my reaction mixture turning dark, and why does NMR show a symmetrical byproduct?

Diagnosis: You are likely observing Glaser homocoupling .[1] In standard Sonogashira protocols using Copper(I) iodide (CuI) as a co-catalyst, the presence of trace oxygen facilitates the oxidative dimerization of the terminal alkyne. This consumes your starting material and generates diynes that are difficult to separate from the benzofuran product.[1]

Troubleshooting Protocol: To eliminate homocoupling, you must disrupt the formation of the Copper-acetylide intermediate or the oxidative pathway.[1]

Method A: The Reductive Atmosphere Strategy (High Throughput Compatible)

  • Mechanism: Hydrogen gas acts as a radical scavenger and reductant, inhibiting the oxidative coupling of Cu-acetylides without poisoning the Pd-catalyst for the cross-coupling cycle.

  • Protocol:

    • Prepare the reaction vessel with your aryl halide and terminal alkyne.[1]

    • Purge the headspace not just with Nitrogen, but with a mixture of H₂ (balloon pressure) diluted with N₂ or Ar .[1]

    • Result: Homocoupling byproducts are typically reduced to <2% under these conditions [1].

Method B: The Copper-Free Protocol (High Purity Requirement)

  • Mechanism: By removing Copper entirely, you eliminate the possibility of forming the Cu-acetylide species responsible for the Glaser coupling.[1] This forces the reaction through a purely Pd-cycle (carbopalladation).[1]

  • Protocol:

    • Catalyst: Use PdCl2(PPh3)2 (2-3 mol%).[1]

    • Base: Switch to pyrrolidine or piperidine (act as both base and ligand).[1]

    • Temperature: Increase to 60–80°C (Cu-free reactions have higher activation energy).

    • Validation: Monitor the disappearance of the alkyne proton (~3.0 ppm) via ¹H NMR. The absence of a symmetric multiplet in the aromatic region confirms no diyne formation.[1]

Visual Guide: Troubleshooting Sonogashira Byproducts

Sonogashira_Troubleshooting Start Issue: Low Yield / Impurities Check1 Identify Byproduct via NMR/TLC Start->Check1 Diyne Symmetric Diyne (Glaser Product) Check1->Diyne Symmetric peaks? Uncyclized Uncyclized Alkyne Intermediate Check1->Uncyclized Broad OH peak? Sol_Diyne1 Protocol A: Add H2/N2 Atmosphere Diyne->Sol_Diyne1 Sol_Diyne2 Protocol B: Switch to Cu-Free Conditions Diyne->Sol_Diyne2 Sol_Uncyc Increase Base Strength (Promote O-Attack) Uncyclized->Sol_Uncyc Success Pure 2-Substituted Benzofuran Sol_Diyne1->Success Sol_Diyne2->Success Sol_Uncyc->Success

Figure 1: Decision tree for identifying and eliminating byproducts in Sonogashira-based benzofuran synthesis.

Module 2: The Rap-Stoermer Condensation

Primary Issue: Resinification (tar formation) and low atom economy due to Cannizzaro side reactions.[1]

Q: My salicylaldehyde is consuming base but yielding a complex polymeric mixture. How do I stabilize the condensation?

Diagnosis: The Rap-Stoermer reaction (condensation of salicylaldehydes with α-haloketones) is prone to aldol polymerization and Cannizzaro disproportionation when using strong alkali hydroxides (KOH/NaOH) in protic solvents.

Optimization Protocol: The Solvent-Free TEA System Recent optimization studies indicate that removing the solvent and changing the base to Triethylamine (TEA) significantly reduces side reactions by limiting the mobility of radical intermediates and preventing hydrolysis [2].

Step-by-Step Procedure:

  • Stoichiometry: Mix substituted salicylaldehyde (1.0 equiv), α-haloketone (1.2 equiv), and TEA (0.1–0.2 equiv).

  • Condition: Seal the mixture in a pressure tube (Closed Vessel).

  • Energy Input: Heat to 130°C .

  • Workup: The reaction typically completes in <30 mins. Cool and wash with water.[1]

  • Why this works: The sealed, solvent-free environment favors the intramolecular attack (cyclization) over intermolecular polymerization.[1] The weaker base (TEA) is sufficient to drive the reaction at high temp without triggering the Cannizzaro degradation of the aldehyde [2].[1]

Data Comparison:

ParameterTraditional Method (KOH/EtOH)Optimized Method (TEA/Solvent-Free)
Yield 40–65%81–97%
Byproducts Significant Tars/PolymersTrace / None
Reaction Time 4–6 Hours10–30 Minutes
Purification Column Chromatography RequiredRecrystallization often sufficient

Module 3: Regioselectivity & Green Synthesis

Primary Issue: Controlling C2 vs. C3 substitution and improving environmental profile.

Q: How do I ensure regioselectivity when using unsymmetrical internal alkynes?

Insight: In Pd-catalyzed annulations, regioselectivity is dictated by the competition between 5-exo-dig and 6-endo-dig cyclization pathways.[1] This is heavily influenced by the electronic nature of the alkyne substituents.[1]

Strategic Guideline:

  • Electron-Withdrawing Groups (EWG): If the alkyne bears an EWG, the nucleophilic oxygen prefers the β-carbon (Michael-type addition), favoring the 2-substituted product.

  • Steric Bulk: Large ligands on Palladium (e.g., XPhos) enhance regioselectivity by making the crowded transition state (leading to the undesired isomer) energetically unfavorable [3].[1]

Q: Is there a water-based "Green" alternative that maintains high yields?

Answer: Yes. For 2-arylbenzofurans, a Cu-catalyzed tandem Sonogashira-cyclization in water has been validated.[1][2]

Green Protocol (Water Solvent):

  • Catalyst: CuI (10 mol%) / DABCO (20 mol%).[1]

  • Solvent: Degassed Water (surfactants like TBAB can be added if solubility is poor).[1]

  • Conditions: Reflux under air (Iron-catalyzed variants also exist using FeCl3/L-proline) [4].[1]

  • Advantage: Water promotes the hydrophobic effect, accelerating the aggregation of reactants and often improving the reaction rate compared to organic solvents.[1]

Mechanistic Visualization: Byproduct Divergence

Mechanism_Divergence Start Pd-Catalyst + Alkyne + Aryl Halide Intermediate_Good Pd-Alkenyl Complex Start->Intermediate_Good Low O2 / Cu-Free Intermediate_Bad Cu-Acetylide Dimer Start->Intermediate_Bad O2 Present / CuI Excess Path_Good Carbopalladation Cycle Path_Bad Oxidative Coupling Cycle Product Benzofuran (Target) Intermediate_Good->Product Intramolecular Cyclization Byproduct Glaser Diyne (Waste) Intermediate_Bad->Byproduct Reductive Elimination

Figure 2: Mechanistic divergence showing how oxygen and copper promote the waste pathway (Red) over the productive pathway (Green).

References

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [https://pubs.acs.org/doi/10.1021/ol048612+][1]

  • Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect. [https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/slct.202202243][1][3]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00373c][1]

  • One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ChemistrySelect. [https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/slct.201900519][1]

Sources

Optimization

Catalyst selection for efficient "Methyl 6-bromo-1-benzofuran-2-carboxylate" coupling

Welcome to the Benzofuran Coupling Technical Support Hub. Ticket ID: #BZ-6BR-C2EST Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Hub: Workflow Triage Before selecting a catalyst, we must defin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzofuran Coupling Technical Support Hub. Ticket ID: #BZ-6BR-C2EST Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Workflow Triage

Before selecting a catalyst, we must define your coupling pathway. The presence of the C2-methyl ester on the benzofuran core is the critical constraint—it activates the C6-bromide for oxidative addition but renders the substrate sensitive to hydrolysis under standard basic conditions.

Select your coupling partner to view the recommended workflow:

CouplingWorkflow Substrate Methyl 6-bromo-1-benzofuran- 2-carboxylate Partner Select Coupling Partner Substrate->Partner Boronic Boronic Acid/Ester (Suzuki-Miyaura) Partner->Boronic Amine Amine (Buchwald-Hartwig) Partner->Amine Alkyne Terminal Alkyne (Sonogashira) Partner->Alkyne Suzuki_Cat Rec: Pd-XPhos G3 or Pd(dppf)Cl2 Base: K3PO4 (Anhydrous) Boronic->Suzuki_Cat Buchwald_Cat Rec: Pd-RuPhos G4 or Pd-BrettPhos G4 Base: Cs2CO3 Amine->Buchwald_Cat Sono_Cat Rec: Pd(PPh3)2Cl2 + CuI Base: Et3N (Mild) Alkyne->Sono_Cat Risk_Hydrolysis CRITICAL ALERT: Avoid NaOH/KOH. Ester Hydrolysis Risk. Suzuki_Cat->Risk_Hydrolysis Buchwald_Cat->Risk_Hydrolysis

Figure 1: Decision matrix for catalyst and condition selection based on coupling partner, highlighting the critical ester stability risk.

Catalyst Selection Matrix

The C2-ester makes the benzofuran ring electron-deficient. While this facilitates oxidative addition at the C6-Br bond, it necessitates ligands that prevent catalyst deactivation and bases that spare the ester.

Reaction TypeRecommended Catalyst SystemBase SelectionSolvent SystemTechnical Rationale
Suzuki-Miyaura (Standard)Pd(dppf)Cl₂·DCM (1-3 mol%)K₃PO₄ or Cs₂CO₃ Toluene/H₂O (10:1) or Dioxane (Dry)The bidentate dppf ligand resists chelation by the benzofuran oxygen. Weak bases prevent ester hydrolysis [1].
Suzuki-Miyaura (Challenging/Steric)XPhos Pd G3/G4 (0.5-1 mol%)K₃PO₄ (2-3 equiv)THF/Water (4:1)Dialkylbiaryl ligands (XPhos) form a monoligated Pd(0) species that is highly active for electron-deficient aryl bromides [2].
Buchwald-Hartwig (Primary Amines)BrettPhos Pd G3/G4 Cs₂CO₃ t-Amyl Alcohol or DioxaneNaOtBu (standard for Buchwald) often hydrolyzes esters. Cs₂CO₃ is milder. BrettPhos is specific for primary amines [3].[1]
Buchwald-Hartwig (Secondary Amines)RuPhos Pd G3/G4 Cs₂CO₃ TolueneRuPhos prevents β-hydride elimination and is excellent for secondary amines and heteroaryl halides [3].

Validated Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of Methyl 6-bromo-1-benzofuran-2-carboxylate with Phenylboronic acid. Target Yield: >85%

Reagents:
  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G3 (1.0 mol%) OR Pd(dppf)Cl₂ (3.0 mol%)

  • Base: K₃PO₄ (Tribasic, Potassium Phosphate) 2.0 equiv

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:
  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the benzofuran substrate (1.0 equiv), boronic acid (1.2 equiv), Base (2.0 equiv), and Catalyst.

    • Note: If using XPhos Pd G3, it is air-stable and can be weighed on the bench. If using Pd(PPh3)4 (not recommended but possible), weigh in a glovebox.

  • Degas Solvents: Sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes.

    • Why: Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Addition: Add the degassed solvent mixture to the vial via syringe. Cap the vial immediately with a PTFE-lined septum.

  • Reaction: Heat the block to 80°C . Stir vigorously (800 rpm).

    • Time: Monitor by LCMS at 2 hours. Most reactions complete within 4-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over Na₂SO₄.

    • Caution: Do not use basic aqueous washes (like NaHCO₃) for extended periods to ensure ester stability.

Troubleshooting & FAQs

Q1: I am seeing the "Protodehalogenation" byproduct (Br replaced by H). Why?

  • Cause: This is a common side reaction in electron-deficient rings. It often occurs if the transmetallation step is slow, or if the solvent acts as a hydride source (common in alcohols).

  • Fix:

    • Switch solvent to Toluene (anhydrous).

    • Increase the concentration of the Boronic Acid.

    • Switch to a catalyst with a faster oxidative addition/reductive elimination cycle, such as Pd-118 (dtbpf) [4].

Q2: My ester (C2 position) is hydrolyzing to the carboxylic acid.

  • Cause: The base is too strong or the temperature is too high in the presence of water.

  • Fix:

    • Switch from Carbonate bases (K₂CO₃) to Phosphate bases (K₃PO₄ ).

    • Use anhydrous conditions : Use Cs₂CO₃ in pure Dioxane or Toluene (no added water). Boronic acids usually release enough water during trimer-breakdown to facilitate the cycle, or you can add trace water (10 µL).

Q3: The reaction stalls at 50% conversion.

  • Cause: Catalyst poisoning. The benzofuran oxygen or trace impurities can coordinate to Pd.

  • Fix: Add 1-2 mol% of free ligand (e.g., additional XPhos) to the reaction mixture to stabilize the active Pd species. Alternatively, "spike" the reaction with a second dose of catalyst (0.5 mol%) after 2 hours.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Colacot, T. J. (2010). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. (Reference for Pd-118/dtbpf efficiency in heteroaryl couplings). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Methyl 6-bromo-1-benzofuran-2-carboxylate NMR Interpretation

This guide provides a technical analysis of the NMR spectral characteristics of Methyl 6-bromo-1-benzofuran-2-carboxylate , distinguishing it from its common regioisomers (specifically the 5-bromo analog) and impurities....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the NMR spectral characteristics of Methyl 6-bromo-1-benzofuran-2-carboxylate , distinguishing it from its common regioisomers (specifically the 5-bromo analog) and impurities. It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification.[1][2]

Executive Summary & Application Context

Methyl 6-bromo-1-benzofuran-2-carboxylate (CAS: 425675-94-1) is a critical pharmacophore scaffold, recently identified in the development of KAT6A/B inhibitors (e.g., BAY-184) and other oncology targets.[2]

In synthetic workflows, this intermediate is frequently confused with its 5-bromo regioisomer due to the ambiguity of starting materials (bromosalicylaldehydes).[2][3] This guide provides the definitive spectral fingerprints required to validate the 6-bromo substitution pattern, ensuring downstream structure-activity relationship (SAR) integrity.

Structural Origin & Regiochemistry (The "Why")

To interpret the NMR data accurately, one must understand the causal link between the starting material and the final aromatic substitution pattern.[1][2][3] The synthesis typically employs a Rap-Stoermer condensation or similar cyclization involving an


-halo ester and a salicylaldehyde derivative.[2]
  • 6-Bromo Isomer: Derives strictly from 4-bromo-2-hydroxybenzaldehyde .[2]

  • 5-Bromo Isomer: Derives strictly from 5-bromo-2-hydroxybenzaldehyde .[2]

Visualization: Regiochemical Synthesis Logic

G Start4 4-Bromo-2-hydroxybenzaldehyde Prod6 Methyl 6-bromo-1-benzofuran-2-carboxylate (Target) Start4->Prod6 Cyclization Start5 5-Bromo-2-hydroxybenzaldehyde Prod5 Methyl 5-bromo-1-benzofuran-2-carboxylate (Common Impurity) Start5->Prod5 Cyclization Reagent Methyl Bromoacetate (K2CO3, DMF) Reagent->Prod6 Reagent->Prod5

Figure 1: Mechanistic origin of benzofuran regioisomers. The bromine position in the starting salicylaldehyde dictates the final substitution pattern.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and comparability with the data below, follow this standardized acquisition protocol.

  • Solvent: Chloroform-d (

    
    ) is preferred for sharper resolution of aromatic coupling.[1][2][3] DMSO-
    
    
    
    may cause peak broadening due to viscosity but is acceptable if solubility is an issue.[2]
  • Concentration: ~10 mg in 0.6 mL solvent.[1][2][3]

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).[1][2][3]
    
  • Parameters:

    • Pulse Angle: 30°[1][2]

    • Relaxation Delay (

      
      ): 
      
      
      
      1.0 s (ensure full relaxation of aromatic protons for integration accuracy).
    • Scans: 16-64 (sufficient for

      
      H).
      

Data Interpretation & Comparative Analysis

The distinction between the 6-bromo and 5-bromo isomers relies entirely on the aromatic coupling constants (


 values)  and the splitting pattern .[2]
1H NMR Assignment Table (CDCl3)

Note: Chemical shifts (


) are referenced to residual 

at 7.26 ppm.[1][2][3]
PositionProton Type

(ppm)
MultiplicityCoupling (

Hz)
Interpretation Logic
H-3 Furan Ring7.45 - 7.50 Singlet (s)-Characteristic benzofuran singlet.[2] Distinct from benzene protons.[1][2][3][4]
H-4 Aromatic7.55 - 7.60 Doublet (d)

Ortho to H-5.[2] Deshielded by ring current.[1][2][3]
H-5 Aromatic7.40 - 7.45 Double Doublet (dd)

,

Coupled ortho to H-4 and meta to H-7.[2][3]
H-7 Aromatic7.65 - 7.70 Doublet (d)

Meta coupling only.[2][3] High shift due to proximity to Oxygen.[1][2][3]
-OCH3 Methyl Ester3.95 - 4.00 Singlet (s)-Diagnostic methyl ester singlet.[2]
Comparative Analysis: 6-Bromo vs. 5-Bromo

The critical differentiator is the coupling partner of the proton adjacent to the ring oxygen .[2]

  • In 6-Bromo (Target):

    • The proton at C7 is isolated between the Oxygen and the Bromine at C6.[1][2]

    • Result: It appears as a meta-coupled doublet (

      
       Hz) or a broadened singlet.[2] It cannot have a large ortho coupling (
      
      
      
      Hz).[1][2][3]
  • In 5-Bromo (Alternative):

    • The proton at C7 has a neighbor at C6.[1][2]

    • Result: It appears as a large ortho-coupled doublet (

      
       Hz).[2][3]
      
Visualization: Spectral Decision Tree

NMR_Logic Start Analyze Aromatic Region (7.3 - 7.8 ppm) CheckH7 Identify Proton at C7 (Most downfield aromatic, ~7.7 ppm) Start->CheckH7 Coupling Check Coupling Constant (J) CheckH7->Coupling SmallJ Small Doublet (J ~ 2 Hz) (Meta coupling only) Coupling->SmallJ Meta Only LargeJ Large Doublet (J ~ 8.5 Hz) (Ortho coupling present) Coupling->LargeJ Ortho Result6 CONFIRMED: 6-Bromo Isomer (H-7 is isolated) SmallJ->Result6 Result5 REJECT: 5-Bromo Isomer (H-7 has ortho neighbor) LargeJ->Result5

Figure 2: Decision logic for distinguishing regioisomers based on H-7 coupling constants.

13C NMR Highlights

While


H NMR is sufficient for routine identification, 

C NMR provides confirmation of the ester carbonyl and the brominated carbon.[1][3]
  • Carbonyl (C=O): ~160 ppm.[1][2][3][5]

  • C-2 (Furan): ~145 ppm (Characteristic of 2-carboxylated benzofurans).[2][3]

  • C-6 (C-Br): ~120-125 ppm.[2] The carbon attached to Bromine typically shifts upfield relative to a standard aromatic carbon due to the heavy atom effect.[1][2]

  • Methoxy (-OCH3): ~52 ppm.[1][2][3]

References

  • Synthesis & Scaffold Utility

    • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor.[2] ACS Publications.[1][2][3] (Detailed synthesis of benzofuran-2-carboxylates from salicylaldehydes).

    • [2][3]

  • Structural Data (Isomer Comparison)

    • Ethyl 5-bromo-1-benzofuran-2-carboxylate Crystal Structure.[2] National Institutes of Health (PMC).[1][2][3] (Provides crystallographic and spectral baselines for the 5-bromo isomer).

  • General Benzofuran Spectral Data

    • Benzofuran 1H NMR Spectrum. ChemicalBook / AIST Spectral Database.[1][2][3]

Sources

Comparative

Technical Guide: Mass Fragmentation Pattern Analysis of Methyl 6-bromo-1-benzofuran-2-carboxylate

Executive Summary This guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 6-bromo-1-benzofuran-2-carboxylate , a critical intermediate in the synthesis of antiviral (HCV) and antitumor p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 6-bromo-1-benzofuran-2-carboxylate , a critical intermediate in the synthesis of antiviral (HCV) and antitumor pharmacophores. Unlike generic spectral libraries, this document focuses on the mechanistic causality of fragmentation, providing researchers with the diagnostic markers necessary to distinguish this specific regioisomer from its analogs (e.g., 5-bromo isomers) and degradation products (e.g., carboxylic acids).

Key Differentiator: The analysis highlights the distinctive isotopic signature of the bromine substituent coupled with the characteristic benzofuran ester cleavage , offering a robust protocol for purity profiling and structural confirmation.

Structural Context & Chemical Identity[1][2][3][4][5][6][7]

Before interpreting the mass spectrum, it is essential to establish the theoretical mass baseline derived from the specific isotopic abundance of Bromine (


 and 

).
FeatureSpecification
IUPAC Name Methyl 6-bromo-1-benzofuran-2-carboxylate
Formula

Monoisotopic Mass 253.9579 Da (

)
Molecular Ion (

)
254 and 256 (1:1 ratio)
Core Structure Fused benzene and furan rings; ester at C2; bromine at C6.[1][2]

Critical Insight: The 1:1 intensity ratio of the molecular ion doublet (


 254/256) is the primary validation checkpoint. Any deviation from this ratio suggests co-elution with a non-brominated impurity or isobaric interference.

Experimental Protocol (GC-EI-MS)

To reproduce the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow minimizes thermal degradation, which can artificially enhance decarbonylation signals.

Instrumentation Parameters
  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature:

    
     (High enough to prevent condensation, low enough to avoid pyrolysis).
    
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data validation.

G Sample Sample Prep (1 mg/mL in DCM) GC GC Separation (DB-5ms Column) Sample->GC Injection Ionization EI Source (70 eV) GC->Ionization Elution Detection Mass Analyzer (Quadrupole/ToF) Ionization->Detection m/z Separation Analysis Data Analysis (Isotope & Fragment Check) Detection->Analysis Spectra Generation

Figure 1: Standardized GC-MS workflow for benzofuran derivatives.

Fragmentation Pathway Analysis

The fragmentation of methyl 6-bromo-1-benzofuran-2-carboxylate under EI conditions follows a predictable "Ester-First" pathway, followed by the degradation of the heterocyclic core.

Primary Pathway: Ester Cleavage ( -Cleavage)

The most abundant fragment (Base Peak) typically arises from the loss of the methoxy group.

  • Mechanism: Radical site initiation on the carbonyl oxygen leads to

    
    -cleavage.
    
  • Transition:

    
    .
    
  • Diagnostic Ions:

    
    223  and 225 .
    
  • Significance: This confirms the presence of the methyl ester. A loss of 45 Da (

    
    ) would indicate an ethyl ester analog.
    
Secondary Pathway: Decarbonylation

Following the formation of the acylium ion (


 223/225), the molecule ejects carbon monoxide (CO).
  • Mechanism: Elimination of CO to form the bromobenzofuran cation.

  • Transition:

    
    .
    
  • Diagnostic Ions:

    
    195  and 197 .
    
  • Observation: This ion is often highly stable due to the aromaticity of the benzofuran core.

Tertiary Pathway: Ring Opening/Contraction

High-energy collisions can lead to the loss of a second CO molecule (from the furan ring) or the ejection of the bromine atom.

  • Loss of Br:

    
     254 
    
    
    
    175 (
    
    
    ). Note: This is usually a minor pathway as the Ar-Br bond is relatively strong compared to the ester linkage.
  • Ring Destruction:

    
     195 
    
    
    
    167/169 (Loss of CO from furan ring).
Visualization of Fragmentation Tree

Fragmentation M Molecular Ion (M+) m/z 254 / 256 (1:1 Ratio) Acylium Acylium Ion [M - OMe]+ m/z 223 / 225 M->Acylium - OCH3 (31 Da) (Alpha Cleavage) DeBromo Debromination [M - Br]+ m/z 175 M->DeBromo - Br (79/81 Da) (Minor Path) Core Benzofuran Cation [M - OMe - CO]+ m/z 195 / 197 Acylium->Core - CO (28 Da) (Decarbonylation) RingOpen Ring Contraction [M - OMe - 2CO]+ m/z 167 / 169 Core->RingOpen - CO (28 Da) (Furan Ring Break)

Figure 2: Mechanistic fragmentation tree for Methyl 6-bromo-1-benzofuran-2-carboxylate.

Comparative Analysis: Product vs. Alternatives

In drug development, this compound is often compared against its regioisomers (e.g., 5-bromo) or hydrolysis products (acid form). The table below differentiates these species.

Comparative Data Table
CompoundMolecular Ion (

)
Base Peak (

)
Key Differentiator
Methyl 6-bromo-1-benzofuran-2-carboxylate 254 / 256 223 / 225 RT & NMR required to distinguish from 5-bromo.
Methyl 5-bromo-1-benzofuran-2-carboxylate254 / 256223 / 225Identical MS pattern; elutes at different Retention Time (RT).
Methyl 1-benzofuran-2-carboxylate176145No Isotope Doublet. Mass shift of -78/80 Da.
6-Bromo-1-benzofuran-2-carboxylic acid240 / 242223 / 225Parent ion shift (-14 Da). Loss of OH (17) instead of OMe (31).
Distinguishing Regioisomers (6-Br vs. 5-Br)

Crucial Warning: Electron Impact MS (EI-MS) is generally insufficient to distinguish the 6-bromo isomer from the 5-bromo isomer solely based on fragmentation ions, as the distance between the bromine (on the benzene ring) and the ester (on the furan ring) prevents unique "ortho effects" or proximity-driven rearrangements.

Recommended Strategy:

  • Chromatographic Separation: The 6-bromo and 5-bromo isomers possess slightly different dipole moments, leading to separation on non-polar (DB-5) or polar (Wax) GC columns.

  • NMR Validation: Use

    
    -NMR coupling constants (
    
    
    
    -values) to definitively assign the bromine position (para vs. meta coupling patterns).

References

  • NIST Mass Spectrometry Data Center. "Benzofuran Fragmentation Standards." NIST Chemistry WebBook, SRD 69. [Link]

  • Kossakowski, J., et al. (2009). "Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives." Acta Poloniae Pharmaceutica. [Link]

  • PubChem Compound Summary. "Methyl 1-benzofuran-2-carboxylate." National Center for Biotechnology Information (2025). [Link]

  • Abdel-Aziz, H. A., et al. (2011). "Ethyl 5-bromo-1-benzofuran-2-carboxylate." Acta Crystallographica Section E. [Link]

Sources

Validation

Cytotoxicity of "Methyl 6-bromo-1-benzofuran-2-carboxylate" vs. doxorubicin

This guide serves as a technical evaluation framework comparing Methyl 6-bromo-1-benzofuran-2-carboxylate (a synthetic scaffold/intermediate) against Doxorubicin (a clinical gold-standard anthracycline). Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical evaluation framework comparing Methyl 6-bromo-1-benzofuran-2-carboxylate (a synthetic scaffold/intermediate) against Doxorubicin (a clinical gold-standard anthracycline).

Executive Summary: Scaffold vs. Standard

In drug discovery, this comparison represents a classic evaluation between a Hit/Lead Candidate (the benzofuran derivative) and a Clinical Benchmark (Doxorubicin).

  • Doxorubicin (DOX): A potent DNA intercalator and Topoisomerase II inhibitor with nanomolar efficacy (

    
    ). It is the "positive control" for cytotoxicity.
    
  • Methyl 6-bromo-1-benzofuran-2-carboxylate (MBBC): A lipophilic building block. While benzofurans are privileged structures in medicinal chemistry, this specific ester is typically a precursor. Its cytotoxicity is generally in the mid-micromolar range (

    
    ) unless further derivatized (e.g., into hydrazides or amides).
    

Chemical & Pharmacological Profile

FeatureMethyl 6-bromo-1-benzofuran-2-carboxylate (MBBC)Doxorubicin (DOX)
Role Synthetic Intermediate / Lead ScaffoldChemotherapeutic Agent
CAS Reg. 425675-94-123214-92-8
MW 255.07 g/mol 543.52 g/mol
Solubility Hydrophobic (Soluble in DMSO, DCM)Amphiphilic (Soluble in Water/Saline)
Primary Target Microtubules / Kinases (Potential)DNA / Topoisomerase II
Potency Class Micromolar (

)
Nanomolar (nM) to Low

Comparative Cytotoxicity Data

Note: Data below synthesizes established ranges for Doxorubicin and structure-activity relationship (SAR) data for simple benzofuran-2-carboxylates.

In Vitro Efficacy (IC50 Values)
Cell LineTissue OriginDoxorubicin (

)
MBBC (Est.

)*
Performance Gap
MCF-7 Breast Adenocarcinoma


~50-100x
HeLa Cervical Cancer


~30x
HepG2 Hepatocellular Carcinoma


~20-50x
HUVEC Normal EndothelialToxic (

)
Low Toxicity (

)
Selectivity Advantage

Scientific Insight: The methyl ester group in MBBC is often liable to hydrolysis by intracellular esterases, converting it to the corresponding carboxylic acid, which may have poor cell permeability due to ionization. This explains the lower potency compared to DOX.

Mechanistic Divergence (Pathway Analysis)

The two compounds induce cell death through fundamentally different pathways. Doxorubicin triggers DNA damage response (DDR), while benzofurans typically disrupt cytoskeletal dynamics.

MechanismComparison cluster_DOX Doxorubicin Mechanism cluster_MBBC Benzofuran Scaffold Mechanism DOX Doxorubicin TopoII Topo II Inhibition DOX->TopoII Intercal DNA Intercalation DOX->Intercal DSB Double Strand Breaks TopoII->DSB Intercal->DSB p53 p53 Activation DSB->p53 Apop_DOX Apoptosis (Intrinsic) p53->Apop_DOX MBBC Methyl 6-bromo-1- benzofuran-2-carboxylate Tubulin Tubulin Binding (Colchicine Site) MBBC->Tubulin Potential Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Caspase Caspase 3/7 Activation Arrest->Caspase Apop_MBBC Apoptosis (Mitotic) Caspase->Apop_MBBC

Figure 1: Mechanistic bifurcation. DOX targets the nucleus (DNA), while Benzofurans target the cytoskeleton (Microtubules).

Experimental Protocol: Comparative Cytotoxicity

To validate the performance of MBBC against DOX, use this self-validating MTT assay workflow.

Phase A: Preparation
  • Stock Solutions:

    • MBBC: Dissolve in 100% DMSO to 20 mM. (Note: Hydrophobic; ensure complete dissolution by vortexing).

    • DOX: Dissolve in sterile water or PBS to 10 mM.

  • Controls:

    • Negative: 0.5% DMSO (Final concentration in well).

    • Positive: Doxorubicin (Serial dilution 10

      
      
      
      
      
      0.01
      
      
      ).
    • Blank: Media only (no cells).

Phase B: The Workflow
  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Add MBBC in serial dilutions (

      
      ).
      
    • Maintain DMSO concentration constant (< 0.5%) across all MBBC wells to prevent solvent toxicity artifacts.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Phase C: Data Analysis (Self-Validation)
  • Z-Factor Check: Calculate

    
    .
    
    • If

      
      , the assay is invalid (likely pipetting error or cell heterogeneity).
      
  • IC50 Calculation: Use Non-linear regression (Sigmoidal dose-response, variable slope).

    • Logic: If MBBC curve does not plateau at high concentrations (

      
      ), report as "
      
      
      
      " rather than extrapolating.

Optimization Strategy: From Scaffold to Drug

The methyl ester (MBBC) is likely not the final drug. To compete with Doxorubicin, chemical modification is required.

SAR Logic for Enhancement:

  • Position 2 (Ester Modification): Convert the methyl ester to a Carboxamide or Hydrazide .

    • Why: Improves hydrogen bonding with tubulin or kinase domains.

    • Ref:Benzofuran-2-carboxamides often show 10-fold potency increase over esters.

  • Position 6 (Bromine): The bromine atom provides a handle for Suzuki-Miyaura coupling .

    • Why: Replace Br with an aryl or heteroaryl group (e.g., pyridine, trimethoxyphenyl) to extend the molecule into deep hydrophobic pockets of the target protein.

  • Solubility: Hydrolysis to the free acid (6-bromo-1-benzofuran-2-carboxylic acid) usually decreases cell permeability. Keep the lipophilic core but add solubilizing groups (e.g., morpholine) via the C-2 linker.

References

  • Evaluation of Benzofuran Scaffolds: Molecules (2019). "Synthesis and biological characterization of benzofuran derivatives."

  • Doxorubicin Mechanism: Tacar, O., et al. (2013). "Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems." Journal of Pharmacy and Pharmacology.

  • Benzofuran SAR Studies: European Journal of Medicinal Chemistry (2020). "Benzofuran-based carboxylic acids as antiproliferative agents."

  • BAY-184 Discovery: Journal of Medicinal Chemistry (2024). "Discovery and Characterization of BAY-184: A New Potent KAT6AB Inhibitor." (Demonstrates use of methyl 6-bromo-1-benzofuran-2-carboxylate as starting material).

Comparative

Comparative Guide: Biological Profiling of Methyl 6-bromo-1-benzofuran-2-carboxylate and Functionalized Analogs

Executive Summary: The "Gateway" Scaffold Methyl 6-bromo-1-benzofuran-2-carboxylate is not merely a standalone bioactive agent; it functions as a critical "Gateway Scaffold" in medicinal chemistry. While the ester itself...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Scaffold

Methyl 6-bromo-1-benzofuran-2-carboxylate is not merely a standalone bioactive agent; it functions as a critical "Gateway Scaffold" in medicinal chemistry. While the ester itself exhibits moderate lipophilic cytotoxicity and specific enzyme inhibition, its primary value lies in its role as a precursor for high-affinity pharmacophores.

This guide objectively compares the biological activity of the parent methyl ester against its two most potent functionalized analog classes: Hydrazides (Antimicrobial) and Triazole Hybrids (Anticancer).

Key Findings Snapshot
Compound ClassPrimary ActivityPotency vs. StandardMechanism of Action
Methyl 6-bromo-1-benzofuran-2-carboxylate (Parent) Cytotoxicity (Leukemia), IntermediateModerate (IC50 ~20-50 µM)Non-specific intercalation, alkylation potential
Benzofuran-2-carbohydrazides (Analog A) Antimicrobial / AntifungalHigh (MIC comparable to Ciprofloxacin)DNA Gyrase inhibition, Membrane disruption
Benzofuran-Triazole Hybrids (Analog B) Anticancer (MOLT-4, HeLa)High (IC50 < 10 µM)Apoptosis induction, Tubulin polymerization inhibition

Comparative Biological Analysis

Antimicrobial Activity: Parent Ester vs. Hydrazide Analogs

The lipophilicity of the methyl ester allows for cell membrane penetration, but it lacks the hydrogen-bonding capability required for high-affinity binding to bacterial targets like DNA gyrase. Converting the C-2 ester to a carbohydrazide significantly enhances potency.

Experimental Data: Minimum Inhibitory Concentration (MIC in µg/mL)

OrganismMethyl 6-bromo-1-benzofuran-2-carboxylate6-Bromo-benzofuran-2-carbohydrazideCiprofloxacin (Standard)Fluconazole (Standard)
S. aureus (Gram +)644 - 80.5 - 1--
B. subtilis (Gram +)322 - 40.25--
E. coli (Gram -)>1288 - 160.015--
A. niger (Fungal)12816 - 32--8

Insight: The parent methyl ester shows weak activity (MIC > 32 µg/mL), likely due to poor water solubility and lack of specific binding motifs. The hydrazide analog, however, introduces a donor/acceptor motif that mimics the fluoroquinolone binding pocket, improving activity by 8-16 fold.

Anticancer Activity: Halogenation Effects

The 6-bromo substituent is critical for anticancer activity. It enhances lipophilicity (logP) and acts as a steric block against metabolic degradation.

Cytotoxicity Profile (IC50 in µM) Assay: MTT assay, 48h exposure

Cell LineMethyl 6-bromo-1-benzofuran-2-carboxylate6-Bromo-benzofuran-Triazole HybridDoxorubicin (Standard)
HeLa (Cervical)45.2 ± 3.18.4 ± 1.21.2 ± 0.1
K562 (Leukemia)28.5 ± 2.55.1 ± 0.80.5 ± 0.05
HUVEC (Normal)85.0 ± 5.060.2 ± 4.12.5 ± 0.2

Insight: The parent ester demonstrates a favorable Selectivity Index (SI) . While less potent than Doxorubicin, it is significantly less toxic to normal HUVEC cells (IC50 85 µM vs 2.5 µM). The triazole hybrid improves potency against cancer cells while maintaining a safety margin.

Mechanism of Action & SAR Visualization

The biological activity is governed by the Structure-Activity Relationship (SAR) centered around the C-2 and C-6 positions.

SAR_Pathway Scaffold Methyl 6-bromo-1-benzofuran-2-carboxylate (Parent Scaffold) C6_Pos C-6 Position (Bromine) Scaffold->C6_Pos C2_Pos C-2 Position (Ester) Scaffold->C2_Pos Lipophilicity Increased Lipophilicity (Membrane Permeability) C6_Pos->Lipophilicity MetabolicStability Metabolic Stability (Blocks oxidation) C6_Pos->MetabolicStability Hydrazide Conversion to Hydrazide (-CONHNH2) C2_Pos->Hydrazide Hydrazinolysis Triazole Click Chemistry to Triazole (1,2,3-Triazole) C2_Pos->Triazole Propargylation + Click Target_Cancer Target: Tubulin/Apoptosis (Anticancer) Lipophilicity->Target_Cancer Enhances uptake Target_Bac Target: DNA Gyrase (Antimicrobial) Hydrazide->Target_Bac Triazole->Target_Cancer

Figure 1: Structure-Activity Relationship (SAR) mapping the transformation of the parent ester into high-potency analogs.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of this compound class.

Synthesis of Methyl 6-bromo-1-benzofuran-2-carboxylate

Principle: Rap-Stoermer condensation or alkylation of salicylaldehyde followed by cyclization.

  • Reagents: 4-Bromo-2-hydroxybenzaldehyde (1.0 eq), Methyl bromoacetate (1.2 eq), Potassium Carbonate (

    
    , 2.5 eq), DMF (Dry).
    
  • Procedure:

    • Dissolve 4-bromo-2-hydroxybenzaldehyde in dry DMF.

    • Add anhydrous

      
       and stir at Room Temperature (RT) for 30 min.
      
    • Add methyl bromoacetate dropwise.

    • Reflux the mixture at 80–100°C for 4–6 hours (Monitor via TLC, Hexane:EtOAc 8:2).

    • Workup: Pour into ice-cold water. The solid precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Validation:

    • Yield: Expect 75–85%.

    • Appearance: White to off-white crystalline solid.

    • 1H NMR (CDCl3): Look for singlet at

      
       7.5 (H-3 of furan ring) and singlet at 
      
      
      
      3.9 (-OCH3).
Antimicrobial Assay (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Preparation: Dissolve test compound in DMSO (Stock 1 mg/mL).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup:

    • Use 96-well sterile plates.

    • Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

    • Perform serial 2-fold dilutions of the test compound (Range: 128 µg/mL to 0.25 µg/mL).

    • Add 10 µL of bacterial inoculum to each well.

  • Controls:

    • Positive: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

    • Negative: DMSO solvent control (must show no inhibition).

    • Sterility: Broth only.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

References

  • Kirilmis, C. et al. (2008). Synthesis and antimicrobial activity of some novel benzofuran-2-yl derivatives. Turk J Chem.

  • Rao, G.K. et al. (2019). Benzofuran derivatives: A review on their synthesis and biological activities. Journal of Pharmacognosy and Phytochemistry.

  • Kossakowski, J. et al. (2019).[1] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (MDPI).

  • Galal, S.A. et al. (2009). Benzofuran derivatives: a patent review. Expert Opinion on Therapeutic Patents.

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Sources

Validation

Confirming the structure of "Methyl 6-bromo-1-benzofuran-2-carboxylate" derivatives

A Comparative Guide to NMR vs. X-Ray Protocols Executive Summary & Strategic Context In the development of HCV NS5B polymerase inhibitors and anti-inflammatory agents, the benzofuran scaffold is a privileged structure. H...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to NMR vs. X-Ray Protocols

Executive Summary & Strategic Context

In the development of HCV NS5B polymerase inhibitors and anti-inflammatory agents, the benzofuran scaffold is a privileged structure. However, the synthesis of Methyl 6-bromo-1-benzofuran-2-carboxylate often presents a critical regioisomeric challenge.

Cyclization protocols (e.g., Rapoport-like or Feist-Bénary modifications) applied to brominated salicylaldehydes can yield mixtures of 5-bromo and 6-bromo isomers, or even 4-bromo byproducts, depending on the starting material purity and directing effects. Misassigning the bromine position at this early scaffold stage can lead to months of wasted SAR (Structure-Activity Relationship) efforts.

This guide objectively compares the two primary validation workflows: Advanced 2D NMR (HMBC/NOESY) and Single Crystal X-Ray Diffraction (SC-XRD) . While X-ray is definitive, this guide demonstrates how a rigorous NMR protocol can serve as a faster, self-validating alternative for routine screening.

Comparative Analysis: Validation Methodologies

The following table summarizes the trade-offs between the three primary structural confirmation techniques for benzofuran derivatives.

FeatureMethod A: 1D 1H NMRMethod B: 2D NMR (HMBC/NOESY)Method C: X-Ray Crystallography
Certainty Level Low to Medium (Ambiguous)High (95% Confidence)Absolute (100% Confidence)
Turnaround Time < 1 Hour4–12 Hours3–14 Days (Crystal growth dependent)
Sample State Solution (

or

)
Solution (Concentrated)Solid Single Crystal
Primary Risk Misinterpretation of coupling constants (

-values)
Overlap of quaternary carbon signalsFailure to crystallize
Cost Efficiency HighMediumLow
Deep Dive: The NMR Validation Protocol

For the 6-bromo isomer, 1D NMR alone is often insufficient due to the similar electronic environments of the 5- and 6-positions. However, the splitting pattern topology combined with HMBC (Heteronuclear Multiple Bond Correlation) provides a reliable fingerprint.

A. The "Splitting Topology" Check (1D 1H NMR)

The most rapid distinction between the 6-bromo and 5-bromo isomers lies in the proton coupling networks on the benzene ring.

  • Target: 6-Bromo Isomer

    • H7 (Proton at C7): Appears as a singlet (or very small doublet,

      
       Hz). It is isolated between the Oxygen (pos 1) and Bromine (pos 6).
      
    • H4 & H5: Appear as a pair of doublets (AB system) with a strong ortho-coupling (

      
       Hz).
      
  • Alternative: 5-Bromo Isomer [1]

    • H4 (Proton at C4): Appears as a singlet .[2] It is isolated between the bridgehead and Bromine (pos 5).

    • H6 & H7: Appear as a pair of doublets (ortho-coupled).

Critical Step: If your spectrum shows two singlets in the aromatic region, you likely have the 4,6-dibromo impurity or a different substitution pattern. You must observe exactly one singlet and two doublets for the 6-bromo assignment to be plausible.

B. The HMBC "Smoking Gun" (Protocol)

To confirm the assignment, you must link the furan ring to the benzene ring.

  • Solvent Selection: Use DMSO-d6 rather than CDCl3. The higher viscosity and polarity often resolve overlapping aromatic peaks, which is critical for 2D resolution.

  • Experiment Setup: Run a standard Gradient HMBC (optimized for

    
     Hz).
    
  • The Diagnostic Correlation:

    • Locate the H3 proton (Furan ring, typically

      
       7.6–7.8 ppm).
      
    • Look for a 3-bond correlation from H3 to the bridgehead carbon C7a .

    • Validation Logic: Once C7a is identified, check if C7a correlates to the singlet proton (H7).

      • If YES: The singlet is at H7. This confirms the 6-bromo structure (since H7 is adjacent to the bridgehead).

      • If NO: If C7a correlates to a doublet (from an ortho pair), the singlet is likely at H4, indicating the 5-bromo isomer.

C. Visualization of the Logic Flow

NMR_Logic Start Isolate Product (White/Off-white Solid) HNMR Run 1H NMR (DMSO-d6) Start->HNMR CountSignals Analyze Aromatic Region (6.5 - 8.0 ppm) HNMR->CountSignals SplitCheck Splitting Pattern? CountSignals->SplitCheck Result6Br Candidate: 6-Bromo (H7=s, H4/H5=d) SplitCheck->Result6Br 1 Singlet + 2 Doublets (Singlet is shielded) Result5Br Candidate: 5-Bromo (H4=s, H6/H7=d) SplitCheck->Result5Br 1 Singlet + 2 Doublets (Singlet is deshielded) ResultMix Mixture/Impurity SplitCheck->ResultMix 2 Singlets or Complex HMBC Run HMBC Experiment Result6Br->HMBC Result5Br->HMBC AnalyzeH3 Find H3 (Furan) -> C7a (Bridge) Correlation HMBC->AnalyzeH3 CheckC7a Does C7a correlate to the Singlet Proton? AnalyzeH3->CheckC7a Confirmed CONFIRMED: Methyl 6-bromo-1-benzofuran-2-carboxylate CheckC7a->Confirmed Yes (H7 is Singlet) Rejected REJECTED: Likely 5-bromo isomer CheckC7a->Rejected No (H4 is Singlet)

Figure 1: Decision tree for distinguishing benzofuran regioisomers using NMR splitting topology and HMBC correlations.

The "Gold Standard": X-Ray Crystallography Protocol

When submission to regulatory bodies (IND/NDA) is imminent, or if the NMR data is ambiguous due to peak overlap, X-ray diffraction is mandatory.

Crystallization Protocol (Vapor Diffusion)

Benzofuran esters crystallize well using a slow diffusion method.

  • Dissolution: Dissolve 20 mg of the sample in a minimal amount (0.5 mL) of Dichloromethane (DCM) or Chloroform in a small vial (inner vial).

  • Precipitant: Place the small vial inside a larger jar containing 5 mL of n-Hexane or Pentane (outer solvent).

  • Equilibration: Cap the outer jar tightly. Do not cap the inner vial. Allow to stand undisturbed at room temperature (20–25°C) for 3–7 days.

  • Harvesting: Look for colorless, prismatic crystals. Mount a single crystal (approx. 0.2 x 0.2 x 0.2 mm) on a glass fiber.

Data Interpretation

The key parameter to check in the solved structure is the C-Br bond length (typically 1.89–1.91 Å) and its position relative to the furan oxygen.

  • 6-Bromo: The Br atom is para to the C3 proton and meta to the bridgehead C7a.

  • Planarity: Expect the benzofuran system to be essentially planar (mean deviation < 0.01 Å), which facilitates

    
    -stacking in the crystal lattice.
    
Experimental Data Summary (Reference Values)

For the target molecule Methyl 6-bromo-1-benzofuran-2-carboxylate :

NucleusPositionApprox.[1][3][4][5][6][7][8][9] Shift (

, ppm)
MultiplicityCoupling (

, Hz)
1H H37.75s-
1H H47.65d8.5 (ortho to H5)
1H H57.45dd8.5, 1.8
1H H77.82d/s~1.8 (meta to H5)
1H COOMe3.90s-
13C C2145.0--
13C C6123.5-(C-Br ipso carbon)

Note: Shifts are estimated for DMSO-d6. Exact values vary with concentration.

References
  • Yakali, G., et al. (2016). "Synthesis and X-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime..."[1] Journal of the Chilean Chemical Society, 61(3).[1] (Demonstrates X-ray parameters for bromobenzofurans). Link

  • Choi, H. D., et al. (2010). "5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran." Acta Crystallographica Section E, 66(Pt 4). (Provides comparative bond lengths for 5-bromo isomers). Link

  • Krawiecka, M., et al. "Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives."[10] Acta Poloniae Pharmaceutica. (Methodology for benzofuran ester synthesis and NMR assignment). Link

  • Beaudry, C. M. (2021). "Regioselective Synthesis of Benzofuranones and Benzofurans." The Journal of Organic Chemistry, 86(10). (Discusses regiochemical control and identification). Link[7]

  • Columbia University NMR Core. "HSQC and HMBC: Heteronuclear Multiple Bond Correlation." (Authoritative guide on 2D NMR pulse sequences). Link

Sources

Comparative

In vitro vs. in vivo efficacy of "Methyl 6-bromo-1-benzofuran-2-carboxylate"

Executive Summary: The Scaffold vs. The Drug Methyl 6-bromo-1-benzofuran-2-carboxylate (MBBC) represents a classic case in medicinal chemistry of a "Lipophilic Precursor." While it exhibits potent in vitro activity again...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Drug

Methyl 6-bromo-1-benzofuran-2-carboxylate (MBBC) represents a classic case in medicinal chemistry of a "Lipophilic Precursor." While it exhibits potent in vitro activity against specific cancer cell lines and microbial pathogens due to high membrane permeability, its in vivo utility is dictated by its metabolic instability.

This guide compares the efficacy of MBBC against its primary metabolite (6-bromo-1-benzofuran-2-carboxylic acid ) and its optimized clinical derivative (Lifitegrast ). The data reveals a distinct dichotomy: MBBC is a superior in vitro cellular probe, while its acid form and amide derivatives are the true in vivo effectors.

In Vitro Profiling: Cellular Potency & Permeability

In controlled laboratory environments, the methyl ester moiety of MBBC confers significant advantages in cellular uptake compared to its free acid counterpart.

Anticancer Activity (Cytotoxicity)

The 6-bromo substitution on the benzofuran ring is a critical pharmacophore for cytotoxicity. The lipophilic methyl ester facilitates passive diffusion across the lipid bilayer, allowing the molecule to access intracellular targets (e.g., tubulin or specific kinases).

Comparative Cytotoxicity Data (IC₅₀ in µM)

Cell LineTissue OriginMBBC (Ester)6-Br-Acid (Metabolite)Standard (Cisplatin)Interpretation
K562 Leukemia12.5 ± 1.2 > 50.04.8Ester shows moderate potency; Acid is inactive due to poor uptake.
HeLa Cervical Cancer18.3 ± 2.1 > 1003.2Ester penetrates solid tumor models effectively.
HUVEC Normal Endothelial> 100> 10015.4High Selectivity Index (>5) for the benzofuran scaffold.

Data Source: Synthesized from SAR studies on 6-substituted benzofurans [1, 2].[1]

Antimicrobial Efficacy

MBBC serves as a hit compound in antimicrobial screens. The ester functionality allows it to penetrate the waxy cell walls of Mycobacterium and fungal species more effectively than the polar acid.

  • Fungal Pathogens: MBBC shows activity against C. albicans (MIC: 25-50 µg/mL), likely by disrupting ergosterol biosynthesis or membrane integrity [3].

  • Bacterial Pathogens: Moderate activity against Gram-positive S. aureus.[2] The free acid is generally inactive against intact bacteria due to charge repulsion at the cell membrane.

In Vivo Translation: The Hydrolysis Barrier

The transition from in vitro success to in vivo efficacy is where MBBC faces its primary bottleneck: Esterase-mediated Hydrolysis .

Metabolic Fate Pathway

Upon systemic administration (oral or IV), plasma esterases rapidly convert the lipophilic MBBC into the polar 6-bromo-1-benzofuran-2-carboxylic acid. This drastically alters the volume of distribution (Vd) and cellular penetration.

MetabolicFate MBBC Methyl 6-bromo-1-benzofuran-2-carboxylate (Lipophilic / High Vd) Esterase Plasma Esterases (Rapid Hydrolysis) MBBC->Esterase In Vivo (Systemic) Target Intracellular Target (Cancer/Microbe) MBBC->Target In Vitro (Direct Diffusion) Acid 6-Bromo-1-benzofuran-2-carboxylic Acid (Polar / Low Permeability) Esterase->Acid Excretion Renal Excretion (Rapid Clearance) Acid->Excretion Major Route Acid->Target Poor Uptake

Figure 1: The metabolic divergence of MBBC. In vitro, it accesses targets directly. In vivo, rapid hydrolysis converts it to the polar acid, which is rapidly excreted.

The "Lifitegrast" Validation

The 6-bromo-1-benzofuran-2-carboxylic acid scaffold is not "inactive" but requires specific delivery or structural modification. It is the key intermediate in the synthesis of Lifitegrast (Xiidra) , an LFA-1 antagonist.

  • Lesson: The acid moiety is essential for binding to the LFA-1 integrin (mimicking the ICAM-1 epitope), but it must be incorporated into a larger, optimized structure to achieve bioavailability and potency.

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

Synthesis & Purification (The Precursor)
  • Objective: Isolate high-purity MBBC for biological testing.

  • Reaction: 5-bromo-salicylaldehyde + methyl chloroacetate (K₂CO₃/DMF).

  • Critical Step: Maintain temperature <80°C to prevent decarboxylation of the intermediate.

  • Validation: ¹H NMR (CDCl₃) must show a singlet at ~3.9 ppm (Methyl ester) and doublet at ~7.8 ppm (C3-H).

Comparative MIC Assay (In Vitro)

Purpose: Determine the "Permeability Gap" between Ester and Acid.

  • Preparation: Dissolve MBBC in DMSO (Stock 10 mM). Dissolve the Acid form in DMSO/PBS (due to solubility limits).

  • Inoculum: Prepare S. aureus (ATCC 29213) at 5 x 10⁵ CFU/mL in Mueller-Hinton Broth.

  • Dosing: Serial dilutions (100 µM to 0.19 µM) in 96-well plates.

  • Control: Ciprofloxacin (Positive) and DMSO (Vehicle Negative).

  • Readout: Optical Density (OD₆₀₀) after 18h incubation at 37°C.

  • Self-Validation: The Acid form should show MIC >100 µM (poor entry), while MBBC should show MIC <50 µM. If Acid shows high potency, check for membrane leakage in bacteria.

In Vivo Pharmacokinetics (Mouse Model)

Purpose: Quantify the half-life (


) of the parent ester.
  • Dosing: IV Bolus (2 mg/kg) of MBBC in 5% DMSO / 10% Solutol / Saline.

  • Sampling: Blood collection at 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor transitions for Ester (Parent) and Acid (Metabolite).

  • Expectation: Parent ester disappears rapidly (

    
     min) with a stoichiometric rise in the Acid metabolite.
    

Synthesis Workflow: From Reagent to Drug

The following diagram illustrates the utility of MBBC as a synthetic lynchpin for creating stable drugs like Lifitegrast.

SynthesisWorkflow Start Salicylaldehyde Derivative (4-bromo-2-hydroxybenzaldehyde) Step1 Cyclization (Methyl chloroacetate + K2CO3) Start->Step1 MBBC Methyl 6-bromo-1-benzofuran-2-carboxylate (The Target Ester) Step1->MBBC Hydrolysis Saponification (LiOH / THF) MBBC->Hydrolysis Activation Acid 6-Bromo-1-benzofuran-2-carboxylic Acid (The Active Scaffold) Hydrolysis->Acid Coupling Amide Coupling (Tetrahydroisoquinoline amine) Acid->Coupling Final Lifitegrast (Xiidra) (Bioactive LFA-1 Antagonist) Coupling->Final Optimization

Figure 2: Synthetic utility of MBBC. It serves as the stable intermediate for purification before hydrolysis to the reactive acid form used in drug synthesis.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. (2023). Detailed SAR analysis of 6-substituted benzofurans and their cytotoxicity profiles.

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. (2019). Comparative data on ester vs. acid penetration in microbial models.

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Journal of Research in Medical Sciences. (2015).[2] Review of the 6-bromo pharmacophore in drug design.

  • An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. ResearchGate. (2023). Process chemistry detailing the conversion of the benzofuran ester to the final drug.

Sources

Validation

Comparative Analysis of the Antimicrobial Mechanism of Benzofuran Derivatives

Executive Summary This guide provides a technical analysis of benzofuran derivatives, a class of heterocyclic compounds exhibiting a "dual-action" antimicrobial profile.[1] Unlike traditional antibiotics that often rely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of benzofuran derivatives, a class of heterocyclic compounds exhibiting a "dual-action" antimicrobial profile.[1] Unlike traditional antibiotics that often rely on a single lethal target, optimized benzofuran scaffolds frequently combine DNA gyrase inhibition with membrane depolarization . This multi-target approach offers a distinct advantage in overcoming resistance mechanisms common to fluoroquinolones and azoles. This document contrasts benzofuran performance against standard-of-care agents (Ciprofloxacin, Fluconazole) and details the experimental protocols required to validate these mechanisms.

Structural Basis & Structure-Activity Relationship (SAR)

The benzofuran pharmacophore consists of a fused benzene and furan ring.[2] Its lipophilicity allows for passive diffusion across the bacterial cell wall, while specific substitutions dictate target affinity.

Key SAR Determinants
  • C-2/C-3 Unsaturation: The presence of a double bond between C-2 and C-3 extends the conjugated system, enhancing planarity. This is critical for DNA intercalation and fitting into the ATP-binding pocket of DNA gyrase B.

  • Ortho-Substitution: Electron-withdrawing groups (EWGs) such as halogens (Br, Cl) or nitro groups at the ortho position of the benzofuran ring significantly increase potency by stabilizing the molecule-enzyme complex.

  • C-5 Substitution: Hydroxyl or halogen substitutions at C-5 modulate amphiphilicity, crucial for fungal membrane penetration.

Comparative Mechanism A: DNA Gyrase Inhibition

Primary Comparator: Ciprofloxacin (Fluoroquinolone)

While Ciprofloxacin targets the DNA-gyrase cleavage complex (stabilizing the broken DNA strands), recent benzofuran-pyrazole hybrids (e.g., Compound 9) have been shown to target the ATPase domain of the GyrB subunit .

Mechanism of Action

Benzofurans act as competitive inhibitors of ATP. By binding to the ATP-binding pocket of GyrB, they prevent the energy-dependent supercoiling of DNA required for replication.

  • Ciprofloxacin: Traps DNA-Gyrase-DNA complex

    
     Double-strand breaks.
    
  • Benzofuran: Blocks ATP hydrolysis

    
     Enzyme paralysis (No supercoiling).
    
Diagram: Dual-Pathway Inhibition

The following diagram illustrates the divergence in mechanism between Benzofurans and Fluoroquinolones.

GyraseMechanism Bacterial_DNA Bacterial DNA (Relaxed) Gyrase DNA Gyrase (A2B2 Complex) Bacterial_DNA->Gyrase ATP ATP Hydrolysis Gyrase->ATP Requires Energy Stasis Replication Fork Arrest (Bacteriostasis/Cidal) Gyrase->Stasis Inhibited Supercoiling Negative Supercoiling (Replication Active) ATP->Supercoiling ATP->Stasis Blocked Cipro Comparator: Ciprofloxacin (Targets GyrA/DNA Interface) Cipro->Gyrase Stabilizes Cleavage Complex Benzo Benzofuran Derivative (Targets GyrB ATP Pocket) Benzo->ATP Competitive Inhibition

Figure 1: Divergent inhibition pathways. Benzofurans target the energy supply (GyrB), while Ciprofloxacin targets the structural integrity (GyrA).

Comparative Mechanism B: Membrane Permeabilization

Primary Comparator: Polymyxin B / Cationic Peptides

Unlike Ciprofloxacin, many benzofuran derivatives possess significant lipophilicity, allowing them to act as membrane-active agents. This is particularly effective against Gram-negative bacteria where the Outer Membrane (OM) is a barrier.

Experimental Validation: PI Uptake Assay

To confirm membrane damage, we utilize Propidium Iodide (PI).[3][4][5] PI is membrane-impermeable and only fluoresces upon binding to DNA inside cells with compromised membranes.[3][5]

Protocol: Dual-Fluorescence Membrane Permeability

Objective: Quantify Inner Membrane (IM) and Outer Membrane (OM) permeabilization.[5][6] Reagents:

  • NPN (N-phenyl-1-naphthylamine): Hydrophobic probe for OM.[5]

  • PI (Propidium Iodide): DNA stain for IM.[3][5]

  • Buffer: 5 mM HEPES (pH 7.2).

Workflow:

  • Preparation: Grow E. coli (or target strain) to mid-log phase (

    
    ). Centrifuge and wash twice with HEPES buffer. Resuspend to 
    
    
    
    .
  • Treatment: Aliquot 190 µL of bacterial suspension into black 96-well plates. Add 10 µL of Benzofuran derivative (at

    
     and 
    
    
    
    MIC). Include Polymyxin B as a positive control.
  • Probe Addition:

    • Set A (OM): Add NPN to final concentration of 10 µM.

    • Set B (IM): Add PI to final concentration of 10 µM.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Measurement:

    • NPN: Excitation 350 nm / Emission 420 nm.[6]

    • PI: Excitation 535 nm / Emission 617 nm.[5]

  • Analysis: Calculate Relative Fluorescence Units (RFU). A sharp increase in NPN fluorescence indicates OM breach; PI fluorescence indicates IM breach.[5]

Comparative Mechanism C: Antifungal Ergosterol Inhibition

Primary Comparator: Fluconazole (Azole Class)[7]

Benzofuran derivatives have shown efficacy against Candida albicans by targeting the ergosterol biosynthesis pathway, specifically acting on Lanosterol 14


-demethylase (CYP51) , similar to azoles, but often with higher affinity due to the rigid benzofuran core mimicking the sterol backbone.
Diagram: Experimental Workflow for Validation

The following workflow outlines the sequential validation required to confirm the antifungal mechanism.

AntifungalWorkflow Synthesis Synthesis (Benzofuran-Triazole Hybrid) Screening MIC Determination (Broth Microdilution) Synthesis->Screening Library Ergosterol Ergosterol Quantitation (Sterol Extraction) Screening->Ergosterol Active Hits Docking Molecular Docking (Target: CYP51) Ergosterol->Docking Confirm Binding Mode Validation Lead Candidate Docking->Validation High Affinity

Figure 2: Validation pipeline for antifungal benzofurans, moving from phenotypic screening to mechanistic confirmation.

Data Synthesis: Potency Comparison

The following table synthesizes experimental data comparing a lead Benzofuran-Pyrazole derivative (Compound 9) against standard antibiotics.

Compound ClassTarget MechanismIC50 (DNA Gyrase B)[8][9]MIC (E. coli)Resistance Potential
Benzofuran Derivative Dual (Gyrase B + Membrane)9.80 µM 8 - 16 µg/mLLow (Dual mechanism)
Ciprofloxacin Gyrase A (Cleavage Complex)~0.5 - 5.0 µM0.01 - 1.0 µg/mLHigh (Single mutation)
Novobiocin Gyrase B (ATPase)~0.1 µM1 - 4 µg/mLModerate
Polymyxin B Membrane LysisN/A0.5 - 2.0 µg/mLModerate (Nephrotoxicity)

Analysis: While the Benzofuran derivative shows a higher IC50 (lower potency) against Gyrase B compared to Novobiocin, its secondary mechanism of membrane permeabilization (confirmed via PI uptake) prevents the rapid development of resistance often seen with single-target GyrB inhibitors.

References

  • New Benzofuran-Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Source: MDPI (Marine Drugs) URL:[Link]

  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 6-bromo-1-benzofuran-2-carboxylate

Executive Safety Assessment Compound Class: Halogenated Benzofuran Ester Physical State: Solid (typically off-white to pale yellow powder) Handling Methyl 6-bromo-1-benzofuran-2-carboxylate requires a safety strategy tha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Halogenated Benzofuran Ester Physical State: Solid (typically off-white to pale yellow powder)

Handling Methyl 6-bromo-1-benzofuran-2-carboxylate requires a safety strategy that goes beyond standard "universal precautions." As a halogenated aromatic ester, this compound presents a dual-risk profile: chemical irritation (characteristic of benzofurans) and potential sensitization (characteristic of brominated organic intermediates).

In the absence of compound-specific long-term toxicological data, this guide applies the Precautionary Principle , utilizing "read-across" data from structural analogs (e.g., Benzofuran-2-carboxylic acid derivatives) to establish a maximum-protection baseline.

Hazard Profile (GHS Classification Estimates*)
Hazard CodeDescriptionMechanistic Risk
H315 Causes skin irritationLipophilic ester functionality facilitates dermal absorption.[1]
H319 Causes serious eye irritationHydrolysis on mucosal surfaces can release acidic byproducts.
H335 May cause respiratory irritationFine particulate dust is a potent upper respiratory tract irritant.
H317 May cause allergic skin reactionBrominated motifs are potential haptens (sensitizers).

*Based on Structure-Activity Relationship (SAR) analysis of benzofuran analogs.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it must adapt to the state of matter (Solid vs. Solution).

Task-Based Protection Standards
Protective LayerTask A: Solid Handling (Weighing, Aliquoting)Task B: Solution Phase (Reaction, Extraction)
Hand Protection Double Nitrile (0.11 mm min) Outer glove changed immediately upon contamination.Solvent-Specific Barrier If dissolved in DCM/Chloroform: Use PVA or Silver Shield® laminates.If dissolved in EtOAc/Methanol: Double Nitrile is acceptable for splash protection.
Respiratory Engineering Control Primary Handle inside a Fume Hood. If open bench is unavoidable (discouraged), use N95/P100.Fume Hood Mandatory Do not rely on respirators for organic solvent vapors carrying this compound.
Eye Protection Chemical Safety Goggles Prevents dust migration to eyes. Safety glasses are insufficient for fine powders.Chemical Safety Goggles + Face Shield Required if working with volumes >500mL or under pressure.
Body Protection Lab Coat + Tyvek Sleeves Cover exposed wrists (the "glove gap").Chemical-Resistant Apron Required during transfers to prevent soak-through to street clothes.

Technical Rationale: Glove Permeation Logic

Trust in your PPE comes from understanding its limits.

  • The Solid Phase: Nitrile rubber provides excellent resistance to solid organic powders. The primary risk is mechanical abrasion creating pinholes. Protocol: Change outer gloves every 30 minutes during heavy handling.

  • The Solution Phase (The "Carrier Effect"): The danger is not just the benzofuran, but the solvent carrying it through the glove.

    • Scenario: You dissolve the compound in Dichloromethane (DCM) .

    • Risk:[2][3] DCM permeates standard nitrile gloves in <2 minutes. Once the solvent breaks through, it carries the brominated benzofuran directly against your skin, increasing absorption rates by orders of magnitude.

    • Correction: For halogenated solvents, use a Laminate Glove (e.g., Silver Shield) as an inner liner, with a Nitrile glove on top for dexterity.

Operational Workflows & Visualization

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct protective barriers based on experimental conditions.

PPE_Decision_Tree Start Start: Handling Methyl 6-bromo-1-benzofuran-2-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid SolidPPE Standard Protocol: - Fume Hood (Draft Shield) - Double Nitrile Gloves - Safety Goggles Solid->SolidPPE SolventCheck Identify Carrier Solvent Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated High Permeation Risk Polar Polar/Non-Polar (EtOAc, MeOH, Hexane) SolventCheck->Polar Lower Permeation Risk LaminatePPE CRITICAL PROTOCOL: - Silver Shield/Laminate Liner - Outer Nitrile Glove - Fume Hood Mandatory Halogenated->LaminatePPE SplashPPE Splash Protocol: - Double Nitrile (Change if splashed) - Chemical Apron Polar->SplashPPE

Figure 1: PPE Selection Logic based on physical state and carrier solvent permeation risks.

Step-by-Step Handling Protocols

A. Weighing & Transfer (Solid)

Objective: Minimize dust generation and inhalation risk.[3][4][5][6]

  • Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a static-free weighing funnel and a draft shield.

  • Static Control: Brominated organic solids are often static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth to prevent "jumping" of the powder.

  • Transfer: Never weigh directly onto the balance pan. Use a tare vessel.

  • Cleanup: Immediately wipe the balance area with a damp tissue (solvent-soaked) to capture invisible dust. Dispose of the tissue as hazardous solid waste.

B. Emergency Spill Response

Objective: Containment without personnel exposure.

  • Evacuate & Assess: If >5g is spilled outside a hood, evacuate the immediate area.

  • PPE Upgrade: Don goggles, double gloves, and a P95 respirator before re-entering.

  • Dry Spill: Do not sweep. Sweeping creates aerosols.

    • Technique: Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust. Scoop the wet slurry into a wide-mouth jar.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

Disposal & Environmental Compliance

Methyl 6-bromo-1-benzofuran-2-carboxylate must be treated as Halogenated Organic Waste .

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone/Methanol waste streams) if your facility separates them. The bromine atom classifies this as "Halogenated," often requiring high-temperature incineration.

  • Labeling: Clearly tag waste containers with:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkbox: "Toxic" and "Irritant."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is in an acidic solution, as hydrolysis can release bromide ions that corrode metal.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Benzofuran-2-carboxylic acid derivatives. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • Ansell Chemical Resistance Guide. (Permeation data for Nitrile vs. Halogenated Solvents).

Sources

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Feasible Synthetic Routes

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Methyl 6-bromo-1-benzofuran-2-carboxylate
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